Product packaging for Diosmetin(Cat. No.:CAS No. 520-34-3)

Diosmetin

Número de catálogo: B1670712
Número CAS: 520-34-3
Peso molecular: 300.26 g/mol
Clave InChI: MBNGWHIJMBWFHU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Diosmetin (3′,5,7-trihydroxy-4′-methoxyflavone) is a naturally occurring bioflavonoid found in citrus fruits, olive trees, and various plants like Rosmarinus officinalis and Galium verum . It is also the major bioactive metabolite of diosmin. This compound is recognized in scientific research for its multifaceted pharmacological potential, including prominent antioxidant, anti-inflammatory, and anticancer properties . In oncology research, this compound has demonstrated significant chemotherapeutic potential across a range of cancer cell lines. Its mechanisms of action include inducing cell cycle arrest at G1 and G2/M phases, promoting mitochondrial dysfunction, and triggering apoptosis through the upregulation of pro-apoptotic proteins like Bax, p53, and cleaved caspase-3/9, while suppressing anti-apoptotic Bcl-2 and NF-κB . Recent studies highlight its role in overcoming multidrug resistance, showing that this compound can enhance the efficacy of doxorubicin in breast cancer cells by inhibiting P-glycoprotein (P-gp/ABCB1) activity and increasing DNA damage accumulation . Beyond cancer, research indicates this compound possesses broad protective properties, with studies suggesting cardioprotective, hepatoprotective, neuroprotective, and renal protective effects, largely attributed to its ability to modulate oxidative stress and inflammatory pathways such as JAK/STAT and MAPK . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O6 B1670712 Diosmetin CAS No. 520-34-3

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-7,17-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNGWHIJMBWFHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80199966
Record name Diosmetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diosmetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029676
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in chloroform, dichloromethane, DMSO, acetone
Record name Diosmetin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8101
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.512 g/cu cm
Record name Diosmetin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8101
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow powder

CAS No.

520-34-3
Record name Diosmetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diosmetin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diosmetin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diosmetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80199966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIOSMETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWZ37241OT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diosmetin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8101
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diosmetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029676
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256-258 °C, 228 - 230 °C
Record name Diosmetin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8101
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diosmetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029676
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of Diosmetin in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin, a natural flavonoid predominantly found in citrus fruits and olive leaves, has emerged as a promising candidate in oncology research. Extensive studies have demonstrated its potent anti-cancer properties across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its cytotoxic, anti-proliferative, and anti-metastatic effects on cancer cells. This document details the key signaling pathways modulated by this compound, presents quantitative data from various studies, outlines detailed experimental protocols, and provides visual representations of the core mechanisms.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. These effects are orchestrated through the modulation of several critical intracellular signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of programmed cell death, or apoptosis, in cancer cells. This is achieved through the activation of both intrinsic (mitochondrial) and extrinsic pathways. A key event is the upregulation of the tumor suppressor protein p53[1][2][3]. Activated p53 translocates to the nucleus, where it transcriptionally activates pro-apoptotic genes, including Bax (Bcl-2-associated X protein), while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis[4][5]. Studies have shown that this compound treatment leads to a significant increase in the levels of cleaved caspase-3 and cleaved PARP, both hallmarks of apoptosis.

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases. This is accomplished by modulating the expression of key cell cycle regulatory proteins. This compound has been observed to downregulate the expression of cyclins (such as Cyclin D1 and Cyclin B1) and cyclin-dependent kinases (CDKs), including Cdk2 and Cdk4. This downregulation prevents the formation of active cyclin-CDK complexes that are necessary for cell cycle progression. Consequently, cancer cells are unable to transition through the cell cycle checkpoints, leading to a cessation of proliferation.

Inhibition of Metastasis

The metastatic cascade, a major cause of cancer-related mortality, is also targeted by this compound. It has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. By inhibiting MMPs, this compound effectively curtails the ability of cancer cells to spread to distant sites.

Key Signaling Pathways Modulated by this compound

The anti-cancer effects of this compound are underpinned by its ability to interfere with several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway by reducing the phosphorylation of Akt and mTOR. By inhibiting this pathway, this compound suppresses pro-survival signals and promotes apoptosis and autophagy in cancer cells.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a complex role in cancer, regulating processes like proliferation, differentiation, and apoptosis. This compound has been observed to modulate the MAPK pathway, often leading to the activation of JNK and p38, which are generally associated with apoptotic signaling, while inhibiting the pro-proliferative ERK signaling in some cancer types.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is constitutively active in many cancers, promoting cell survival and proliferation. This compound has been demonstrated to inhibit the NF-κB pathway by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm. This leads to the downregulation of NF-κB target genes involved in inflammation and cell survival.

p53 Signaling Pathway

As mentioned earlier, the activation of the p53 tumor suppressor pathway is a central mechanism of this compound's action. This compound can increase the expression and phosphorylation of p53, leading to the transcriptional activation of its target genes that mediate apoptosis and cell cycle arrest.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)
SUM 149Breast Cancer5.23 - 9.65Not Specified
HTB-26Breast Cancer10 - 50Not Specified
PC-3Pancreatic Cancer10 - 50Not Specified
HepG2Hepatocellular Carcinoma10 - 50Not Specified
HCT116Colorectal Cancer22.4Not Specified
HT-29Colorectal Cancer>5048
Caco-2Colorectal Cancer>5048
A549Lung CancerNot SpecifiedNot Specified
HL-60LeukemiaNot SpecifiedNot Specified
SMMC-7721Hepatocellular CarcinomaNot SpecifiedNot Specified
MCF-7Breast CancerNot SpecifiedNot Specified
SW480Colorectal CancerNot SpecifiedNot Specified

Table 2: Effect of this compound on Apoptosis in Cancer Cells

Cell LineCancer TypeThis compound Conc. (µg/mL)Apoptosis Rate (%)
HepG2Hepatocellular Carcinoma08.8 ± 0.7
1025.6 ± 4.8
2037.6 ± 6.1
MDA-MB-231Breast Cancer0~5
10~15
30~28
50~45

Table 3: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells

This compound Conc. (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
039.932.227.9
1046.025.428.6
3052.115.632.3
5055.210.634.2

Table 4: Effect of this compound on Protein Expression in Prostate Cancer Cells (LNCaP and PC-3)

ProteinCell LineThis compound Conc. (µM)Change in Expression
Cyclin D1LNCaP5↓ 37.61%
10↓ 37.35%
Cyclin EPC-35↓ 26.34%
10↓ 19.07%
20↓ 13.95%
Cdk2LNCaP10↓ 81.74%
20↓ 54.49%
Cdk4LNCaP10↓ 14.79%
20↓ 40.07%
Cleaved Caspase-3LNCaP10↑ 144.37%
20↑ 143.37%
PC-310↑ 1.5-fold
20↑ >6-fold
Cleaved PARPLNCaP10↑ 10-fold
20↑ 30-fold
PC-310↑ 4-fold
20↑ >17-fold

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in the dark.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value can be determined by plotting cell viability against this compound concentration.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression levels of specific proteins.

  • Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Diosmetin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates This compound This compound p53 p53 This compound->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion disrupts membrane Bcl2->Mitochondrion inhibits disruption Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: this compound-induced apoptosis signaling pathways.

Diosmetin_Cell_Cycle_Arrest This compound This compound Cyclin D1/CDK4 Cyclin D1/CDK4 This compound->Cyclin D1/CDK4 inhibits Cyclin E/CDK2 Cyclin E/CDK2 This compound->Cyclin E/CDK2 inhibits G1/S Transition G1/S Transition Cyclin D1/CDK4->G1/S Transition promotes Cyclin E/CDK2->G1/S Transition promotes G1 Phase G1 Phase G1 Phase->G1/S Transition S Phase S Phase G1/S Transition->S Phase Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Analysis H->I

References

The Flavonoid Diosmetin: A Technical Guide to Its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmetin, a naturally occurring O-methylated flavone, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details the methodologies for its extraction and purification. The document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in harnessing the therapeutic potential of this promising flavonoid.

Natural Sources of this compound

This compound is predominantly found in a variety of plants, where it often exists in its glycosidic form, diosmin. The aglycone, this compound, is released upon hydrolysis. The primary botanical sources of this compound are citrus fruits and the leaves of the olive tree.

Citrus Fruits

Citrus fruits are a well-documented source of this compound. It is particularly abundant in the peels and juices of lemons (Citrus limon) and sweet oranges (Citrus sinensis)[1][2][3]. The concentration of this compound and its glycosides can vary depending on the fruit variety, maturity, and processing methods[4]. Fingered citron (Citrus medica L. var. sarcodactylis) has also been identified as a significant source, with diosmin being the most abundant flavonoid[5].

Olive Leaves

The leaves of the olive tree (Olea europaea L.) are a rich and commercially viable source of various bioactive compounds, including this compound. Several studies have quantified the flavonoid content in olive leaves, identifying this compound alongside other flavonoids like luteolin and apigenin. The concentration of these compounds can be influenced by the olive cultivar, geographical location, and harvesting time.

Other Botanical Sources

Besides citrus and olive leaves, this compound has been identified in other plants, including the Caucasian vetch (Vicia sativa) and in trace amounts in various herbs. However, citrus fruits and olive leaves remain the most significant and widely studied natural sources for its extraction.

Quantitative Data on this compound Content

The following table summarizes the quantitative data available for this compound content in various natural sources. It is important to note that these values can exhibit significant variation based on the factors mentioned previously.

Natural SourcePlant PartCompoundConcentrationReference
Olive Leaf (Olea europaea L.)LeafThis compoundPresent (quantified alongside other flavonoids)
Fingered Citron (Citrus medica L. var. sarcodactylis)FruitDiosmin (precursor)Highest flavonoid content
Orange (Citrus sinensis L. osbeck)Peel WasteHesperidin (precursor)2.8% w/w (dry albedo)
Various Citrus FruitsPeelsTotal PhenolicsGrapefruit > Mandarin > Lemon > Orange

Extraction Methodologies

The extraction of this compound from its natural sources is a critical step in its isolation for research and pharmaceutical applications. Both conventional and modern extraction techniques are employed, with a growing emphasis on green and efficient methods.

Conventional Solvent Extraction

Solvent extraction is a traditional and widely used method for obtaining flavonoids from plant materials. The choice of solvent is crucial and is typically based on the polarity of the target compound.

Experimental Protocol: Solvent Extraction of Phenolics from Citrus Peels

  • Sample Preparation: Fresh citrus peels are washed, air-dried, and ground into a fine powder.

  • Extraction: A known weight of the powdered peel is macerated in a solvent (e.g., ethanol, methanol, or aqueous mixtures) at a specific solid-to-liquid ratio.

  • Temperature and Time: The extraction is carried out at a controlled temperature (e.g., room temperature or elevated temperatures up to 80°C) for a defined period with constant agitation.

  • Filtration and Concentration: The mixture is then filtered to separate the solid residue from the liquid extract. The solvent is subsequently evaporated under reduced pressure to yield the crude extract.

  • Purification: The crude extract can be further purified to isolate this compound.

Microwave-Assisted Extraction (MAE)

MAE is a modern technique that utilizes microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction process. This method offers advantages such as reduced extraction time, lower solvent consumption, and higher extraction yields compared to conventional methods.

Experimental Protocol: Microwave-Assisted Extraction of Flavonoids

  • Sample and Solvent: A precise amount of the powdered plant material is mixed with an appropriate solvent (e.g., 78.1% ethanol) in a microwave-transparent vessel.

  • Microwave Parameters: The vessel is placed in a microwave extractor, and the extraction is performed under optimized conditions of microwave power (e.g., 559 W) and time (e.g., 24.9 minutes).

  • Post-Extraction Processing: After extraction, the mixture is cooled, filtered, and the solvent is evaporated to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls facilitates the release of intracellular compounds, enhancing the extraction efficiency.

Experimental Protocol: Ultrasound-Assisted Extraction of Flavonoids

  • Sample Preparation: The dried and powdered plant material is suspended in the extraction solvent.

  • Ultrasonication: The mixture is subjected to ultrasonic irradiation using an ultrasonic bath or probe system at a specific frequency (e.g., 20-120 kHz) and power for a set duration.

  • Extraction Conditions: The temperature and solvent-to-sample ratio are optimized to maximize the yield.

  • Recovery: The extract is separated from the solid residue by filtration or centrifugation, followed by solvent removal.

Purification Techniques

Following extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound with high purity.

Column Chromatography

Column chromatography is a standard technique for the separation of compounds from a mixture. The crude extract is loaded onto a stationary phase (e.g., silica gel or a metal-organic framework-based monolithic column) packed in a column. A mobile phase (a solvent or a mixture of solvents) is then passed through the column, and the different components of the extract are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed for the presence of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical and preparative technique for the separation, identification, and quantification of this compound. A high-pressure pump forces the sample extract in a solvent (mobile phase) through a column packed with a stationary phase. The separation is based on the differential interactions of the analytes with the stationary phase. A detector is used to identify and quantify the eluted compounds. Reverse-phase HPLC with a C18 column is commonly used for the analysis of flavonoids like this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating various intracellular signaling pathways, which are critical in the pathogenesis of several diseases, including cancer and inflammatory disorders.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. This compound has been shown to modulate this pathway, for instance, by suppressing neuronal apoptosis and inflammation through its inhibition. In some contexts, it can also activate this pathway.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., NF-κB, Apoptosis Regulation) Akt->Downstream Modulation

Caption: this compound's modulation of the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in regulating the inflammatory response. This compound has been demonstrated to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators. This inhibition is often mediated through the upstream regulation of pathways like PI3K/Akt.

NFkB_Pathway cluster_nucleus Nuclear Events This compound This compound IKK IKK This compound->IKK Inhibition IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression MAPK_Pathway This compound This compound MAPKK MAPKK (e.g., MEK) This compound->MAPKK Inhibition Stimuli External Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK Stimuli->MAPKKK Activation MAPKKK->MAPKK Activation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Activation Response Cellular Response (Proliferation, Apoptosis) MAPK->Response Regulation

References

Diosmetin's Modulation of Inflammatory Signaling Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and cancer. Diosmetin, a naturally occurring O-methylated flavone found in citrus fruits and other plants, has emerged as a promising therapeutic agent due to its potent anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound in the context of inflammation, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate understanding and further research.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting key signaling cascades that regulate the expression of pro-inflammatory mediators. The primary pathways influenced by this compound include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways, and the NLRP3 inflammasome.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to potently inhibit the NF-κB pathway.[1] Studies have demonstrated that this compound can suppress the phosphorylation of IKK and IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[1] This inhibition leads to a significant reduction in the production of NF-κB-mediated pro-inflammatory cytokines such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]

NF_kB_Pathway cluster_NFkB_IkB cluster_nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Translocation Genes Pro-inflammatory Gene Transcription NFkB_active->Genes Nucleus Nucleus This compound This compound This compound->IKK Inhibition This compound->NFkB_active Inhibition of Translocation

This compound inhibits the NF-κB signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation. Inflammatory stimuli activate upstream kinases that, in turn, phosphorylate and activate MAPKs. Activated MAPKs then phosphorylate various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), leading to the expression of inflammatory genes.

This compound has been observed to suppress the phosphorylation of ERK1/2, p38, and JNK in response to inflammatory stimuli like LPS. By inhibiting MAPK activation, this compound effectively downregulates the expression of downstream targets, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as various pro-inflammatory cytokines.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) UpstreamKinases Upstream Kinases Stimuli->UpstreamKinases ERK ERK UpstreamKinases->ERK p38 p38 UpstreamKinases->p38 JNK JNK UpstreamKinases->JNK p_ERK p-ERK ERK->p_ERK P p_p38 p-p38 p38->p_p38 P p_JNK p-JNK JNK->p_JNK P AP1 AP-1 (c-Jun/c-Fos) p_ERK->AP1 p_p38->AP1 p_JNK->AP1 Genes Inflammatory Gene Expression AP1->Genes This compound This compound This compound->ERK This compound->p38 This compound->JNK

This compound's inhibitory effect on the MAPK pathway.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. Ligand binding to cytokine receptors induces receptor dimerization, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.

This compound has been shown to inhibit the JAK/STAT signaling pathway, particularly in the context of IL-4-induced inflammation. By suppressing the phosphorylation of JAK and STAT proteins, this compound can attenuate the expression of STAT-dependent inflammatory genes.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine (e.g., IL-4) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK p_JAK p-JAK JAK->p_JAK P STAT STAT p_JAK->STAT P p_STAT p-STAT p_STAT_dimer p-STAT Dimer p_STAT->p_STAT_dimer Dimerization Nucleus Nucleus p_STAT_dimer->Nucleus Translocation Genes Inflammatory Gene Expression p_STAT_dimer->Genes This compound This compound This compound->JAK Inhibition

Inhibition of the JAK/STAT pathway by this compound.
NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms. Activation of the NLRP3 inflammasome is a two-step process involving a priming signal (e.g., LPS) that upregulates NLRP3 and pro-IL-1β expression via NF-κB, and an activation signal (e.g., ATP) that triggers the assembly of the inflammasome complex.

This compound has been found to inhibit the activation of the NLRP3 inflammasome. This inhibitory effect is likely mediated through its regulation of the Nrf2/NF-κB pathway, leading to a reduction in the expression of NLRP3 components and subsequent secretion of IL-1β.

Quantitative Data Summary

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Anti-inflammatory Effects of this compound

ParameterCell LineStimulantThis compound ConcentrationEffectReference
NO ProductionRAW 264.7LPSNot specifiedInhibition
iNOS ExpressionRAW 264.7LPSNot specifiedDecrease
TNF-α ReleaseMacrophagesLPS50 μM~40-55% reduction
IL-6 ProductionHuman Skin FibroblastsLPSNot specifiedSignificant reduction
IL-1β ProductionHuman Skin FibroblastsLPSNot specifiedSignificant reduction
IL-8 ProductionMH7A cellsTNF-αNot specifiedReduction
COX-2 ExpressionHuman Skin FibroblastsLPSNot specifiedSignificant reduction
PGE2 ProductionHuman Skin FibroblastsLPSNot specifiedSignificant reduction

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelInflammatory ConditionThis compound DosageEffectReference
DNCB-induced miceAtopic DermatitisNot specifiedReduced dermatitis score, decreased TNF-α, IL-4, and IL-1β in skin lesions
L-NAME-induced ratsHypertension20 or 40 mg/kgReduced vascular IL-6 expression
STZ-induced miceDiabetic Nephropathy25, 50, 100 mg/kgAttenuated inflammatory cytokines

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory effects of this compound.

Western Blot Analysis for Signaling Proteins

This protocol is for the detection of total and phosphorylated proteins in key signaling pathways (e.g., NF-κB, MAPKs).

a. Cell Lysis and Protein Extraction

  • Culture cells (e.g., RAW 264.7 macrophages) to 80-90% confluency.

  • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS) for the desired duration (e.g., 30 minutes for phosphorylation events).

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

  • Determine protein concentration using a BCA protein assay kit.

b. SDS-PAGE and Protein Transfer

  • Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane.

c. Immunoblotting

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-p-ERK) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow CellCulture Cell Culture & Treatment Lysis Cell Lysis & Protein Extraction CellCulture->Lysis Quantification Protein Quantification (BCA) Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer (PVDF) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection (ECL) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

A typical workflow for Western blot analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol describes a sandwich ELISA for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

  • Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate five times with wash buffer.

  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.

  • Wash the plate seven times with wash buffer.

  • Add TMB substrate and incubate until a color develops (typically 15-30 minutes).

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate cytokine concentrations from the standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA expression levels of inflammatory genes.

a. RNA Extraction and cDNA Synthesis

  • Treat cells as described for Western blot analysis.

  • Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

b. qPCR

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the gene of interest, and a SYBR Green master mix.

  • Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.

  • Include a no-template control and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting multiple key signaling pathways, including NF-κB, MAPKs, and JAK/STAT, as well as the NLRP3 inflammasome. The collective evidence from in vitro and in vivo studies highlights its ability to reduce the production of a wide range of pro-inflammatory mediators. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action of this compound and evaluate its therapeutic efficacy. The continued exploration of this compound's molecular targets and signaling interactions will be crucial for its development as a novel anti-inflammatory agent for a variety of inflammatory diseases.

References

The Pharmacological Profile of Diosmetin: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin, a naturally occurring O-methylated flavone, has garnered significant attention within the scientific community for its diverse and potent pharmacological properties. Found predominantly in citrus fruits, this bioactive compound has demonstrated promising therapeutic potential across a spectrum of preclinical models, positioning it as a compelling candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects. Detailed experimental methodologies, quantitative data, and visualizations of key signaling pathways are presented to facilitate a deeper understanding of its mechanisms of action and to support ongoing and future research endeavors.

Anticancer Properties

This compound exerts multifaceted anticancer effects by inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis in various cancer cell lines. Its mechanisms of action often involve the modulation of key signaling pathways that regulate cell growth and survival.

Quantitative Data: In Vitro Anticancer Activity
Cell LineCancer TypeAssayEndpointIC50 ValueReference
MDA-MB-231Breast CancerMTTCell Viability~30-50 µM (24h)[1][2]
MDA-MB-468Breast CancerProliferationCell Growth10 µM (48h)[3]
HepG2Liver CancerMTTCell Viability25 µg/mL (24h)[4]
HCC-LM3Liver CancerMTTCell ViabilityConcentration-dependent inhibition[5]
Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., HepG2, HCC-LM3) are seeded in 96-well plates at a density of approximately 7.5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 30 µg/mL) and incubated for specified durations (e.g., 24h, 48h).

  • MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader to determine cell viability, which is expressed as a percentage of the untreated control.

Cell Cycle Analysis (Flow Cytometry)

  • Cell Treatment: Cells (e.g., MDA-MB-231) are treated with this compound at various concentrations (e.g., 10, 30, 50 µM) for 24 hours.

  • Cell Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified. For instance, in MDA-MB-231 cells, this compound treatment led to a dose-dependent increase in the G0/G1 phase population, from 39.9% in control to 55.2% in the 50 µM treated group.

Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Cell Treatment: Cells (e.g., HepG2) are treated with this compound (e.g., 10 and 20 µg/mL) for a specified period (e.g., 24 hours).

  • Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In HepG2 cells, this compound treatment at 10 and 20 µg/mL increased the apoptosis rate to 25.6% and 37.6%, respectively, compared to 8.8% in the control group.

Signaling Pathways in Anticancer Activity

Anticancer_Signaling_this compound cluster_CellCycle Cell Cycle Arrest cluster_Apoptosis Apoptosis Induction This compound This compound p53_up p53 upregulation This compound->p53_up CyclinD1_down Cyclin D1 downregulation This compound->CyclinD1_down cdc2_cyclinB1_down cdc2/cyclinB1 downregulation This compound->cdc2_cyclinB1_down Bax_up Bax upregulation This compound->Bax_up Bcl2_down Bcl-2 downregulation This compound->Bcl2_down p21_up p21 upregulation p53_up->p21_up G0G1_arrest G0/G1 Phase Arrest CyclinD1_down->G0G1_arrest p21_up->G0G1_arrest G2M_arrest G2/M Phase Arrest cdc2_cyclinB1_down->G2M_arrest Caspase3_act Caspase-3 Activation Bax_up->Caspase3_act Bcl2_down->Caspase3_act Apoptosis Apoptosis Caspase3_act->Apoptosis

Anti-inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects in various experimental models, primarily by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Quantitative Data: In Vitro Anti-inflammatory Activity
Cell LineInducerParameterIC50 Value/EffectReference
RAW 264.7LPSNO ProductionInhibition observed
RAW 264.7LPSiNOS expressionDecreased expression
RAW 264.7LPSIL-1β, IL-6 mRNAReduced levels
Experimental Protocols

Nitric Oxide (NO) Production Assay in Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation.

  • Griess Assay: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated control group.

Signaling Pathways in Anti-inflammatory Activity

Anti_inflammatory_Signaling_this compound cluster_NFkB NF-κB Pathway This compound This compound IKK IKK This compound->IKK inhibits NFkB_nuc Nuclear NF-κB This compound->NFkB_nuc inhibits translocation LPS LPS LPS->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB inhibits NFkB->NFkB_nuc translocates Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Pro_inflammatory_genes activates transcription

Antioxidant Properties

This compound exhibits potent antioxidant activity by scavenging free radicals and enhancing the endogenous antioxidant defense systems.

Quantitative Data: In Vitro Antioxidant Activity

| Assay | Endpoint | IC50 Value/Activity | Reference | | :--- | :--- | :--- | :--- | :--- | | DPPH Radical Scavenging | Free Radical Scavenging | Moderate activity | | | ABTS Radical Scavenging | Free Radical Scavenging | Moderate activity | | | Endothelial Cells (H2O2-induced) | SOD, CAT, GPx activity | Increased activity | |

Experimental Protocols

DPPH Radical Scavenging Assay

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Treatment: Various concentrations of this compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.

Signaling Pathways in Antioxidant Activity

Antioxidant_Signaling_this compound cluster_Nrf2 Nrf2/ARE Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inhibits Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, SOD) ARE->Antioxidant_Enzymes activates transcription

Cardioprotective Properties

This compound has been shown to protect the heart from injury in preclinical models of myocardial infarction and cardiac hypertrophy. Its cardioprotective effects are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.

Experimental Protocols

Isoproterenol-Induced Myocardial Infarction in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats are used.

  • Treatment: Rats are pre-treated with this compound (e.g., 1 and 3 mg/kg, or 50, 100, and 200 mg/kg, p.o. or i.p.) for a specified period (e.g., 7-14 days).

  • Induction of Myocardial Infarction: Myocardial infarction is induced by subcutaneous injection of isoproterenol (e.g., 85 mg/kg) on two consecutive days.

  • Assessment: 24 hours after the last isoproterenol injection, electrocardiogram (ECG) is recorded, and blood samples are collected to measure cardiac injury markers (e.g., troponin I, CK-MB). Hearts are excised for histopathological examination and biochemical analysis (e.g., antioxidant enzyme levels, inflammatory markers).

Signaling Pathways in Cardioprotection

Cardioprotective_Signaling_this compound cluster_PI3K_Akt PI3K/Akt Pathway cluster_Nrf2_cardio Nrf2 Pathway This compound This compound PI3K PI3K This compound->PI3K activates Nrf2_activation Nrf2 Activation This compound->Nrf2_activation Ischemia_Reperfusion Ischemia/Reperfusion Ischemia_Reperfusion->PI3K Ischemia_Reperfusion->Nrf2_activation Akt Akt PI3K->Akt activates Cell_Survival Cell Survival Akt->Cell_Survival Antioxidant_Response Antioxidant Response Nrf2_activation->Antioxidant_Response

Neuroprotective Properties

This compound has demonstrated neuroprotective effects in models of neurodegenerative diseases and neuronal injury, primarily through its antioxidant and anti-inflammatory actions.

Experimental Protocols

Rotenone-Induced Parkinson's Disease Model in Rats

  • Animal Model: Male Wistar rats are used.

  • Induction of Parkinsonism: Parkinson's disease-like symptoms are induced by subcutaneous injection of rotenone (e.g., 2 mg/kg) for several weeks.

  • Treatment: Rats are co-treated with diosmin (the glycoside of this compound, which is metabolized to this compound in vivo) orally (e.g., 200 mg/kg) during the rotenone administration period.

  • Behavioral Assessment: Motor coordination and behavior are assessed using tests such as the open field test and rotarod test.

  • Neurochemical and Histological Analysis: After the treatment period, brains are collected for the measurement of dopamine levels, analysis of oxidative stress markers, and immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) and α-synuclein aggregation.

Conclusion

This compound is a promising natural flavonoid with a well-documented portfolio of pharmacological activities. Its ability to modulate multiple key signaling pathways, including NF-κB, Nrf2, and PI3K/Akt, underscores its potential as a therapeutic agent for a range of diseases, including cancer, inflammatory disorders, cardiovascular diseases, and neurodegenerative conditions. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this compound and pave the way for its clinical translation. The visualization of the signaling pathways provides a clear framework for understanding its molecular mechanisms of action, which is critical for targeted drug development efforts. Continued research into the pharmacokinetics, safety profile, and clinical efficacy of this compound is warranted to harness its full therapeutic promise.

References

Diosmetin: A Promising Therapeutic Agent for Chronic Diseases - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmetin, a naturally occurring O-methylated flavone found predominantly in citrus fruits, has emerged as a significant subject of research for its potential therapeutic applications in a range of chronic diseases.[1][2] Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, neuroprotective, and anti-diabetic properties, position it as a promising candidate for novel drug development.[1][3] This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, summarizing key quantitative data from preclinical studies, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates.

Introduction

Chronic diseases, including cardiovascular disorders, cancer, diabetes, and neurodegenerative diseases, represent a major global health burden. A common thread linking these conditions is the underlying role of chronic inflammation and oxidative stress.[4] this compound, the aglycone of diosmin, has garnered considerable attention for its ability to target these fundamental pathological processes. This document aims to provide a comprehensive resource for researchers and drug development professionals by consolidating the existing scientific evidence on this compound's therapeutic potential.

Therapeutic Potential and Mechanisms of Action

This compound exerts its therapeutic effects by modulating a variety of cellular signaling pathways involved in inflammation, oxidative stress, apoptosis, and cell proliferation.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many chronic diseases. This compound has demonstrated potent anti-inflammatory properties by inhibiting key pro-inflammatory signaling pathways.

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation. It achieves this by preventing the phosphorylation of IκB-α and the subsequent nuclear translocation of the p65 subunit of NF-κB. This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8, as well as enzymes like COX-2 and iNOS.

  • MAPK Signaling Pathway: this compound can also suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, p38, and JNK, which are upstream regulators of inflammatory responses.

  • JAK/STAT Signaling Pathway: In the context of atopic dermatitis, this compound has been shown to inhibit the activation of the JAK/STAT signaling pathway.

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous chronic conditions. This compound exhibits significant antioxidant activity through multiple mechanisms.

  • Nrf2 Signaling Pathway: A key mechanism of this compound's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

  • Direct ROS Scavenging: While modulation of antioxidant enzymes appears to be the primary mechanism, some studies suggest that this compound may also possess direct ROS scavenging capabilities.

Anti-Cancer Effects

This compound has shown promise as an anti-cancer agent by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell lines.

  • Induction of Apoptosis: this compound can trigger the intrinsic mitochondrial apoptotic pathway by increasing the Bax/Bcl-2 ratio, leading to the activation of caspase-9 and caspase-3. It can also upregulate the tumor suppressor protein p53.

  • Cell Cycle Arrest: this compound can induce cell cycle arrest, primarily at the G0/G1 phase, by downregulating the expression of cyclin D1 and cyclin-dependent kinases (Cdks).

  • Inhibition of Metastasis: Studies have shown that this compound can inhibit the metastasis of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.

  • Modulation of PI3K/Akt/mTOR Pathway: this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell survival and proliferation.

Neuroprotective Effects

Emerging evidence suggests that this compound may have a neuroprotective role in conditions like Alzheimer's disease and pneumococcal meningitis.

  • Reduction of Neuroinflammation and Oxidative Stress: By inhibiting NF-κB and activating Nrf2 pathways, this compound can protect neurons from inflammatory damage and oxidative stress.

  • Inhibition of Apoptosis: this compound has been shown to suppress neuronal apoptosis by modulating the PI3K/Akt signaling pathway.

  • Modulation of Aβ and Tau Pathology: In a mouse model of Alzheimer's disease, diosmin (which is metabolized to this compound) was found to reduce cerebral Aβ levels and tau hyperphosphorylation, potentially through the inhibition of GSK-3β.

Anti-Diabetic Effects

This compound has demonstrated potential in the management of type 2 diabetes and its complications.

  • Improved Insulin Sensitivity: this compound can enhance insulin sensitivity by modulating the PI3K/Akt and AMPK signaling pathways.

  • Regulation of Glucose Metabolism: It promotes glycogen synthesis and GLUT4 translocation, contributing to better glycemic control.

  • Nephroprotective Effects: In diabetic nephropathy models, this compound has been shown to protect against renal injury by modulating the Akt/NF-κB/iNOS signaling pathway.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from various preclinical studies investigating the efficacy of this compound.

Table 1: Anti-inflammatory Effects of this compound

Model SystemTreatmentKey FindingsReference
TNF-α-stimulated human rheumatoid arthritis fibroblast-like synoviocytes (MH7A cells)This compound (dose-dependent)Significant reduction in IL-1β, IL-6, and IL-8 production.
Lipopolysaccharide (LPS)-induced RAW 264.7 macrophagesThis compoundInhibition of nitric oxide production and decreased iNOS expression.
DNCB-induced atopic dermatitis in hairless miceOral administration of this compoundReduced dermatitis scores and decreased serum levels of IgE and IL-4.
LPS/D-GalN-induced acute liver injury in miceThis compound pretreatmentReduced serum levels of TNF-α, IL-1β, and IL-6.

Table 2: Antioxidant Effects of this compound

Model SystemTreatmentKey FindingsReference
H₂O₂-induced oxidative stress in endothelial cellsThis compound (250 µM)Significantly restored the activity of SOD and CAT and decreased MDA levels.
AAPH-induced erythrocyte hemolysisThis compound (100 µg/mL)91.0% inhibition of hemolysis.
L-NAME-induced hypertensive ratsThis compoundIncreased protein expression of Nrf2 and HO-1.
PMA-stimulated neutrophilsThis compoundIncreased mRNA levels of Nrf2 and HO-1.

Table 3: Anti-Cancer Effects of this compound

Cell LineTreatmentKey FindingsReference
MDA-MB-231 (Breast Cancer)This compound (10, 30, 50 µM)Concentration-dependent increase in G0/G1 phase cell cycle arrest (from 39.9% to 55.2%).
LNCaP (Prostate Cancer)This compound (10, 20 µM)1.5-fold and ~2-fold increase in Bax expression, respectively.
HepG2 (Hepatocellular Carcinoma)This compound (>5 µg/ml)Significant inhibition of cell proliferation and induction of apoptosis.

Table 4: Neuroprotective Effects of this compound

Model SystemTreatmentKey FindingsReference
Rat model of pneumococcal meningitisThis compound (100 and 200 mg/kg)Significantly reduced CSF bacterial titer and levels of pro-inflammatory mediators (p<0.01).
3xTg-AD Mice (Alzheimer's Disease model)DiosminReduced cerebral Aβ levels and tau hyperphosphorylation.
LPS-injured PC12 cellsFisetin and this compoundSuppressed the expression of APP and cyclophilin D, and reduced ROS production.

Table 5: Anti-Diabetic Effects of this compound

Model SystemTreatmentKey FindingsReference
STZ-induced diabetic nephropathy miceThis compoundSignificantly reduced fasting blood glucose, serum creatinine, and BUN.
KK-Ay diabetic miceThis compoundSignificantly decreased blood glucose and increased serum insulin concentrations.

Experimental Protocols

This section provides a detailed methodology for key experiments cited in this guide.

Cell Culture and Viability Assays
  • Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, LNCaP, HepG2) and macrophage cell lines (e.g., RAW 264.7) are commonly used.

  • Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay (MTT or CCK-8):

    • Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for 24-72 hours.

    • Add MTT (5 mg/mL) or CCK-8 solution to each well and incubate for 2-4 hours.

    • For MTT, dissolve the formazan crystals with DMSO.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Western Blot Analysis
  • Protein Extraction:

    • Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 12,000 rpm for 15 minutes at 4°C to collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-NF-κB p65, anti-Nrf2, anti-Bax, anti-Bcl-2, anti-Akt, anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a loading control like GAPDH or β-actin for normalization.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using TRIzol reagent according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using a SYBR Green master mix and specific primers for the target genes (e.g., TNF-α, IL-6, Nrf2, HO-1).

    • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Calculate the relative gene expression using the 2-ΔΔCt method.

Animal Models
  • Induction of Disease Models:

    • Diabetic Nephropathy: Induce diabetes in mice (e.g., C57BL/6J) with multiple low-dose injections of streptozotocin (STZ).

    • Atopic Dermatitis: Sensitize and challenge hairless mice with 2,4-dinitrochlorobenzene (DNCB).

    • Rheumatoid Arthritis: Induce arthritis in rats or mice using complete Freund's adjuvant (CFA).

  • Treatment: Administer this compound orally (gavage) or intraperitoneally at specified doses and durations.

  • Outcome Measures:

    • Biochemical Analysis: Measure blood glucose, serum cytokines, and other relevant biomarkers.

    • Histopathological Examination: Collect tissues of interest, fix in formalin, embed in paraffin, section, and stain with H&E or other specific stains for microscopic evaluation.

    • Behavioral Tests: For neurodegenerative disease models, conduct behavioral tests to assess cognitive function.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow.

Diosmetin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK This compound This compound This compound->IKK MAPKs (ERK, p38, JNK) MAPKs (ERK, p38, JNK) This compound->MAPKs (ERK, p38, JNK) IκBα IκBα IKK->IκBα P NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocation MAPKs (ERK, p38, JNK)->NF-κB (p65/p50)_n Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p65/p50)_n->Pro-inflammatory Genes Activates Transcription Inflammatory Response Inflammatory Response Pro-inflammatory Genes->Inflammatory Response

Caption: this compound's anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

Diosmetin_Antioxidant_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 Activates This compound This compound This compound->Keap1 Inhibits interaction with Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds to Antioxidant Enzymes (HO-1, SOD, CAT) Antioxidant Enzymes (HO-1, SOD, CAT) ARE->Antioxidant Enzymes (HO-1, SOD, CAT) Induces Transcription Cellular Protection Cellular Protection Antioxidant Enzymes (HO-1, SOD, CAT)->Cellular Protection

Caption: this compound's antioxidant mechanism through activation of the Nrf2 signaling pathway.

Diosmetin_Anti_Cancer_Pathway cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes This compound This compound PI3K/Akt PI3K/Akt This compound->PI3K/Akt Bax/Bcl-2 Ratio Bax/Bcl-2 Ratio This compound->Bax/Bcl-2 Ratio Increases p53 p53 This compound->p53 Upregulates Cyclin D1/CDKs Cyclin D1/CDKs This compound->Cyclin D1/CDKs Decreased Proliferation Decreased Proliferation PI3K/Akt->Decreased Proliferation Apoptosis Apoptosis Bax/Bcl-2 Ratio->Apoptosis p53->Apoptosis Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) p53->Cell Cycle Arrest (G0/G1) Cyclin D1/CDKs->Cell Cycle Arrest (G0/G1) Apoptosis->Decreased Proliferation Cell Cycle Arrest (G0/G1)->Decreased Proliferation

Caption: this compound's anti-cancer mechanisms involving apoptosis and cell cycle arrest.

Caption: A general experimental workflow for investigating the therapeutic effects of this compound.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a therapeutic agent for a variety of chronic diseases. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival underscores its pleiotropic pharmacological effects. The quantitative data from preclinical studies provide a solid foundation for its efficacy.

However, further research is warranted to fully elucidate its therapeutic potential. Future studies should focus on:

  • Clinical Trials: Well-designed clinical trials are essential to validate the preclinical findings in human subjects and to determine the safety, efficacy, and optimal dosage of this compound.

  • Pharmacokinetics and Bioavailability: A deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a drug.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing drugs could lead to more effective treatment strategies with reduced side effects.

  • Delivery Systems: The development of novel delivery systems, such as nanoformulations, could enhance the bioavailability and therapeutic efficacy of this compound.

References

In Vitro Antioxidant Activity of Diosmetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin, a naturally occurring flavonoid predominantly found in citrus fruits, exhibits a range of pharmacological activities, with its antioxidant properties being of significant interest to the scientific community.[1][2] While possessing some direct radical scavenging capabilities, emerging research indicates that the primary antioxidant mechanism of this compound in a biological context is the enhancement of endogenous cellular antioxidant defense systems.[3][4][5] This guide provides an in-depth overview of the in vitro antioxidant activity of this compound, detailing common experimental protocols, presenting available quantitative data, and illustrating the key signaling pathways involved.

Direct Radical Scavenging Activity

This compound's capacity to directly neutralize free radicals has been investigated using various cell-free antioxidant assays. However, studies suggest that its direct scavenging activity is moderate.

Common Assays for Direct Antioxidant Activity
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this assay, the pre-formed ABTS radical cation is reduced by the antioxidant, leading to a decrease in its characteristic absorbance.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Cellular Antioxidant Activity

The more pronounced antioxidant effects of this compound are observed in cellular models, where it modulates endogenous antioxidant pathways and enzyme activities.

Key Cellular Effects of this compound:
  • Protection against Oxidative Stress: this compound has been demonstrated to protect endothelial cells against hydrogen peroxide (H₂O₂)-induced oxidative stress.

  • Enhancement of Antioxidant Enzymes: It restores the activity of key cellular antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), in a dose-dependent manner.

  • Inhibition of Lipid Peroxidation: this compound effectively reduces the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation.

Quantitative Data on Antioxidant Activity

The following table summarizes the available quantitative data on the in vitro antioxidant activity of this compound.

AssayModel SystemKey FindingsReference(s)
Cellular Antioxidant Activity (CAA) ErythrocytesEC50 = 7.98 µmol; CAA value = 58 µmol Quercetin Equivalents (QE)/100 µmol
AAPH-induced Erythrocyte Hemolysis Erythrocytes91.0% inhibition at 100 µg/mL
CuCl₂-induced Plasma Oxidation PlasmaEffectively inhibits reactive oxygen species (ROS) generation and MDA formation.
H₂O₂-induced Oxidative Stress Endothelial CellsPretreatment with this compound (up to 250 µM) significantly restored the activity of CAT, SOD, and GPx, and decreased MDA levels in a concentration-dependent manner.
DPPH & ABTS Radical Scavenging Cell-freeDescribed as having minor or moderate direct scavenging activities. Specific IC50 values for pure this compound are not consistently reported in the literature.

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is a standard method for assessing direct radical scavenging activity.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in a suitable solvent like methanol or DMSO).

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS Radical Cation Scavenging Assay

This protocol provides another measure of direct antioxidant capacity.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 20 µL of various concentrations of this compound to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

  • Cell Culture:

    • Seed HepG2 cells in a 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

  • Assay Procedure:

    • Remove the media and wash the cells with PBS.

    • Treat the cells with 100 µL of media containing various concentrations of this compound and 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour.

    • Remove the treatment solution and wash the cells with PBS.

    • Add 100 µL of 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to induce oxidative stress.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation at 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • The CAA value is calculated based on the area under the fluorescence curve, comparing the this compound-treated wells to the control wells.

Signaling Pathways

The cellular antioxidant effects of this compound are largely mediated through the activation of the Nrf2/HO-1 signaling pathway.

Nrf2/HO-1 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to the transcription of protective enzymes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, etc.) ARE->Antioxidant_Genes Activates Transcription

Caption: this compound activates the Nrf2/HO-1 signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro antioxidant assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (e.g., DPPH, ABTS) Mixing Mix this compound with Reagent Reagent_Prep->Mixing Sample_Prep Prepare this compound Solutions (Serial Dilutions) Sample_Prep->Mixing Incubation Incubate (Specific time and temperature) Mixing->Incubation Measurement Measure Absorbance/ Fluorescence Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: General workflow for in vitro antioxidant assays.

Conclusion

References

The Anticancer Potential of Diosmetin In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin, a naturally occurring O-methylated flavone found in citrus fruits and various medicinal herbs, has garnered significant attention for its potential as an anticancer agent.[1][2][3] Extensive in vitro research has demonstrated its ability to inhibit the proliferation of a wide range of cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2][4] This technical guide provides a comprehensive overview of the in vitro anticancer effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.

Data Presentation: Quantitative Analysis of this compound's Anticancer Activity

The cytotoxic and antiproliferative effects of this compound have been quantified across numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects of this compound on cell cycle distribution and apoptosis.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
Breast CancerMDA-MB-231Not specified, significant cytotoxicity at 10, 30, 50 µM24
MDA-MB-468Not specified, cytostatic effects observedNot specified
MCF-7Not specified, cytostatic effects observedNot specified
Colorectal CancerHCT11622.06 ± 2.7 (µg/mL)Not specified
HT29Not specified, cytotoxic effects observedNot specified
Caco-2204Not specified
Colon205Not specified, cytotoxic activity observedNot specified
Hepatocellular CarcinomaHepG2Not specified, significant inhibition at >5 µg/ml24
Prostate CancerLNCaPNot specified, dose-dependent inhibitionNot specified
PC-3Not specified, dose-dependent inhibitionNot specified
Lung CancerA549/IRNot specified, radiosensitizing effectNot specified

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Breast Cancer Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control39.932.2Not specified
10 µM this compound46.025.4Not specified
30 µM this compound52.115.6Not specified
50 µM this compound55.210.6Not specified

Table 3: Induction of Apoptosis by this compound in Prostate Cancer Cells

Cell LineTreatmentEffect on Apoptotic Proteins
LNCaP10 µM this compound1.5-fold increase in Bax expression
20 µM this compound~2-fold increase in Bax expression
PC-310 µM this compound110.33% increase in Bax expression
20 µM this compound103.29% increase in Bax expression

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following are protocols for key experiments used to evaluate the in vitro anticancer potential of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within 1 hour. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Western Blot Analysis

This method is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action.

Protocol:

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bax, Bcl-2, caspases, cyclins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows modulated by this compound.

Diosmetin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS p53_apoptosis ↑ p53 This compound->p53_apoptosis XIAP ↓ XIAP This compound->XIAP Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax ↑ Bax Bax->Mitochondria Bcl2 ↓ Bcl-2 Bcl2->Mitochondria Caspase9 ↑ Cleaved Caspase-9 Cytochrome_c->Caspase9 Caspase3 ↑ Cleaved Caspase-3 Caspase9->Caspase3 PARP ↑ Cleaved PARP Caspase3->PARP Apoptosis Apoptosis p53_apoptosis->Bax p53_apoptosis->Bcl2 XIAP->Caspase3 PARP->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

Diosmetin_Cell_Cycle_Arrest_Pathway This compound This compound p53_cellcycle ↑ p53 This compound->p53_cellcycle cMyc ↓ c-Myc This compound->cMyc FOXO3a ↑ FOXO3a This compound->FOXO3a CyclinD1 ↓ Cyclin D1 p53_cellcycle->CyclinD1 cMyc->CyclinD1 p27Kip1 ↑ p27Kip1 FOXO3a->p27Kip1 Cdk4 ↓ Cdk4 p27Kip1->Cdk4 Cdk2 ↓ Cdk2 p27Kip1->Cdk2 G1_S_Transition G1 to S Phase Transition CyclinD1->G1_S_Transition Cdk4->G1_S_Transition Cdk2->G1_S_Transition G1_Arrest G0/G1 Phase Arrest G1_S_Transition->G1_Arrest

Caption: this compound-induced G0/G1 cell cycle arrest pathway.

Diosmetin_Autophagy_Pathway This compound This compound PI3K ↓ PI3K This compound->PI3K AMPK ↑ AMPK This compound->AMPK mTOR ↓ mTOR PI3K->mTOR S6k ↓ S6k mTOR->S6k Beclin1 ↑ Beclin-1 mTOR->Beclin1 AMPK->mTOR LC3_II ↑ LC3-II Beclin1->LC3_II Autophagy Autophagy LC3_II->Autophagy

Caption: this compound-mediated regulation of autophagy via the mTOR pathway.

Experimental_Workflow_this compound Cancer_Cells Cancer Cell Lines (e.g., MDA-MB-231, HepG2, LNCaP) Diosmetin_Treatment This compound Treatment (Varying Concentrations & Durations) Cancer_Cells->Diosmetin_Treatment MTT_Assay Cell Viability Assay (MTT) Diosmetin_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry Diosmetin_Treatment->Flow_Cytometry Western_Blot Western Blot Analysis Diosmetin_Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Apoptosis_Analysis Apoptosis Analysis (Annexin V/PI) Flow_Cytometry->Apoptosis_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle_Analysis Apoptosis_Analysis->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro evaluation of this compound.

Conclusion

The in vitro evidence strongly supports the anticancer potential of this compound against a variety of cancer types. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways, makes it a promising candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers and drug development professionals to design and interpret studies aimed at harnessing the therapeutic benefits of this compound in oncology.

References

Diosmetin: A Comprehensive Technical Guide to its Role in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmetin, a natural O-methylated flavonoid found predominantly in citrus fruits, has emerged as a promising therapeutic agent in the management of metabolic disorders. This technical guide provides an in-depth analysis of the current scientific literature on the role of this compound in metabolic regulation. We delve into its mechanisms of action, focusing on key signaling pathways such as AMP-activated protein kinase (AMPK), peroxisome proliferator-activated receptor-gamma (PPARγ), and the insulin signaling cascade. This document summarizes quantitative data from preclinical studies in structured tables for comparative analysis, outlines detailed experimental protocols for key assays, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's metabolic effects.

Introduction

Metabolic syndrome, a cluster of conditions including obesity, insulin resistance, dyslipidemia, and hypertension, represents a significant global health challenge. There is a growing interest in the therapeutic potential of natural compounds that can modulate metabolic pathways with favorable safety profiles. This compound (3',5,7-trihydroxy-4'-methoxyflavone), the aglycone of diosmin, has garnered considerable attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1] Recent research has highlighted its significant role in regulating glucose and lipid metabolism, making it a strong candidate for further investigation in the context of metabolic diseases. This guide aims to provide a comprehensive technical overview of the scientific evidence supporting the role of this compound in metabolic regulation.

Effects of this compound on Metabolic Parameters: In Vivo and In Vitro Evidence

Preclinical studies have consistently demonstrated the beneficial effects of this compound on various metabolic parameters. In animal models of diet-induced obesity and genetic obesity, this compound administration has been shown to mitigate weight gain, reduce adiposity, improve glucose homeostasis, and ameliorate dyslipidemia.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from in vivo studies investigating the effects of this compound on metabolic parameters.

Table 1: Effects of this compound on Body Weight and Fat Mass in High-Fat Diet (HFD) Induced Obese Mice

ParameterAnimal ModelTreatment GroupDosageDurationResultReference
Body WeightC57BL/6J Mice (HFD)This compound50 mg/kg/day8 weeksSignificant decrease compared to HFD control[2]
Fat MassC57BL/6J Mice (HFD)This compound50 mg/kg/day8 weeksSignificant decrease compared to HFD control[2]
Body Weightob/ob MiceThis compound50 mg/kg/day8 weeksSignificant decrease compared to control[2]
Fat Massob/ob MiceThis compound50 mg/kg/day8 weeksSignificant decrease compared to control[2]
Body WeightC57BL/6 Mice (HFHS Diet)0.5% this compound in diet12 weeksLower than HFHS control (not statistically significant)
Epididymal Fat WeightC57BL/6 Mice (HFHS Diet)0.5% this compound in diet12 weeksNo significant effect compared to HFHS control
Retroperitoneal Fat WeightC57BL/6 Mice (HFHS Diet)0.5% this compound in diet12 weeksSignificant reduction compared to HFHS control

Table 2: Effects of this compound on Glucose Homeostasis in Mice

ParameterAnimal ModelTreatment GroupDosageDurationResultReference
Glucose Tolerance Test (GTT)C57BL/6J Mice (HFD)This compound50 mg/kg/day8 weeksImproved glucose tolerance; significant reduction in AUC
Insulin Tolerance Test (ITT)C57BL/6J Mice (HFD)This compound50 mg/kg/day8 weeksImproved insulin sensitivity
GTTob/ob MiceThis compound50 mg/kg/day8 weeksImproved glucose tolerance; significant reduction in AUC
ITTob/ob MiceThis compound50 mg/kg/day8 weeksImproved insulin sensitivity
GTTC57BL/6 Mice (HFHS Diet)0.5% this compound in diet12 weeksImproved glucose intolerance
Fasting Blood GlucoseKK-Ay Diabetic MiceThis compoundNot specified1 monthSignificantly decreased
Serum InsulinKK-Ay Diabetic MiceThis compoundNot specified1 monthSignificantly increased

Table 3: Effects of this compound on Serum Lipid Profile in Mice

ParameterAnimal ModelTreatment GroupDosageDurationResultReference
Total Cholesterol (TC)C57BL/6J Mice (HFD)This compound50 mg/kg/day8 weeksNo significant change
Triglycerides (TG)C57BL/6J Mice (HFD)This compound50 mg/kg/day8 weeksNo significant change
Free Fatty Acids (FFA)C57BL/6J Mice (HFD)This compound50 mg/kg/day8 weeksSignificant decrease
Total Cholesterol (TC)C57BL/6 Mice (HFHS Diet)0.5% this compound in diet12 weeksSlight, non-significant reduction
LDL-CC57BL/6 Mice (HFHS Diet)0.5% this compound in diet12 weeksSlight, non-significant reduction

Molecular Mechanisms of this compound in Metabolic Regulation

This compound exerts its metabolic regulatory effects through the modulation of several key signaling pathways that are central to cellular energy sensing, glucose and lipid metabolism, and adipogenesis.

Activation of AMP-Activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor that, when activated, promotes catabolic processes to generate ATP while inhibiting anabolic pathways that consume ATP. Multiple studies have demonstrated that this compound is a potent activator of AMPK. Activation of AMPK by this compound leads to a cascade of downstream effects that contribute to improved metabolic health.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Active) ACC ACC pAMPK->ACC Inhibits SREBP1c SREBP-1c pAMPK->SREBP1c Inhibits pACC p-ACC (Inactive) CPT1 CPT1 pACC->CPT1 Upregulates FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Promotes FAS FAS SREBP1c->FAS Activates Lipogenesis Lipogenesis FAS->Lipogenesis Promotes PPARg_Pathway This compound This compound PPARg PPARγ This compound->PPARg Modulates Adipogenesis Adipogenesis PPARg->Adipogenesis Regulates Lipid_Metabolism_Genes Lipid Metabolism Genes (e.g., aP2, LPL) PPARg->Lipid_Metabolism_Genes Regulates Glucose_Uptake Glucose Uptake PPARg->Glucose_Uptake Promotes Insulin_Signaling_Pathway This compound This compound InsulinReceptor Insulin Receptor This compound->InsulinReceptor Enhances Signaling IRS IRS InsulinReceptor->IRS PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlycogenSynthesis Glycogen Synthesis Akt->GlycogenSynthesis HFD_Mouse_Model_Workflow Start Acclimatization (e.g., 1 week) Diet High-Fat Diet (HFD) (e.g., 60% kcal from fat) Start->Diet Grouping Randomization into Groups: - HFD Control - HFD + this compound Diet->Grouping Treatment Daily Oral Gavage of this compound (e.g., 50 mg/kg) Grouping->Treatment Monitoring Weekly Monitoring: - Body Weight - Food Intake Treatment->Monitoring Throughout study Metabolic_Tests Metabolic Phenotyping: - GTT - ITT Treatment->Metabolic_Tests At specific time points Endpoint Endpoint Analysis: - Serum Collection - Tissue Harvesting Monitoring->Endpoint Metabolic_Tests->Endpoint

References

A Comprehensive Technical Guide to O-Methylated Flavones: The Case of Diosmetin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O-methylated flavones are a subclass of flavonoids characterized by the presence of one or more methoxy groups on their basic flavone structure. This methylation significantly influences their metabolic stability and bioavailability, often enhancing their therapeutic potential compared to their polyhydroxylated counterparts.[1] Among these, diosmetin (3′,5,7-trihydroxy-4′-methoxyflavone) has emerged as a compound of significant scientific interest. It is the aglycone of diosmin, a well-known phlebotonic agent.[2][3] this compound itself demonstrates a wide array of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties, making it a promising candidate for drug development.[2][4] This guide provides an in-depth overview of the natural occurrence, biosynthesis, biological activities, and molecular mechanisms of this compound, supplemented with quantitative data and detailed experimental protocols for researchers.

Natural Occurrence and Biosynthesis

Natural Sources

This compound is found in various plants, most notably in citrus fruits, olive leaves (Olea europaea), and certain legumes like Acacia farnesiana. It often occurs as its 7-O-rutinoside glycoside, diosmin, which is then hydrolyzed by intestinal microflora to release the active aglycone, this compound, prior to absorption.

Table 1: Quantitative Analysis of this compound and its Glycoside (Diosmin) in Various Plant Sources

Plant Source Part Compound Concentration Reference
Bergamot (Citrus bergamia) Juice This compound Glycosides High
Orange (Citrus sinensis) Peel Hesperidin (precursor) High
Lemon (Citrus limon) Fruit This compound Present
Olive (Olea europaea) Leaves This compound Present

| Mentha piperita | Leaves | Hesperidin (precursor) | 504.2 mg/L | |

Biosynthesis

This compound is biosynthesized from the flavone luteolin through a methylation reaction. The process is part of the broader phenylpropanoid pathway. The key step is the O-methylation of the 4'-hydroxyl group of luteolin, a reaction catalyzed by a specific flavonoid 4'-O-methyltransferase (F4'OMT). This enzymatic conversion is a critical step in tailoring the biological activity of the flavonoid.

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Synthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaroyl_CoA p_Coumaroyl_CoA Cinnamic_acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Naringenin Naringenin Chalcone->Naringenin CHI Luteolin Luteolin Naringenin->Luteolin FNS, F3'H This compound This compound Luteolin->this compound Flavonoid 4'-O-methyltransferase (F4'OMT) G This compound-Induced Apoptosis Pathway This compound This compound p53 p53 This compound->p53 Upregulates Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Permeabilizes Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G This compound-Induced Cell Cycle Arrest cluster_cellcycle Cell Cycle Progression This compound This compound Cyclins Cyclin D1, Cyclin E ↓ This compound->Cyclins CDKs Cdk2, Cdk4 ↓ This compound->CDKs G1 G1 Phase Cyclins->G1 Inhibits Progression CDKs->G1 S S Phase G1->S Arrest G0/G1 Arrest G1->Arrest G2 G2 Phase S->G2 M M Phase G2->M M->G1 G Start Orange Peels Grind Grind to Powder Start->Grind Extract Methanol Extraction (Maceration) Grind->Extract Filter Filter & Concentrate Extract->Filter Crystallize Crystallize in Water/DCM Filter->Crystallize Hesperidin Purified Hesperidin Crystallize->Hesperidin Convert Oxidation (I₂) & Acid Hydrolysis (HCl) Hesperidin->Convert Purify Purify via Chromatography Convert->Purify This compound Pure this compound Purify->this compound

References

Diosmetin aglycone from diosmin hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Production and Analysis of Diosmetin Aglycone from Diosmin Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmin, a naturally occurring flavonoid glycoside found predominantly in citrus fruits, is widely utilized as a phlebotonic and vascular-protecting agent.[1][2] Its therapeutic efficacy, however, is not due to the molecule itself but rather its aglycone form, this compound (3',5,7-trihydroxy-4'-methoxyflavone).[3][4] Following oral administration, diosmin is not absorbed directly. Instead, it must first be hydrolyzed by enzymes in the intestinal microflora to release this compound, which is then absorbed into the systemic circulation.[5] This critical hydrolysis step is the gateway to the bioavailability and subsequent pharmacological activities of this compound, which include anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.

This technical guide provides a comprehensive overview of the hydrolysis of diosmin to this compound, detailing experimental protocols for its production and analysis, summarizing key quantitative data, and visualizing the associated biochemical pathways and workflows.

Hydrolysis of Diosmin to this compound Aglycone

The conversion of diosmin to its biologically active aglycone, this compound, is achieved by cleaving the rutinoside (a disaccharide composed of rhamnose and glucose) from the flavonoid backbone. This can be accomplished through chemical or enzymatic methods.

Chemical Hydrolysis

Acid-catalyzed hydrolysis is a common laboratory method for producing this compound from diosmin. This process typically involves heating diosmin in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4). The acid protonates the glycosidic oxygen, making the bond susceptible to cleavage by water. While effective, this method can sometimes lead to the formation of byproducts.

Enzymatic Hydrolysis

In vivo, the hydrolysis of diosmin is efficiently carried out by a consortium of enzymes produced by the gut microbiome. Key enzymes involved in this deglycosylation process include α-glucosidase and β-glucosidase. This biological conversion is the first and most critical step for the intestinal absorption of diosmin's active moiety. In biotechnological applications, enzymes like naringinase can be used to facilitate this conversion, which can improve bioavailability.

Diosmin_Hydrolysis cluster_reaction Hydrolysis Diosmin Diosmin (this compound-7-O-rutinoside) This compound This compound (Aglycone) Diosmin->this compound H+ / H₂O or Enzymes (e.g., β-glucosidase) Rutinoside Rutinoside (Rhamnose + Glucose) This compound->Rutinoside

Caption: General reaction scheme for the hydrolysis of diosmin into this compound and rutinoside.

Experimental Protocols

Detailed methodologies are crucial for the reproducible production and analysis of this compound. The following sections provide synthesized protocols based on established methods.

Protocol 1: Acid Hydrolysis and Extraction of this compound

This protocol describes a standard laboratory procedure for generating and extracting this compound aglycone from a diosmin-containing sample, adapted from methods used for flavonoid analysis.

  • Sample Preparation : Weigh 100 mg of the diosmin-containing sample (e.g., plant extract, pure diosmin).

  • Initial Extraction : Add 400 µL of 80% (v/v) methanol to the sample. Incubate overnight at 4°C to dissolve the flavonoids.

  • Centrifugation : Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Hydrolysis : Transfer 200 µL of the supernatant to a new reaction tube. Add 600 µL of 1 M HCl.

  • Heating : Incubate the mixture at 94°C for 2 hours to facilitate complete hydrolysis.

  • Liquid-Liquid Extraction : After cooling, add 800 µL of ethyl acetate to the tube. Vortex thoroughly to extract the this compound aglycone into the organic phase.

  • Phase Separation : Centrifuge to separate the aqueous and organic phases.

  • Collection and Evaporation : Carefully collect the upper ethyl acetate phase. Evaporate the solvent to dryness under a stream of nitrogen gas.

  • Reconstitution : Reconstitute the dried this compound residue in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol outlines a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound in plasma or other matrices.

  • Sample Preparation (Plasma) :

    • To 1 mL of plasma, add an internal standard (e.g., 7-ethoxycoumarin).

    • If analyzing total this compound (free and conjugated), pre-incubate the plasma with β-glucuronidase/sulfatase to deconjugate the metabolites.

    • Dilute the sample with 2 mL of phosphate buffer (0.1 M, pH 2.4).

    • Perform a liquid-liquid extraction by adding 6 mL of diethyl ether, shaking for 30 minutes, and centrifuging.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions :

    • HPLC System : A standard HPLC system with a UV-Vis detector.

    • Column : C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase : An isocratic mixture of methanol, water, and acetic acid (e.g., 55:43:2, v/v/v).

    • Flow Rate : 0.9 - 1.0 mL/min.

    • Column Temperature : 43°C.

    • Detection Wavelength : 344 nm.

  • Quantification : Create a calibration curve using standard solutions of this compound (e.g., 10-300 ng/mL). Calculate the concentration in the samples by comparing their peak areas (normalized to the internal standard) to the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Diosmin Diosmin Source (e.g., Plant Extract, Plasma) Hydrolysis Step 1: Hydrolysis (Acid or Enzymatic) Diosmin->Hydrolysis Extraction Step 2: Extraction (Liquid-Liquid or SPE) Hydrolysis->Extraction HPLC Step 3: HPLC Separation (Reversed-Phase Column) Extraction->HPLC Purified This compound Detection Step 4: Detection (UV or MS/MS) HPLC->Detection Quant Step 5: Quantification (Calibration Curve) Detection->Quant Result Final Concentration Data Quant->Result

Caption: A typical experimental workflow from diosmin hydrolysis to final quantification.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and pharmacokinetics of this compound.

Table 1: HPLC-UV Analytical Parameters for this compound Quantification

Parameter Condition 1 Condition 2
Column C8 Reversed-Phase C18 Reversed-Phase
Mobile Phase Methanol:Water:Acetic Acid (55:43:2) Methanol:1% Formic Acid (58:42)
Flow Rate 0.9 mL/min 0.5 mL/min
Detection λ 344 nm Not specified for UV (MS detection used)
Linear Range 10 - 300 ng/mL 0.25 - 500 ng/mL
Recovery > 89.7% 89.2%

| Reference | Kanaze et al., 2004 | Campanero et al., 2009 |

Table 2: Pharmacokinetic Parameters of this compound After Oral Administration of Diosmin Formulations in Humans

Formulation Dose Cmax (ng/mL) Tmax (hr) AUC₀-t (ng·hr/mL) Relative Bioavailability Reference
Unformulated Micronized Diosmin 1000 mg 2.4 ± 1.9 Not specified 31.9 ± 100.4 1x (Reference) Russo et al., 2018

| µSmin® Plus (Formulated) | 1000 mg | 50.3 ± 22.6 | 2.2 ± 2.9 | 298.4 ± 163.7 | 9.4x greater | Russo et al., 2018 |

Table 3: In Vitro Anticancer Activity of this compound

Cell Line Cancer Type IC₅₀ (µg/mL) Reference
HCT116 Colorectal Cancer 4.16 ± 1.3 Yang et al., 2022

| HT29 | Colorectal Cancer | > 100 | Yang et al., 2022 |

Biological Activity and Key Signaling Pathways

This compound modulates several crucial cellular signaling pathways, which underpins its diverse pharmacological effects.

Anti-inflammatory Effects via NF-κB Inhibition

Nuclear factor-κB (NF-κB) is a key signaling pathway that regulates inflammation and cancer progression. This compound has been shown to exert strong anti-inflammatory effects by inhibiting the NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators like COX-2.

NFkB_Pathway cluster_cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκBα (Inactive Complex) Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, TNF-α) Nucleus->Genes Activates Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway, reducing inflammation.

Antioxidant Effects via Nrf2 Activation

This compound functions as an antioxidant by activating the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes. By promoting Nrf2 activity, this compound enhances cellular defenses against oxidative stress.

Nrf2_Pathway cluster_cytoplasm cluster_nucleus OS Oxidative Stress Keap1 Keap1 OS->Keap1 Induces Conformational Change Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation Keap1_Nrf2 Keap1-Nrf2 Complex ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Enzymes Antioxidant Enzymes (e.g., SOD, GPx) ARE->Enzymes Upregulates Expression This compound This compound This compound->Keap1_Nrf2 Promotes Nrf2 Release

Caption: this compound activates the Nrf2 antioxidant pathway to combat oxidative stress.

Modulation of PI3K/Akt and AMPK Pathways

This compound has also been found to modulate the PI3K/Akt and AMPK signaling pathways. These pathways are central to regulating cell survival, proliferation, and metabolism. By improving insulin sensitivity through these mechanisms, this compound shows potential in managing metabolic disorders. Its ability to suppress neuronal apoptosis and inflammation via the PI3K/Akt/NF-κB axis further highlights its neuroprotective potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Estrogenic and Anti-inflammatory Activities of Diosmetin

Introduction

This compound (3′,5,7-trihydroxy-4′-methoxyflavone) is a natural flavonoid predominantly found in citrus fruits.[1] It is the aglycone of diosmin, another well-known flavonoid.[2] this compound has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and estrogenic effects.[1][3] This technical guide provides a comprehensive overview of the estrogenic and anti-inflammatory properties of this compound, focusing on its molecular mechanisms, quantitative data from various studies, and detailed experimental protocols for its evaluation.

Estrogenic Activity of this compound

This compound exhibits estrogenic activity primarily by acting as an agonist for estrogen receptors (ERs), which are key regulators of various physiological processes.[4] Its ability to bind to and activate these receptors suggests its potential as a phytoestrogen for applications in hormone replacement therapy or other endocrine-related research.

Mechanism of Action

The estrogenic effects of this compound are mediated through its interaction with estrogen receptors, primarily ERα and ERβ. Upon binding, this compound can initiate a conformational change in the receptor, leading to its dimerization and subsequent binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates gene transcription, mimicking the effects of endogenous estrogens like 17β-estradiol. Studies have shown that this compound's activation of ERs is crucial for its metabolic benefits, such as increasing energy expenditure and improving insulin resistance in obese mice.

Data Presentation: Estrogenic Activity

Quantitative data on the estrogenic activity of this compound is crucial for understanding its potency. The following table summarizes key findings from in vitro assays.

Assay TypeCell LineEndpointResultReference
Estrogen Receptor Agonism3T3-L1 adipocytesERα and ERβ expressionIncreased expression of ERs
Reporter Gene AssayT47D cellsLuciferase activity (EC50)~6 pM for 17β-estradiol (for comparison)
Competitive Binding AssayRat Uterine CytosolRelative Binding Affinity (RBA)Not specified for this compound, but assay is standard
Experimental Protocols
1.3.1. Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the relative binding affinity of a test compound (this compound) to the estrogen receptor compared to a radiolabeled ligand, typically [³H]-17β-estradiol ([³H]-E₂).

Objective: To quantify the affinity of this compound for ERα and ERβ.

Materials:

  • Rat uterine cytosol (source of ERs) or recombinant human ERα/ERβ.

  • [³H]-E₂ (radiolabeled estradiol).

  • Unlabeled 17β-estradiol (E₂) as a reference competitor.

  • This compound stock solution.

  • Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).

  • Hydroxylapatite (HAP) slurry to separate bound from free ligand.

  • Scintillation fluid and counter.

Procedure:

  • Preparation: Prepare serial dilutions of unlabeled E₂ and this compound in the assay buffer. The final concentrations should span several orders of magnitude (e.g., 1x10⁻¹¹ to 3x10⁻⁴ M).

  • Incubation: In duplicate tubes, incubate a fixed concentration of [³H]-E₂ (e.g., 1 nM) with the ER preparation (e.g., 50-100 µg protein) and varying concentrations of either unlabeled E₂ or this compound. The total assay volume is typically 0.5 mL.

  • Equilibration: Incubate the reaction mixtures at 4°C for 18-24 hours to reach equilibrium.

  • Separation: Add cold HAP slurry to each tube to adsorb the ER-ligand complexes. Incubate on ice for 15-20 minutes with intermittent vortexing.

  • Washing: Centrifuge the tubes, discard the supernatant containing the free radioligand, and wash the HAP pellet multiple times with cold assay buffer to remove non-specifically bound [³H]-E₂.

  • Quantification: Add scintillation fluid to the final HAP pellet and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of [³H]-E₂ bound against the log concentration of the competitor (this compound or E₂). Use non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-E₂). The relative binding affinity (RBA) can be calculated as: (IC₅₀ of E₂ / IC₅₀ of this compound) x 100.

1.3.2. Estrogen-Responsive Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate gene transcription through the estrogen receptor.

Objective: To determine if this compound can act as an ER agonist or antagonist and to quantify its transcriptional activity.

Materials:

  • A human cell line stably transfected with an estrogen-responsive reporter construct (e.g., T47D or MCF-7 cells containing an ERE-luciferase reporter).

  • Cell culture medium, free of phenol red and stripped of steroids.

  • This compound stock solution.

  • 17β-estradiol (E₂) as a positive control.

  • An ER antagonist (e.g., Fulvestrant, ICI 182,780) for antagonist testing.

  • Luciferase assay reagent kit (containing luciferin substrate and lysis buffer).

  • Luminometer.

Procedure:

  • Cell Plating: Seed the stably transfected cells in a 96-well or 384-well plate and allow them to attach overnight.

  • Treatment: Replace the medium with a fresh, steroid-free medium containing serial dilutions of this compound or the control compounds.

    • Agonist Mode: Test this compound alone.

    • Antagonist Mode: Co-treat cells with a fixed concentration of E₂ (e.g., at its EC₅₀) and varying concentrations of this compound.

  • Incubation: Incubate the plate for 24 hours to allow for receptor activation and reporter gene expression.

  • Cell Lysis: Wash the cells with PBS and then add the lysis buffer provided in the luciferase assay kit.

  • Luminometry: Add the luciferase substrate to the cell lysate and immediately measure the light output (luminescence) using a luminometer.

  • Data Analysis:

    • Agonist Mode: Plot the luminescence values against the log concentration of this compound. Calculate the EC₅₀ (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Plot the luminescence values against the log concentration of this compound in the presence of E₂. Calculate the IC₅₀ (the concentration that inhibits 50% of the E₂-induced response).

Visualization: Estrogenic Signaling Pathway

Estrogenic_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ERα / ERβ) This compound->ER Binds & Activates ER_dimer Activated ER Dimer ER->ER_dimer Dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to DNA Transcription Modulation of Gene Transcription ERE->Transcription Initiates Response Estrogenic Biological Response Transcription->Response

Caption: this compound's estrogenic signaling pathway.

Anti-inflammatory Activity of this compound

This compound demonstrates potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of various inflammatory mediators. This makes it a promising candidate for the development of therapies for inflammatory diseases.

Mechanism of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms:

  • Inhibition of the NF-κB Pathway: this compound can prevent the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by inhibiting the phosphorylation and degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. It also inhibits the phosphorylation of IKK and the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.

  • Modulation of MAPK Pathways: this compound suppresses the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). By inhibiting these pathways, this compound interferes with the signaling cascades that lead to the production of inflammatory mediators.

  • JAK/STAT Pathway Inhibition: It has been shown to inhibit the IL-4-induced activation of the JAK/STAT signaling pathway, which is crucial in allergic inflammation.

  • NLRP3 Inflammasome Inhibition: this compound can block the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the maturation and release of IL-1β and IL-18.

  • Nrf2 Pathway Activation: this compound can activate the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes, thereby reducing oxidative stress that often accompanies inflammation.

Data Presentation: Anti-inflammatory Activity

The following table summarizes the quantitative effects of this compound on various inflammatory markers.

TargetCell/Model SystemTreatment/StimulusConcentration of this compound% Inhibition / EffectReference
Enzymes & Mediators
iNOS ExpressionRAW 264.7 macrophagesLPSNot specifiedSignificant reduction
NO ProductionRAW 264.7 macrophagesLPSNot specifiedSignificant inhibition
COX-2 ExpressionRat splenocytesConcanavalin ANot specifiedSignificant reduction
COX-2 ActivityLPS/D-GalN-induced miceLPS/D-GalNNot specifiedReduced activity
PGE₂ ActivityLPS/D-GalN-induced miceLPS/D-GalNNot specifiedReduced activity
c-Kit (enzymatic)Enzyme assay-12.1 µMIC₅₀
c-Kit (cellular)NCCmelan5 cells-0.8 µMIC₅₀
Pro-inflammatory Cytokines
TNF-αLPS-stimulated macrophagesLPS50 µM~40-55% reduction
TNF-α, IL-1β, IL-6LPS/D-GalN-induced miceLPS/D-GalNNot specifiedReduced protein levels
IL-1β, IL-6, IL-8TNF-α-stimulated MH7A cellsTNF-αNot specifiedDecreased levels
IL-1β, IL-6RAW 264.7 macrophagesLPSNot specifiedReduced mRNA levels
Signaling Proteins
p-IKK, p-IκBα, p-p65LPS/D-GalN-induced miceLPS/D-GalNNot specifiedInhibited expression
p-JNK, p-p38LPS/D-GalN-induced miceLPS/D-GalNNot specifiedInhibited expression
p-ERK, p-p38, p-JNKRAW 264.7 macrophagesLPSNot specifiedSuppressed phosphorylation
p-Akt, p-NF-κBTNF-α-stimulated MH7A cellsTNF-αNot specifiedInhibited activation
Experimental Protocols
2.3.1. Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.

Objective: To determine the effect of this compound on iNOS-mediated NO production in stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7).

  • Lipopolysaccharide (LPS) as a stimulant.

  • This compound stock solution.

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (NaNO₂) standard solution.

Procedure:

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce iNOS expression and NO production. Include control wells (cells only, cells + LPS, cells + this compound only).

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction:

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent Part A.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B.

    • Incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the NaNO₂ standard. Calculate the nitrite concentration in the samples. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

2.3.2. Western Blot Analysis for Inflammatory Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylated (activated) forms of NF-κB and MAPKs.

Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways.

Materials:

  • Cell line of interest (e.g., RAW 264.7, MH7A).

  • LPS or TNF-α for stimulation.

  • This compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Culture and treat cells with this compound and/or a pro-inflammatory stimulus for a specified time (e.g., 15-60 minutes for phosphorylation events).

  • Protein Extraction: Lyse the cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • Electrophoresis: Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a specific primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (e.g., β-actin).

Visualizations: Anti-inflammatory Mechanisms and Workflow

Anti_Inflammatory_Workflow cluster_assays Perform Assays start Start: RAW 264.7 Cell Culture pretreat Pre-treat with this compound (various concentrations) start->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for a Defined Period stimulate->incubate griess Griess Assay for NO (from supernatant) incubate->griess elisa ELISA for Cytokines (from supernatant) incubate->elisa western Western Blot for Proteins (from cell lysate) incubate->western analysis Data Analysis: Calculate % Inhibition, IC₅₀ griess->analysis elisa->analysis western->analysis end End analysis->end

Caption: Experimental workflow for anti-inflammatory assays.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB NF-κB—IκBα NFkB_IkB->NFkB IκBα Degradation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription This compound This compound This compound->IKK Inhibits This compound->IkB Prevents Degradation MAPK_Pathway cluster_pathways MAPK Cascades Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activates p38 p38 MAPKKK->p38 p JNK JNK MAPKKK->JNK p ERK ERK MAPKKK->ERK p AP1 Transcription Factors (e.g., AP-1) p38->AP1 JNK->AP1 ERK->AP1 Response Inflammatory Gene Expression AP1->Response Activates This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation

References

A Technical Guide to Diosmetin's Impact on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Diosmetin, a naturally occurring flavonoid found predominantly in citrus fruits, has garnered significant scientific interest for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, focusing on this compound's modulation of critical cellular signaling pathways. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the affected pathways to serve as a resource for researchers and professionals in drug development.

Modulation of Anti-Cancer Signaling Pathways

This compound exerts its anti-cancer effects by influencing multiple pathways that govern cell proliferation, apoptosis (programmed cell death), and cell cycle regulation.[3] Its action has been documented in various cancer cell lines, including breast, liver, and colon cancer.[4][5]

Induction of Apoptosis: The p53, Bcl-2, and Mitochondrial Pathways

This compound is a potent inducer of apoptosis, primarily through the intrinsic, mitochondria-mediated pathway. A key mechanism is the upregulation of the tumor suppressor protein p53. Activated p53, in turn, modulates the expression of the Bcl-2 family of proteins, increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2). This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, culminating in apoptosis.

In human breast cancer MDA-MB-231 cells, this compound treatment led to a significant, concentration-dependent increase in the expression of p53, Bax, and caspase 3, while decreasing the expression of Bcl-2. Similarly, in HepG2 human hepatoma cells, this compound was shown to trigger apoptosis by activating the p53/Bcl-2 pathway.

G cluster_0 Mitochondrial Apoptosis Pathway This compound This compound p53 p53 This compound->p53 Upregulates Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Disrupts Membrane Bcl2->Mitochondrion Stabilizes Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c Release Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound's induction of the intrinsic apoptosis pathway.
Inhibition of Pro-Survival Pathways: PI3K/Akt/mTOR and Notch3/NF-κB

This compound also suppresses critical cell survival pathways that are often hyperactive in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. This compound has been shown to inhibit the PI3K/Akt/mTOR signaling cascade in melanoma and hepatocellular carcinoma cells, leading to induced apoptosis and autophagy. In melanoma, this compound treatment repressed the pathway, leading to the upregulation of pro-apoptotic proteins and autophagy markers.

  • Notch3/NF-κB Pathway: In HepG2 liver cancer cells, this compound was found to downregulate the Notch3 receptor. This inactivation of Notch3 subsequently inhibits the NF-κB signaling pathway, a key regulator of inflammation and cell survival, further contributing to the pro-apoptotic effect of this compound.

Table 1: Quantitative Effects of this compound on Cancer Cell Lines

Cell LineCancer TypeEffectConcentration(s)ResultReference
MDA-MB-231Breast CancerCytotoxicity10, 30, 50 µMSignificant, dose-dependent decrease in cell viability.
MDA-MB-231Breast CancerROS Accumulation10, 30, 50 µM2.89, 4.74, and 7.74-fold increase in ROS vs. control.
MDA-MB-231Breast CancerCell Cycle Arrest10, 30, 50 µMInduced G0/G1 phase arrest.
HepG2Liver CancerProliferation Inhibition5, 10, 15, 20 µg/mlDose-dependent inhibition of cell proliferation.
HepG2Liver CancerApoptosis Induction5, 10, 15 µg/mlDose-dependent increase in apoptotic cells.
SUM149Breast CancerGrowth Inhibition (IC50)N/AIC50 of 1.38 µM for a this compound derivative.
MH7ARheumatoid ArthritisProliferation InhibitionN/ADose-dependent inhibition of TNF-α-induced proliferation.

Modulation of Anti-Inflammatory Signaling Pathways

Chronic inflammation is a key driver of numerous diseases. This compound exhibits potent anti-inflammatory properties primarily by inhibiting the NF-κB and MAPK signaling pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-κB (NF-κB) pathway is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli trigger the phosphorylation and degradation of IκBα, allowing NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6. This compound has been shown to inhibit the phosphorylation of key upstream kinases (IKK) and IκBα, thereby preventing NF-κB's nuclear translocation and subsequent inflammatory response. This effect has been observed in various models, including endotoxin-induced acute hepatic failure and rheumatoid arthritis synoviocytes.

Attenuation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) family, including JNK, ERK, and p38, also plays a crucial role in inflammation. This compound can suppress the activation of these kinases. For instance, in a model of acute hepatic failure, this compound inhibited the phosphorylation of JNK and p38. In hypertensive rats, this compound downregulated the expression of p-JNK and p-NF-κB in aortic tissue, reducing inflammation.

G cluster_1 Inflammatory Signaling Inhibition cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) JNK_p38 JNK / p38 Stimuli->JNK_p38 IKK IKK Stimuli->IKK This compound This compound This compound->JNK_p38 Inhibits This compound->IKK Inhibits Nucleus Nucleus JNK_p38->Nucleus Activates Transcription Factors IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Releases NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription

Caption: this compound's inhibition of NF-κB and MAPK pathways.

Table 2: Quantitative Effects of this compound on Inflammatory Markers

Model SystemConditionConcentrationEffect on MarkersReference
LPS-induced MacrophagesInflammation50 µM~40-55% reduction in TNF-α release.
TNF-α-induced MH7A cellsRheumatoid Arthritis5, 10, 20 µMReduction of IL-6, IL-8, and IL-1β.
L-NAME Hypertensive RatsHypertension20, 40 mg/kgReduced IL-6 accumulation; downregulated p-JNK/p-NF-κB expression.
STZ-induced Diabetic MiceDiabetic NephropathyN/AReduced expression of Akt, NF-κB, and iNOS.

Modulation of Antioxidant and Neuroprotective Pathways

This compound demonstrates significant antioxidant and neuroprotective capabilities, primarily through the activation of the Nrf2 pathway and modulation of neuronal survival signals.

Activation of the Keap1/Nrf2/ARE Pathway

The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is bound by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and SOD. This compound has been shown to activate this pathway by downregulating Keap1, leading to Nrf2 activation and enhanced protection against oxidative stress in models of cerebral ischemia-reperfusion injury and neuropathic pain.

G cluster_2 Nrf2 Antioxidant Pathway Activation This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes Promotes Transcription

Caption: this compound activates the Keap1/Nrf2 antioxidant pathway.
Neuroprotection via PI3K/Akt Modulation

In a rat model of pneumococcal meningitis, this compound demonstrated neuroprotective effects by modulating the PI3K/Akt/NF-κB signaling pathway. Treatment with this compound significantly reduced the levels of PI3K, Akt, and NF-κB in hippocampal tissue, leading to decreased neuroinflammation and a reduction in neuronal apoptosis.

Key Experimental Methodologies

This section outlines the typical protocols used to investigate the effects of this compound on cellular signaling.

General Experimental Workflow

G cluster_3 Typical Experimental Workflow for this compound Studies A Cell Culture (e.g., MDA-MB-231, HepG2) B This compound Treatment (Varying Concentrations & Durations) A->B C Cell Viability Assay (CCK-8 / MTT) B->C D Protein Analysis (Western Blot) B->D E Gene Expression Analysis (qRT-PCR) B->E F Apoptosis/Cell Cycle Assay (Flow Cytometry) B->F G Data Analysis & Interpretation C->G D->G E->G F->G

Caption: A generalized workflow for in vitro this compound studies.
Cell Viability Assay (CCK-8/MTT)

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in 96-well plates at a specified density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 30, 50 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Reagent Incubation: Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. Cell viability is calculated as a percentage relative to the control group.

Western Blotting
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, p-Akt, NF-κB, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ.

Quantitative Real-Time PCR (qRT-PCR)
  • RNA Extraction: Extract total RNA from this compound-treated cells using a reagent like TRIzol.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit. Random hexamers or oligo(dT) primers are typically used.

  • qPCR Reaction: Perform the quantitative PCR using a SYBR Green master mix, cDNA template, and specific primers for the genes of interest (e.g., p53, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative changes in gene expression.

Flow Cytometry for Apoptosis and Cell Cycle Analysis
  • Cell Preparation: Harvest this compound-treated cells by trypsinization and wash with cold PBS.

  • Staining (Apoptosis): Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Staining (Cell Cycle): Fix cells in 70% cold ethanol overnight. Wash and resuspend cells in a PI staining solution containing RNase A.

  • Analysis: Analyze at least 10,000 cells per sample using a flow cytometer. For apoptosis, quantify the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. For cell cycle, analyze the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.

References

Preliminary Toxicity Profile of Diosmetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diosmetin, a naturally occurring O-methylated flavone found in citrus fruits and various medicinal herbs, has garnered significant interest for its potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant activities. As with any compound intended for therapeutic use, a thorough understanding of its safety profile is paramount. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on this compound. It consolidates data on acute, sub-chronic, and in vitro toxicity, including cytotoxicity and genotoxicity. Detailed experimental protocols for key assays are provided, and cellular signaling pathways implicated in this compound-induced apoptosis are visualized. This document aims to serve as a foundational resource for researchers and professionals involved in the development of this compound as a potential therapeutic agent.

Acute Oral Toxicity

Acute toxicity studies are fundamental in establishing the immediate safety profile of a compound and determining its Lethal Dose 50 (LD50), the dose required to be fatal to 50% of a tested population.

Quantitative Data
Animal Model Route of Administration LD50 Observations Reference
Female ICR MiceOral> 2000 mg/kgNo signs of toxicity or mortality observed over 14 days. No abnormal behavior or changes in eyes, fur, skin, or respiration. No significant changes in body weight or histopathology of the liver and kidney.[1]
RatsOral (Ruthenium-p-cymene this compound complex)500 mg/kgThis study was conducted on a this compound complex, not pure this compound.[2]
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

This protocol is based on the methodology described in the study by Mokhtari et al. (2020)[1].

  • Animal Model: Female ICR (Institute of Cancer Research) mice are used. A stepwise procedure is employed with three mice per dose group.

  • Dosage: A single oral dose of 300 mg/kg and a higher dose of 2000 mg/kg of this compound are administered.

  • Administration: this compound is administered by oral gavage.

  • Observation Period: Animals are observed for 14 days.

  • Parameters Monitored:

    • Mortality: Checked daily.

    • Clinical Signs: Observations for changes in behavior (sedation, convulsion), eyes, fur, skin, and respiration are made continuously for the first few hours post-dosing and then daily.

    • Body Weight: Measured before dosing and at regular intervals throughout the 14-day period.

    • Histopathology: At the end of the observation period, animals are euthanized, and major organs, particularly the liver and kidneys, are collected for histopathological examination.

Sub-chronic and Chronic Toxicity

Data on the sub-chronic and chronic toxicity of this compound is limited. However, studies on its glycoside precursor, diosmin, provide some insight into the potential long-term safety of related flavonoids.

Quantitative Data (Diosmin)
Compound Animal Model Dose Duration Observations Reference
DiosminWhite Rats200 mg/kg/day50 daysNo toxic effects observed based on blood count, organ assessment, weight development, and biochemical examination.[3]
DiosminWhite Mice620 mg/kg/day196 daysNo toxic effects observed.[3]
DiosminMini-pigs50-250 mg/kg/day180 daysNo systematic deviations in clinical, biochemical, or hematological values.

Cytotoxicity

Cytotoxicity studies assess the ability of a compound to be toxic to cells. These are typically performed in vitro on various cell lines. This compound has demonstrated cytotoxic effects, particularly against cancer cell lines, which is a key aspect of its anti-tumor potential.

Quantitative Data
Cell Line Cell Type Assay IC50 / Effect Reference
MDA-MB-231Human Breast CancerCCK-8Concentration-dependent reduction in cell viability (10-50 μM).
Saos-2 and U2SOHuman OsteosarcomaColony FormationSignificant inhibition of cell proliferation.
HepG2Human Hepatocellular CarcinomaNot specifiedInhibition of cell proliferation.
SUM 149Human Triple-Negative Breast CancerNot specifiedIC50 = 1.38 μM for a this compound derivative.
MCF-7Human Breast Cancer (Estrogen-dependent)Not specifiedIC50 = 0.035 µM/mL and 0.190 µmol/mL for this compound derivatives.
Experimental Protocol: Cell Viability Assay (CCK-8)

This protocol is a generalized procedure based on the study by Qiao et al. (2021).

  • Cell Culture: MDA-MB-231 cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and cultured for 24 hours.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 10, 30, and 50 μM) for 24 hours.

  • Reagent Addition: After the treatment period, 10 μL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plates are incubated for a specified period (e.g., 1-4 hours) at 37°C.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Genotoxicity

Genotoxicity assays are used to determine if a compound can damage genetic material (DNA).

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The following is a generalized protocol.

  • Cell Preparation: A suspension of single cells is prepared from the test system (e.g., bone marrow, cultured cells).

  • Embedding in Agarose: The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding: The slides are placed in an electrophoresis buffer with a high pH to unwind the DNA.

  • Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA (with strand breaks) migrates further, forming a "comet tail," while undamaged DNA remains as the "comet head."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., propidium iodide or SYBR Green).

  • Visualization and Analysis: The slides are examined using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of fluorescence in the tail.

Experimental Protocol: Micronucleus Test

The micronucleus test detects chromosomal damage by identifying small, additional nuclei (micronuclei) in the cytoplasm of interphase cells.

  • Cell Culture and Treatment: Cells (e.g., from bone marrow or cultured cell lines) are exposed to this compound.

  • Cytokinesis Block (for in vitro studies): Cytochalasin B is often added to block cell division at the binucleate stage, making it easier to identify micronuclei.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is scored by microscopic examination. The number of micronucleated cells in the treated population is compared to that in the control population.

Signaling Pathways in this compound-Induced Apoptosis

Several studies have elucidated the molecular mechanisms by which this compound induces apoptosis, a form of programmed cell death, in cancer cells. This is a key aspect of its cytotoxic and potential anti-cancer activity.

Mitochondria-Mediated Intrinsic Apoptotic Pathway

In MDA-MB-231 breast cancer cells, this compound has been shown to induce apoptosis through the intrinsic pathway, which is centered on the mitochondria.

This compound This compound ROS ROS Accumulation This compound->ROS p53 p53 (Upregulation) This compound->p53 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax (Upregulation) p53->Bax Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Bax->Mitochondria Bcl2->Mitochondria Caspase9 Cleaved Caspase-9 Mitochondria->Caspase9 Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway in MDA-MB-231 cells.

STAT3/c-Myc Signaling Pathway

In human osteosarcoma cells (Saos-2 and U2SO), this compound inhibits cell proliferation and induces apoptosis by targeting the STAT3/c-Myc signaling pathway.

This compound This compound STAT3_phos STAT3 Phosphorylation This compound->STAT3_phos Apoptosis Apoptosis This compound->Apoptosis STAT3_dimer STAT3 Dimerization STAT3_phos->STAT3_dimer cMyc c-Myc Expression STAT3_dimer->cMyc Proliferation Cell Proliferation cMyc->Proliferation

Caption: Inhibition of the STAT3/c-Myc pathway by this compound in osteosarcoma cells.

TGF-β and p53 Signaling in HepG2 Cells

In hepatocellular carcinoma (HepG2) cells, this compound's apoptotic effects are linked to the upregulation of p53 and modulation of the TGF-β signaling pathway.

This compound This compound TGFbeta_pathway TGF-β Signaling (TβR-II Downregulation) This compound->TGFbeta_pathway p53 p53 (Upregulation) This compound->p53 Bcl2 Bcl-2 (Downregulation) p53->Bcl2 Apoptosis Apoptosis p53->Apoptosis Bcl2->Apoptosis This compound This compound p53 p53 (Upregulation) This compound->p53 CYP1A1_CYP1A2 CYP1A1/CYP1A2 (Upregulation) p53->CYP1A1_CYP1A2 Apoptosis Apoptosis CYP1A1_CYP1A2->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diosmetin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of diosmetin, a naturally occurring flavonoid, and its derivatives. The methodologies outlined are designed to be reproducible in a standard laboratory setting. Quantitative data is summarized for clarity, and key experimental workflows are visualized to aid in comprehension.

Introduction

This compound (3',5,7-trihydroxy-4'-methoxyflavone) is a bioactive flavonoid found in various citrus fruits and herbs. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The therapeutic potential of this compound has spurred research into its chemical synthesis and the generation of novel derivatives with enhanced potency, bioavailability, and target specificity. These notes offer a practical guide to the synthesis of this compound from a common precursor and the subsequent preparation of representative derivatives.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process starting from hesperidin, a readily available flavanone glycoside abundant in citrus peels. The first step is the oxidation of hesperidin to diosmin, followed by the acidic hydrolysis of the glycosidic bond to yield this compound.

Protocol 1: Synthesis of Diosmin from Hesperidin

This protocol details the oxidation of hesperidin to diosmin using iodine in a basic medium.

Materials:

  • Hesperidin

  • Pyridine (or other suitable ionic liquids like [BMIM]Br)[1]

  • Iodine (I₂)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1 g of hesperidin (1.64 mmol) in 7.0 mL of pyridine.

  • Add 0.45 g of iodine (1.78 mmol) and 0.1 g of aqueous sodium hydroxide (2.50 mmol) to the mixture.[1]

  • Heat the reaction mixture to 90-105°C and stir for 6-10 hours.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath to induce precipitation.

  • Filter the resulting precipitate, wash thoroughly with deionized water, and dry under reduced pressure to obtain crude diosmin.

  • The crude product can be further purified by recrystallization from a DMF:water (2:1 v/v) mixture.[1]

Protocol 2: Synthesis of this compound from Diosmin

This protocol describes the acid-catalyzed hydrolysis of diosmin to yield this compound.

Materials:

  • Diosmin (synthesized in Protocol 1)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ethanol (50-60% and 90-95%)

  • Medicinal charcoal

Procedure:

  • In a reactor, add 120 kg of diosmin to 1200 L of water with stirring.

  • Carefully add 240 kg of concentrated sulfuric acid.

  • Heat the mixture to 110-115°C and maintain this temperature for 10 hours to facilitate hydrolysis.[3]

  • After the reaction, cool the mixture to room temperature and filter the precipitate to collect the crude this compound.

  • Wash the filter cake with water until the pH of the filtrate is neutral (6-7).

  • Purification:

    • Add the crude this compound to 1800 L of 60% ethanol and 10 kg of medicinal charcoal.

    • Heat the mixture to reflux, then filter.

    • Concentrate the filtrate under reduced pressure and cool to crystallize the primary pure this compound.

    • For further purification, dissolve the primary product in 90-95% ethanol, reflux, filter, concentrate the filtrate, and crystallize to obtain pure this compound.

Quantitative Data for this compound Synthesis
StepStarting MaterialProductReagentsReaction Time (hours)Temperature (°C)Yield (%)Purity (%)
1HesperidinDiosminI₂, NaOH, Pyridine6 - 1090 - 10579 - 85>95
2DiosminThis compoundH₂SO₄10110 - 115High>98

Synthesis of this compound Derivatives

The hydroxyl groups on the this compound scaffold provide reactive sites for derivatization, allowing for the synthesis of a wide array of derivatives with potentially improved pharmacological properties.

Protocol 3: Synthesis of O-Alkyl Derivatives of this compound

This protocol outlines the alkylation of the hydroxyl groups of this compound.

Materials:

  • This compound

  • Anhydrous acetone

  • Bromoalkane (e.g., ethyl bromide, butyl bromide, hexyl bromide)

  • Potassium carbonate (K₂CO₃)

Procedure:

  • Dissolve this compound in anhydrous acetone in a round-bottom flask.

  • Add an excess of potassium carbonate to the solution.

  • Add the desired bromoalkane (e.g., ethyl bromide for O-ethyl derivative).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, filter off the potassium carbonate and evaporate the acetone.

  • The resulting crude product can be purified by column chromatography on silica gel.

Protocol 4: Synthesis of this compound Mannich Bases

This protocol describes the synthesis of Mannich bases of this compound, which involves an aminoalkylation reaction.

Materials:

  • This compound

  • Secondary amine (e.g., dimethylamine, piperidine)

  • Formaldehyde (37% aqueous solution)

  • Methanol or Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol.

  • Add the secondary amine and formaldehyde to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography or recrystallization to yield the pure Mannich base derivative.

Quantitative Data for this compound Derivatives Synthesis
Derivative TypeStarting MaterialKey ReagentsReaction Time (hours)TemperatureYield (%)
O-AlkylThis compoundBromoalkane, K₂CO₃4 - 6Reflux35 - 85
Mannich BaseThis compoundFormaldehyde, Secondary Amine12 - 24Room Temp.Good

Visualization of Workflows and Pathways

Chemical Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound and its derivatives.

G General Synthesis Workflow Hesperidin Hesperidin (Starting Material) Diosmin Diosmin Hesperidin->Diosmin Oxidation (I₂, NaOH) This compound This compound Diosmin->this compound Hydrolysis (H₂SO₄) Derivatives This compound Derivatives (e.g., O-Alkyl, Mannich Bases) This compound->Derivatives Derivatization Reactions

Caption: General workflow for this compound and derivative synthesis.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cell survival. The diagram below illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

G This compound's Inhibition of NF-κB Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK This compound This compound This compound->IKK inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the synthesis and derivatization of this compound. By following these detailed methodologies, researchers can reliably produce this compound and its analogs for further investigation into their biological activities and potential therapeutic applications. The provided visualizations of the synthesis workflow and a key signaling pathway aim to enhance the understanding and practical application of this important flavonoid.

References

Protocol for the Production of Diosmetin from Citrus Peels: An Application Note for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Diosmetin, a naturally occurring O-methylated flavone, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. While present in citrus peels, its direct extraction is often inefficient due to low natural abundance. A more established and higher-yield approach involves a two-step process: the extraction of the precursor flavonoid, hesperidin, from citrus peels, followed by its chemical conversion to this compound. This document provides a detailed protocol for this indirect method, tailored for researchers, scientists, and professionals in drug development.

Part 1: Extraction of Hesperidin from Citrus Peels

The initial and crucial step in producing this compound is the efficient extraction of its precursor, hesperidin, from citrus peel waste. Various methods have been developed and optimized for this purpose, each with distinct advantages in terms of yield, extraction time, and environmental impact. Below is a comparative summary of common extraction techniques.

Data Presentation: Comparison of Hesperidin Extraction Methods

Extraction MethodSolventKey ParametersHesperidin Yield (%)Hesperidin Purity (%)Reference
Conventional Solvent Extraction MethanolHot extraction (55°C) for 3 hours2.889.4[1]
Ultrasound-Assisted Extraction (UAE) Ethanol:Water (4:1 v/v)40°C, 150 W sonication power10.9 (of total flavanones)Not specified[2]
Ultrasound-Assisted Extraction (UAE) Not specifiedNot specified89.7 (relative yield)89.7[3]
Microwave-Assisted Extraction (MAE) 70% Aqueous Ethanol100-200 WHigher than conventionalNot specified[4]
Soxhlet Extraction Methanol65°C for 4 hoursNot specified97.3[2]

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of Hesperidin

This protocol details an efficient and environmentally friendly method for extracting hesperidin from orange peels using ultrasound.

Materials and Equipment:

  • Dried and powdered orange peels

  • Ethanol (reagent grade)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Beakers and Erlenmeyer flasks

  • Stirring plate and magnetic stirrer

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Sample Preparation: Dry fresh citrus peels (e.g., orange peels) at 50°C until a constant weight is achieved. Grind the dried peels into a fine powder.

  • Solvent Preparation: Prepare the extraction solvent by mixing ethanol and deionized water in a 4:1 volume-to-volume ratio.

  • Extraction:

    • Weigh 10 g of the dried citrus peel powder and place it in a 250 mL beaker.

    • Add 100 mL of the ethanol:water solvent to the beaker.

    • Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Set the temperature to 40°C and the ultrasonic power to 150 W.

    • Sonicate the mixture for 30-60 minutes with continuous stirring.

  • Isolation and Purification:

    • After sonication, filter the mixture through a Buchner funnel with filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of the extraction solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to remove the ethanol.

    • The concentrated aqueous solution will contain the crude hesperidin. Hesperidin can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF) and water.

  • Quantification:

    • Dry the purified hesperidin crystals.

    • Quantify the hesperidin content using an HPLC system. A typical mobile phase consists of a gradient of acetonitrile and water with 0.1% formic acid, and detection is performed at around 280 nm.

Part 2: Chemical Conversion of Hesperidin to this compound

Once hesperidin is extracted and purified, it can be chemically converted to this compound through an oxidation and hydrolysis reaction.

Experimental Protocol: Synthesis of this compound from Hesperidin

This protocol is based on a high-yield chemical transformation process.

Materials and Equipment:

  • Purified hesperidin

  • Pyridine

  • Iodine

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Round-bottom flask with a reflux condenser

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Filtration apparatus

  • pH meter or pH paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 1 g of hesperidin in 7.0 mL of pyridine.

    • To this solution, add 0.45 g of iodine and a solution of 0.1 g of sodium hydroxide in a minimal amount of water.

  • Oxidation:

    • Heat the reaction mixture to 90-100°C with continuous stirring for approximately 12-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis and Precipitation:

    • After the reaction is complete, cool the mixture in an ice bath to induce precipitation.

    • Filter the resulting precipitate and wash it with cold water.

    • The precipitate is then subjected to acid hydrolysis to yield this compound. Resuspend the solid in a dilute HCl solution and heat to complete the hydrolysis.

  • Purification by Recrystallization:

    • Filter the crude this compound.

    • Dissolve the crude product in a minimal amount of a hot solvent mixture, such as ethanol/water or acetone/water.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

    • Collect the purified this compound crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Yield: This two-step process, from hesperidin to this compound, can achieve a total yield of approximately 73%.

Mandatory Visualizations

Experimental Workflow:

experimental_workflow start Citrus Peels drying_grinding Drying and Grinding start->drying_grinding extraction Hesperidin Extraction (e.g., UAE) drying_grinding->extraction filtration_concentration Filtration and Concentration extraction->filtration_concentration crude_hesperidin Crude Hesperidin filtration_concentration->crude_hesperidin purification_hesperidin Hesperidin Purification (Recrystallization) crude_hesperidin->purification_hesperidin pure_hesperidin Pure Hesperidin purification_hesperidin->pure_hesperidin conversion Chemical Conversion (Oxidation & Hydrolysis) pure_hesperidin->conversion crude_this compound Crude this compound conversion->crude_this compound purification_this compound This compound Purification (Recrystallization) crude_this compound->purification_this compound final_product Pure this compound purification_this compound->final_product

Caption: Workflow for this compound Production from Citrus Peels.

Signaling Pathway:

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition This compound Action cluster_pathway NF-κB Signaling Pathway LPS LPS/TNF-α IKK IKK Activation LPS->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα Degradation This compound->IkB Prevents Degradation NFkB NF-κB Translocation to Nucleus This compound->NFkB Inhibits Translocation IKK->IkB Phosphorylates IkB->NFkB Releases Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkB->Gene Induces

Caption: this compound's Inhibition of the NF-κB Inflammatory Pathway.

References

Application Note: Quantification of Diosmetin Using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diosmetin (3',5,7-trihydroxy-4'-methoxyflavone) is the active aglycone metabolite of diosmin, a naturally occurring flavonoid glycoside found in citrus fruits and other plants.[1][2] Diosmin is widely used in pharmaceutical formulations for its antioxidant, anti-inflammatory, and vasoprotective properties, particularly in the treatment of chronic venous insufficiency.[1][2][3] Following oral administration, diosmin is hydrolyzed by intestinal microflora to this compound, which is then absorbed into the bloodstream. Therefore, a validated method for the accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note provides a detailed protocol for the determination of this compound in human plasma using a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the validated HPLC-UV method for this compound quantification.

Table 1: Chromatographic Conditions

ParameterCondition
HPLC System High-Performance Liquid Chromatography system
Column C8 reversed-phase column
Mobile Phase Methanol:Water:Acetic Acid (55:43:2, v/v/v)
Flow Rate 0.9 mL/min
Column Temperature 43°C
UV Detection 344 nm
Injection Volume 20 µL
Internal Standard 7-ethoxycoumarin
Retention Time (this compound) Approximately 11.9 min
Retention Time (Internal Standard) Approximately 8.4 min

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 10 - 300 ng/mL (r > 0.999)
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) 1.6 - 4.6%
Inter-day Precision (%RSD) 2.2 - 5.3%
Intra-day Accuracy > 98.7%
Inter-day Accuracy 97.9 - 101.4%
Recovery (this compound) 89.7 - 92.0%
Recovery (Internal Standard) Approximately 86.8%

Experimental Protocol

This protocol details the step-by-step procedure for the quantification of this compound in human plasma.

1. Materials and Reagents

  • This compound reference standard

  • 7-ethoxycoumarin (Internal Standard)

  • HPLC-grade methanol, diethyl ether, acetic acid, and dimethyl sulfoxide (DMSO).

  • Human plasma (drug-free)

  • Deionized water

2. Preparation of Standard Solutions

  • Stock Solutions (400 µg/mL): Prepare stock solutions of this compound and the internal standard (7-ethoxycoumarin) by dissolving the appropriate amount of each compound in a methanol/DMSO (50/50, v/v) solvent mixture.

  • Working Standard Solutions: Prepare a series of working standard solutions of this compound by diluting the stock solution with methanol to achieve concentrations ranging from 0.5 to 15 µg/mL.

  • Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards covering the linearity range (10-300 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 50, 100, and 200 ng/mL).

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma sample (calibration standard, QC, or unknown sample), add a known amount of the internal standard solution.

  • Perform liquid-liquid extraction by adding an appropriate organic solvent (e.g., diethyl ether).

  • Vortex the mixture for a specified time (e.g., 30 minutes) to ensure thorough mixing.

  • Centrifuge the samples to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system for analysis.

4. Chromatographic Analysis

  • Set up the HPLC system according to the conditions outlined in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared samples and standards.

  • Record the chromatograms and integrate the peak areas for this compound and the internal standard.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the corresponding this compound concentration for the calibration standards.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r).

  • Calculate the concentration of this compound in the unknown samples and QC samples using the regression equation.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Prepare Stock & Working Standard Solutions B Spike Plasma for Calibration Standards & QCs A->B D Add Internal Standard to Plasma B->D C Plasma Sample Collection C->D E Liquid-Liquid Extraction (e.g., with Diethyl Ether) D->E F Evaporate Organic Layer to Dryness E->F G Reconstitute Residue in Mobile Phase F->G H Inject Sample into HPLC System G->H I Chromatographic Separation (C8 Column) H->I J UV Detection (344 nm) I->J K Peak Integration & Area Ratio (this compound/IS) J->K L Construct Calibration Curve K->L M Quantify this compound Concentration L->M

Caption: Experimental workflow for this compound quantification by HPLC-UV.

References

Application Notes and Protocols for Assessing Diosmetin Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the cytotoxic effects of diosmetin, a naturally occurring flavonoid, on cancer cell lines. The included protocols detail key assays for quantifying cell viability, cytotoxicity, apoptosis, and cell cycle distribution. Furthermore, this document summarizes quantitative data from various studies and provides visual representations of the key signaling pathways modulated by this compound.

Introduction to this compound and its Anticancer Properties

This compound (3',5,7-trihydroxy-4'-methoxyflavone) is a flavonoid found in citrus fruits and various medicinal herbs. Emerging research has highlighted its potential as an anticancer agent, demonstrating its ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in various cancer models.[1] These application notes will guide researchers in utilizing common cell-based assays to investigate and quantify the cytotoxic effects of this compound.

Quantitative Data Summary: this compound Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)Assay
MDA-MB-231Breast CancerNot explicitly stated, but significant viability decrease at 10-70 µM24CCK-8
HepG2Hepatocellular Carcinoma>5 µg/ml (~16.6 µM)24MTT
HCC-LM3Hepatocellular CarcinomaNot explicitly stated, but significant proliferation suppressionNot specifiedMTT
LNCaPProstate CancerDose-dependent inhibition (0-80 µM)Not specifiedMTT
PC-3Prostate CancerDose-dependent inhibition (0-80 µM)Not specifiedMTT
A431Skin Cancer45 µg/ml (~149.8 µM)Not specifiedMTT
MDA-MB 468Breast Cancer~10 µM (for G1 arrest)48Not specified
HCC827Lung AdenocarcinomaDose-dependent inhibition24MTT
A549Lung AdenocarcinomaDose-dependent inhibition24MTT

Table 2: Effects of this compound on Cell Cycle Distribution and Apoptosis

Cell LineThis compound Concentration (µM)Effect on Cell CyclePercentage of Apoptotic CellsIncubation Time (h)
MDA-MB-23110, 30, 50G0/G1 arrest (46.0%, 52.1%, 55.2% vs 39.9% control)Dose-dependent increase24
HepG210, 20 µg/ml (~33.3, 66.6 µM)G2/M arrestDose-dependent increase24
LNCaP0-40G0/G1 arrestDose-dependent increase in Bax/Bcl-2 ratio24
PC-30-40S phase arrestDose-dependent increase in Bax/Bcl-2 ratio24

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound in a cancer cell line.

G cluster_prep Cell Culture & Treatment cluster_assays Cytotoxicity & Viability Assays cluster_mechanism Mechanism of Action Assays cluster_analysis Data Analysis cell_culture Seed cancer cells in multi-well plates diosmetin_prep Prepare this compound stock and working solutions treatment Treat cells with varying concentrations of this compound diosmetin_prep->treatment mtt_assay MTT/CCK-8 Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) treatment->apoptosis_assay cell_cycle_assay Propidium Iodide Staining (Cell Cycle Analysis) treatment->cell_cycle_assay data_quant Quantify results (e.g., IC50, % apoptosis) mtt_assay->data_quant ldh_assay->data_quant apoptosis_assay->data_quant cell_cycle_assay->data_quant pathway_analysis Western Blot for protein expression data_quant->pathway_analysis

Caption: Experimental workflow for this compound cytotoxicity assessment.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is for determining the effect of this compound on cell viability by measuring the metabolic activity of cells.[2]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations may range from 5 to 100 µM. A vehicle control (DMSO) should also be prepared.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Materials:

  • Treated cell culture supernatants

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well plate

  • Microplate reader

Procedure:

  • Following treatment with this compound as described in the MTT assay protocol, carefully collect the cell culture supernatant from each well.

  • Transfer 50 µL of supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Cytotoxicity is calculated based on the LDH activity in the treated samples relative to a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed 2 x 10⁵ cells per well in 6-well plates and treat with this compound (e.g., 0, 10, 30, 50 µM) for 24 hours.

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated cells

  • 70% cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest and wash the cells with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Key Signaling Pathways Modulated by this compound

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, primarily those involved in apoptosis and cell cycle regulation.

This compound-Induced Apoptosis Signaling Pathway

This compound primarily induces apoptosis through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

G This compound This compound p53 p53 (Upregulation) This compound->p53 Bcl2 Bcl-2 (Downregulation) This compound->Bcl2 Bax Bax (Upregulation) p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 (Activation) Mitochondrion->Caspase9 Caspase3 Caspase-3 (Activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

This compound's Effect on the mTOR Signaling Pathway

This compound has also been shown to regulate autophagy and cell proliferation by inhibiting the mTOR signaling pathway.

G This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR (Inhibition) Akt->mTOR Autophagy Autophagy (Induction) mTOR->Autophagy CellProliferation Cell Proliferation (Inhibition) mTOR->CellProliferation

Caption: this compound's inhibitory effect on the mTOR pathway.

By following these protocols and considering the known mechanisms of action, researchers can effectively characterize the cytotoxic properties of this compound and further elucidate its potential as a therapeutic agent in cancer treatment.

References

Application Notes and Protocols: Diosmetin-Loaded Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diosmetin is a natural O-methylated flavone found in citrus fruits and legumes that has garnered significant attention for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects[1][2]. Despite its therapeutic potential, the clinical application of this compound is often hampered by its poor water solubility, leading to low bioavailability[3]. Encapsulating this compound into nanoparticle-based drug delivery systems presents a promising strategy to overcome these limitations. Nanoparticles can enhance the solubility, stability, and bioavailability of hydrophobic drugs like this compound, enable controlled release, and facilitate targeted delivery to specific tissues or cells[3][4].

These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of this compound-loaded nanoparticles.

Section 1: Preparation of this compound-Loaded Nanoparticles

Several methods have been successfully employed to formulate this compound into nanoparticles. The choice of method and materials depends on the desired nanoparticle characteristics and the intended application.

Protocol: pH-Driven Method for Zein-Soy Protein Isolate (SPI) Nanoparticles

This method utilizes the pH-dependent solubility of proteins to form composite nanoparticles for encapsulating this compound.

Materials:

  • Zein

  • Soy Protein Isolate (SPI)

  • This compound (Dio)

  • Curcumin (Cur) (for co-encapsulation, optional)

  • Sodium hydroxide (NaOH) solution (25 mmol/L)

  • Citric acid solution (0.5 mol/L)

  • Ethanol

  • Ultrapure water

Procedure:

  • Prepare Stock Solutions:

    • Prepare a zein stock solution (10 mg/mL) in an ethanol-water mixture.

    • Prepare SPI solutions at various concentrations (e.g., 0.5, 1, 2, 3, and 4 mg/mL) in 25 mmol/L NaOH solution. Stir until completely dissolved.

  • Dissolve Bioactive Compounds: Dissolve this compound (e.g., 3 mg/mL) in the zein stock solution. If co-encapsulating, add curcumin as well (e.g., at a 1:1 ratio with this compound). Stir for 30 minutes until fully dissolved.

  • Form Nanoparticles:

    • Add 2 mL of the this compound-zein solution into 10 mL of the desired SPI solution (an optimal mass ratio of zein:SPI has been found to be 2:3).

    • Stir the mixture for 5 minutes.

    • Adjust the pH of the mixture from approximately 12 down to 7 using 0.5 mol/L citric acid to induce the formation of blank-loaded zein-SPI nanoparticles.

  • Collection: The resulting nanoparticle dispersion is ready for characterization and further use.

Protocol: Nanoprecipitation for Polymeric Nanoparticles

Nanoprecipitation, or solvent displacement, is a simple and reproducible method for preparing polymeric nanoparticles.

Materials:

  • Poly-ε-caprolactone (PCL) or Eudragit polymer

  • Diosgenin (a related compound, protocol adaptable for this compound) or Diosmin

  • Acetone

  • Pluronic F-68 or other suitable surfactant

  • Distilled water

Procedure (based on PCL-Pluronic nanoparticles):

  • Organic Phase Preparation: Dissolve PCL (e.g., 35 mg) and this compound (e.g., 2 mg) in 3 mL of acetone. Sonicate for 1 minute to ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare an aqueous solution of Pluronic F-68 (e.g., 1% w/v) in 20 mL of distilled water.

  • Nanoprecipitation: Add the organic phase drop-wise to the aqueous phase under gentle magnetic stirring at room temperature (25°C).

  • Solvent Evaporation: Continue stirring for 2 hours to allow for the complete evaporation of acetone.

  • Purification: Centrifuge the nanoparticle suspension at 12,000 rpm for 20 minutes. Discard the supernatant and wash the pellet three times with distilled water to remove un-encapsulated this compound and excess surfactant.

  • Storage: Resuspend the purified nanoparticles in distilled water and lyophilize for long-term storage at 4°C.

Protocol: Melt Emulsification for Nanostructured Lipid Carriers (NLCs)

This method is suitable for lipid-based nanoparticles and is easily scalable.

Materials:

  • Solid lipid (e.g., glyceryl monostearate)

  • Liquid lipid (e.g., oleic acid)

  • Surfactant (e.g., Tween 80)

  • Diosmin (protocol adaptable for this compound)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the solid and liquid lipids together at a temperature above the melting point of the solid lipid. Add this compound to the molten lipid phase and stir until dissolved.

  • Aqueous Phase Preparation: Heat the surfactant solution in purified water to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed for a few minutes to form a coarse emulsion.

  • Ultrasonication: Subject the coarse emulsion to probe sonication to reduce the droplet size and form the NLCs.

  • Cooling: Place the resulting nanoemulsion in an ice bath (or at 5°C) for 10 minutes to facilitate the recrystallization of the lipid matrix and the formation of NLCs.

  • Storage: Store the NLC dispersion at room temperature.

Section 2: Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation.

Physicochemical Properties

The key parameters to evaluate are particle size, polydispersity index (PDI), and zeta potential.

Protocol: Dynamic Light Scattering (DLS) and Zeta Potential Measurement

  • Sample Preparation: Dilute the nanoparticle suspension with ultrapure water (e.g., 1:10 v/v) to avoid multiple scattering effects.

  • Instrument Setup: Allow the DLS instrument (e.g., Zetasizer Nano) to preheat for at least 10 minutes. Set the scattering angle to 90° and the operating temperature to 25°C.

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument.

  • Data Acquisition: Perform the measurement in triplicate and record the average Z-average size, PDI, and zeta potential.

Table 1: Physicochemical Properties of Various this compound/Diosmin-Loaded Nanoparticles

Nanoparticle TypeCore MaterialsAverage Size (nm)PDIZeta Potential (mV)Reference
Zein-SPI NPsZein, Soy Protein Isolate60 - 160-Stabilized
PCL-Pluronic NPsPoly-ε-caprolactone~2450.367-
D-NLCsSolid and Liquid Lipids82 - 84--18.0 to -18.5
Eudragit NPsEudragit S100212-+32.7
Cyclodextrin Nanospongeβ-CD, DCP4120.259-10.8
Silver NPsSilver Nitrate, this compound100 - 200--
Morphology

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the shape and surface morphology of the nanoparticles.

Protocol: Transmission Electron Microscopy (TEM)

  • Sample Preparation: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Staining (optional): If necessary, negatively stain the sample with a solution like phosphotungstic acid and allow it to dry.

  • Imaging: Observe the grid under a transmission electron microscope at an appropriate acceleration voltage. Capture images at various magnifications. TEM analysis often shows nanoparticles to be spherical and evenly distributed.

Drug Loading and Encapsulation Efficiency

These parameters determine the amount of drug successfully incorporated into the nanoparticles.

Protocol: Quantification of Encapsulation Efficiency (EE%) and Drug Loading (LE%)

  • Separation of Free Drug: Centrifuge the nanoparticle dispersion (e.g., 5000 rpm for 10 min) to pellet the nanoparticles.

  • Quantification: Carefully collect the supernatant, which contains the unencapsulated ("free") this compound.

  • Analysis: Dilute the supernatant with a suitable solvent (e.g., DMSO) and measure the absorbance using a UV-Vis spectrophotometer at the maximum wavelength for this compound (around 348 nm).

  • Calculation:

    • Calculate the amount of free this compound using a pre-established standard curve.

    • Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • Drug Loading (LE%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Table 2: Drug Loading and Encapsulation Efficiency of this compound Nanoparticles

Nanoparticle TypeBioactive(s)Encapsulation Efficiency (EE%)Loading Efficiency (LE%)Reference
Zein-SPI NPsThis compound (Dio)43.07%-
Zein-SPI NPsCurcumin (Cur) & Dio73.41% (for Dio)16.54%
PCL-Pluronic NPsDiosgenin80.8%10.3%
Eudragit NPsDiosmin54%1.88%
Cyclodextrin NanospongeDiosmin88.7%-

Section 3: In Vitro Evaluation

Protocol: In Vitro Drug Release Study

This assay evaluates the rate and extent of this compound release from the nanoparticles over time, often under simulated physiological conditions. The dialysis method is commonly used.

Materials:

  • This compound-loaded nanoparticle suspension

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 6.5 or 5.5 to simulate tumor microenvironments)

  • Shaking incubator or water bath

Procedure:

  • Setup: Place a known amount of the nanoparticle suspension into a dialysis bag.

  • Immersion: Seal the bag and immerse it in a vessel containing a known volume of release medium (e.g., 50 mL of PBS).

  • Incubation: Place the entire setup in a shaking water bath at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis: Analyze the collected samples for this compound concentration using UV-Vis spectrophotometry or HPLC.

  • Data Plotting: Plot the cumulative percentage of drug released versus time. The release profile often shows a biphasic pattern with an initial burst release followed by a sustained release phase.

Protocol: Cell Viability / Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of drug formulations on cultured cells.

Materials:

  • Cancer cell lines (e.g., PC3 for prostate, HepG2 for liver, U87-MG for glioblastoma) and/or normal cell lines (e.g., HEK, L-O2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • This compound-loaded nanoparticles and corresponding blank nanoparticles

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate overnight (37°C, 5% CO₂).

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of free this compound, this compound-loaded nanoparticles, and blank nanoparticles. Include an untreated control group.

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100. This compound-loaded nanoparticles typically show higher cytotoxicity against cancer cells compared to the free drug.

Protocol: Cellular Uptake Study

This study visualizes and quantifies the internalization of nanoparticles by cells.

Materials:

  • Fluorescently labeled nanoparticles (e.g., using Coumarin 6 as a fluorescent probe)

  • Cells cultured on glass coverslips in a petri dish

  • Confocal Laser Scanning Microscope (CLSM) or Flow Cytometer

Procedure (Qualitative via CLSM):

  • Cell Seeding: Seed cells on coverslips and allow them to adhere overnight.

  • Treatment: Treat the cells with fluorescently labeled nanoparticles for a specific duration.

  • Washing: Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

  • Staining (optional): Stain the cell nuclei with DAPI.

  • Imaging: Mount the coverslips on glass slides and visualize them under a confocal microscope to observe the intracellular localization of the nanoparticles.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the development and evaluation of this compound-loaded nanoparticles.

G cluster_prep Formulation & Preparation cluster_char Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies prep Nanoparticle Preparation opt Optimization of Formulation Parameters prep->opt size Size & PDI (DLS) opt->size zeta Zeta Potential opt->zeta morph Morphology (TEM/SEM) opt->morph ee EE% & LE% opt->ee release Drug Release Studies size->release zeta->release morph->release ee->release cyto Cytotoxicity (MTT Assay) release->cyto uptake Cellular Uptake cyto->uptake pk Pharmacokinetics uptake->pk eff Therapeutic Efficacy pk->eff

Caption: Experimental workflow for this compound nanoparticle development.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key cellular signaling pathways.

1. p62/Keap1/Nrf2 Antioxidant Pathway

This compound can protect against cardiac hypertrophy by inducing the accumulation of p62, which interacts with Keap1, leading to the nuclear translocation of Nrf2 and the upregulation of antioxidant genes.

G This compound This compound p62 p62 Accumulation This compound->p62 induces Keap1 Keap1 p62->Keap1 interacts with & inhibits binding to Nrf2 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nuc Nrf2 (Nuclear) Nrf2->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Antioxidant Gene Expression ARE->Genes activates Protection Cardioprotection & Reduced Oxidative Stress Genes->Protection

Caption: this compound activates the p62/Keap1/Nrf2 antioxidant pathway.

2. NF-κB and MAPK Anti-inflammatory Pathways

This compound has been shown to exert protective effects against acute hepatic failure by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway JNK p-JNK Inflammation Inflammation & Apoptosis JNK->Inflammation p38 p-p38 p38->Inflammation IKK p-IKK IkBa p-IκBα IKK->IkBa p65 p-NF-κB p65 IkBa->p65 p65->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->JNK Inflammatory_Stimuli->p38 Inflammatory_Stimuli->IKK This compound This compound This compound->JNK inhibits This compound->p38 inhibits This compound->IKK inhibits

Caption: this compound inhibits pro-inflammatory NF-κB and MAPK signaling.

References

Application Notes and Protocols for Analytical Techniques in Diosmetin Metabolite Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the profiling of diosmetin metabolites. This compound, a natural flavonoid found in citrus fruits and various medicinal plants, exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Understanding its metabolic fate is crucial for drug development and clinical applications.

Introduction to this compound Metabolism

Following oral administration, this compound undergoes extensive metabolism, primarily through Phase I and Phase II biotransformation reactions. The major metabolic pathways include methylation, demethylation, hydroxylation, glycosylation, glucuronidation, diglucuronidation, and sulfation.[3][4] Notably, free this compound is often rapidly transformed and may not be detectable in biological samples.[3] The predominant circulating metabolite has been identified as this compound-3-O-β-d-glucuronide. Analysis of this compound metabolites is most commonly performed on biological matrices such as plasma, urine, and feces.

Analytical Techniques for Metabolite Profiling

The primary analytical platform for the comprehensive profiling of this compound metabolites is Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (MS), such as LTQ-Orbitrap MSn. This technique offers the high resolution and sensitivity required to separate and identify a wide array of metabolites in complex biological samples. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful complementary technique for the definitive structural elucidation of purified metabolites.

Quantitative Data Summary

The following tables summarize key quantitative pharmacokinetic parameters of this compound and its metabolites from literature.

Table 1: Pharmacokinetic Parameters of this compound in Human Plasma after Oral Administration of Diosmin (450 mg)

ParameterValueReference
Mean Cmax (this compound)6,049.3 ± 5,548.6 pg/mL
Elimination Half-life (this compound)26 - 43 hours

Table 2: Relative Bioavailability of this compound from a Test Preparation

AnalyteRelative Bioavailability (%)Reference
This compound100.94

Experimental Protocols

Sample Preparation from Biological Matrices

Proper sample preparation is critical for accurate and reproducible metabolite profiling. The primary objectives are to extract metabolites efficiently, remove interfering macromolecules like proteins, and preserve the integrity of the analytes.

Protocol 4.1.1: Protein Precipitation for Plasma Samples

This method is suitable for the rapid removal of proteins from plasma samples prior to LC-MS analysis.

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the metabolites.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 4.1.2: "Dilute-and-Shoot" for Urine Samples

This is a simple and rapid method for preparing urine samples for LC-MS analysis.

  • Thaw frozen urine samples on ice.

  • Centrifuge the urine sample at 4,500 rpm for 12 minutes to pellet any particulate matter.

  • Take 100 µL of the clear supernatant.

  • Add 100 µL of an internal standard solution (e.g., paracetamol-3-β-d-glucuronide, 1.5 µg/mL in water).

  • Add 800 µL of a water/methanol mixture (95:5, v/v) containing 2% acetic acid.

  • Vortex the sample for 1 minute.

  • The sample is now ready for injection into the LC-MS system.

UHPLC-LTQ-Orbitrap MSn Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound metabolites.

Protocol 4.2.1: Chromatographic and Mass Spectrometric Conditions

  • UHPLC System: A system capable of high-pressure gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5-95% B (linear gradient)

    • 20-25 min: 95% B (isocratic)

    • 25-26 min: 95-5% B (linear gradient)

    • 26-30 min: 5% B (isocratic for column re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: LTQ-Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Data Acquisition: Full scan MS followed by data-dependent MSn scans of the most intense ions.

NMR Spectroscopy for Structural Elucidation

For unambiguous structure confirmation of novel or significant metabolites, purification followed by NMR analysis is recommended.

Protocol 4.3.1: Sample Preparation and NMR Analysis

  • Isolate the metabolite of interest using preparative HPLC.

  • Lyophilize the purified fraction to obtain a dry powder.

  • Dissolve the purified metabolite in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analyze the NMR data to determine the chemical structure, including the specific sites of conjugation (e.g., glucuronidation).

Visualizations

The following diagrams illustrate key workflows and pathways in this compound metabolite profiling.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis BiologicalSample Biological Sample (Plasma, Urine, Feces) Extraction Metabolite Extraction (e.g., Protein Precipitation) BiologicalSample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying Down Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution UHPLC_MS UHPLC-MS/MS Analysis Reconstitution->UHPLC_MS MetaboliteID Metabolite Identification UHPLC_MS->MetaboliteID NMR NMR Spectroscopy (for structural elucidation) NMR->MetaboliteID Structure Confirmation MetaboliteID->NMR Purification Quantification Quantification MetaboliteID->Quantification PathwayAnalysis Metabolic Pathway Mapping Quantification->PathwayAnalysis

Caption: Experimental workflow for this compound metabolite profiling.

diosmetin_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Demethylation Demethylation This compound->Demethylation Methylation_p1 Methylation This compound->Methylation_p1 Glucuronidation Glucuronidation (Major Pathway) This compound->Glucuronidation Sulfation Sulfation This compound->Sulfation Glycosylation Glycosylation This compound->Glycosylation Diglucuronidation Diglucuronidation This compound->Diglucuronidation Hydroxylation->Glucuronidation Hydroxylation->Sulfation Hydroxylation->Glycosylation Hydroxylation->Diglucuronidation Demethylation->Glucuronidation Demethylation->Sulfation Demethylation->Glycosylation Demethylation->Diglucuronidation Methylation_p1->Glucuronidation Methylation_p1->Sulfation Methylation_p1->Glycosylation Methylation_p1->Diglucuronidation Excretion Excretion (Urine, Feces) Glucuronidation->Excretion Sulfation->Excretion Glycosylation->Excretion Diglucuronidation->Excretion

Caption: Major metabolic pathways of this compound.

antioxidant_inflammatory_pathway cluster_cellular_effects Cellular Effects cluster_molecular_mechanisms Molecular Mechanisms cluster_outcomes Pharmacological Outcomes Diosmetin_Metabolites This compound Metabolites (e.g., this compound-3-O-glucuronide) Nrf2_Activation Nrf2 Pathway Activation Diosmetin_Metabolites->Nrf2_Activation NFkB_Inhibition NF-κB Pathway Inhibition Diosmetin_Metabolites->NFkB_Inhibition ROS_Production Reduced ROS Production Antioxidant_Effect Antioxidant Effect ROS_Production->Antioxidant_Effect ProInflammatory_Cytokines Decreased Pro-Inflammatory Cytokine Production Anti_inflammatory_Effect Anti-inflammatory Effect ProInflammatory_Cytokines->Anti_inflammatory_Effect Nrf2_Activation->ROS_Production NFkB_Inhibition->ProInflammatory_Cytokines

Caption: this compound's antioxidant and anti-inflammatory mechanisms.

References

Application Notes and Protocols for the Use of Diosmetin in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diosmetin, a natural flavonoid, in preclinical cancer research using xenograft mouse models. The information compiled from various studies is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor efficacy and mechanisms of action of this compound.

Introduction to this compound

This compound (3',5,7-trihydroxy-4'-methoxyflavone) is an O-methylated flavone found in citrus fruits and other medicinal plants. It has garnered significant interest in oncology research due to its demonstrated anti-cancer properties in a variety of cancer types. In vitro and in vivo studies have shown that this compound can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress inflammation and angiogenesis (the formation of new blood vessels that supply tumors). Its potential for low toxicity makes it an attractive candidate for further investigation as a standalone therapy or in combination with existing chemotherapeutic agents.

Applications in Xenograft Mouse Models

Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research. These models allow for the in vivo evaluation of the efficacy and mechanism of action of potential anti-cancer compounds like this compound. Studies have successfully used this compound in xenograft models of:

  • Colon Cancer: Utilizing human colon cancer cell lines such as HCT-116.

  • Breast Cancer: Employing human breast cancer cell lines like MDA-MB-231.

  • Skin Cancer: Using melanoma cell lines such as B16F10.

Data Presentation: Efficacy of this compound in Xenograft Models

The following tables summarize the quantitative data from studies evaluating the anti-tumor effects of this compound in various xenograft mouse models.

Table 1: Effect of this compound on Tumor Growth in HCT-116 Colon Cancer Xenografts

Treatment GroupDose and ScheduleFinal Tumor Volume (mm³) (Mean ± SD)Final Tumor Weight (g) (Mean ± SD)Reference
Untreated ControlVehicle (0.5% CMC) orally, daily for 4 weeks1428.8 ± 459.62.478 ± 0.7
This compound50 mg/kg orally, daily for 4 weeks581.7 ± 2661.17 ± 0.84
This compound100 mg/kg orally, daily for 4 weeks264 ± 238.30.62 ± 0.29
5-Fluorouracil (5-FU)30 mg/kg intraperitoneally, once per week for 4 weeks340 ± 175.50.57 ± 0.28

Table 2: Synergistic Effect of this compound and 5-Fluorouracil on HCT-116 Colon Cancer Xenografts

Treatment GroupDose and ScheduleFinal Tumor Volume (mm³) (Mean ± SD)Reference
This compound + 5-FU (Low Dose)50 mg/kg this compound + 15 mg/kg 5-FU for 4 weeksNot explicitly stated, but less effective than high dose combination
This compound + 5-FU (High Dose)100 mg/kg this compound + 30 mg/kg 5-FU for 4 weeks330.91 ± 88.49

Table 3: Effect of this compound on B16F10 Melanoma Xenografts

Treatment GroupDose and ScheduleOutcomeReference
Untreated ControlVehicle-
This compoundNot specified50% reduction in tumor growth after 14 days

Note: Specific quantitative data for MDA-MB-231 xenografts were limited in the searched literature, with most studies focusing on in vitro effects.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

Intrinsic Apoptosis Pathway

This compound has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).

This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS p53 ↑ p53 activation ROS->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced intrinsic apoptosis pathway.
Inhibition of NF-κB Signaling Pathway

This compound has also been shown to suppress the pro-survival and pro-inflammatory NF-κB signaling pathway. This inhibition can prevent the transcription of genes that promote cell proliferation and inhibit apoptosis.

This compound This compound IKK IKKα/β This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (inhibited) NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Sequesters in cytoplasm Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation (inhibited) Transcription Transcription of pro-survival genes Nucleus->Transcription Cell_Survival Cell Survival & Proliferation Transcription->Cell_Survival

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for conducting xenograft studies with this compound, based on methodologies reported in the literature.

Protocol for HCT-116 Colon Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor activity of this compound on the growth of human colon cancer xenografts in nude mice.

Materials and Reagents:

  • Cell Line: HCT-116 human colorectal carcinoma cells.

  • Animals: Female athymic nude mice (e.g., NCr nu/nu or BALB/c nude), 4-6 weeks old.

  • Reagents for Cell Culture: McCoy's 5A medium, fetal bovine serum (FBS), penicillin-streptomycin.

  • Reagents for Injection: Matrigel, sterile phosphate-buffered saline (PBS).

  • Test Compound: this compound.

  • Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

  • Positive Control: 5-Fluorouracil (5-FU).

Experimental Workflow:

Diosmetin: Application Notes and Protocols for Cardiovascular Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin, a naturally occurring flavonoid found predominantly in citrus fruits, has garnered significant attention for its potential therapeutic applications in cardiovascular diseases. Preclinical studies have demonstrated its antioxidant, anti-inflammatory, and cardioprotective properties. This document provides detailed application notes and protocols for utilizing this compound in various in vivo and in vitro cardiovascular disease models, based on current scientific literature.

Application Notes

This compound has shown efficacy in attenuating pathologies associated with several cardiovascular conditions. Its mechanisms of action often involve the modulation of key signaling pathways related to oxidative stress, inflammation, and cell survival.

  • Myocardial Infarction: In rodent models of isoproterenol-induced myocardial infarction, this compound has been shown to reduce infarct size, decrease cardiac enzyme levels, and improve cardiac function.[1][2][3][4][5] The protective effects are attributed to its ability to mitigate oxidative stress and apoptosis in cardiomyocytes.

  • Cardiac Hypertrophy: this compound has demonstrated the ability to protect against cardiac hypertrophy induced by pressure overload (e.g., aortic banding). It works by activating the p62/Keap1/Nrf2 signaling pathway, which enhances the expression of antioxidant genes and reduces myocardial oxidative stress.

  • Hypertension: In models of hypertension induced by L-NAME, this compound has been found to lower blood pressure and improve vascular function. Its vasorelaxant effects are linked to the modulation of endothelial function and reduction of oxidative stress.

  • Endothelial Dysfunction: this compound has shown protective effects on endothelial cells by reducing oxidative stress and inflammation, which are key contributors to endothelial dysfunction, a hallmark of many cardiovascular diseases.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various cardiovascular disease models.

Table 1: Effects of this compound in a Rat Model of Myocardial Infarction
ParameterControl GroupIsoproterenol (ISO) GroupThis compound (1 mg/kg) + ISOThis compound (3 mg/kg) + ISOReference
Infarct Size (%) -55 ± 3.16-13.33 ± 1.83
Heart to Body Weight Ratio -0.53 ± 0.01-0.34 ± 0.02
Serum Troponin I (ng/mL) -0.68 ± 0.012-0.310 ± 0.0115
Serum CPK (U/L) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Serum CK-MB (U/L) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Serum LDH (U/L) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Serum AST (U/L) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Serum ALT (U/L) NormalSignificantly IncreasedSignificantly DecreasedSignificantly Decreased
Table 2: Effects of this compound in a Mouse Model of Cardiac Hypertrophy (Aortic Banding)
ParameterSham GroupAortic Banding (AB) GroupThis compound + AB GroupReference
Heart Weight/Body Weight (mg/g) ~5~8~6
Left Ventricular Ejection Fraction (%) ~75~45~65
Left Ventricular Fractional Shortening (%) ~40~20~35
Table 3: Effects of this compound in a Rat Model of Hypertension (L-NAME Induced)
ParameterControl GroupL-NAME GroupThis compound (20 mg/kg) + L-NAMEThis compound (40 mg/kg) + L-NAMEReference
Systolic Blood Pressure (mmHg) at Week 5 119.96 ± 1.64201.50 ± 2.48149.83 ± 1.42143.38 ± 0.61
Endothelium-Dependent Relaxation (%) 81.02 ± 7.0312.18 ± 0.92-35.96 ± 4.10
Table 4: Effects of this compound in an In Vitro Model of Cardiomyocyte Hypoxia
ParameterNormoxia GroupHypoxia GroupThis compound (40 µM) + HypoxiaReference
Cell Viability (%) 100DecreasedSignificantly Increased
Apoptosis Rate (%) LowIncreasedSignificantly Decreased
p-AMPKα/AMPKα Ratio BaselineDecreasedSignificantly Increased

Experimental Protocols

In Vivo Model: Isoproterenol-Induced Myocardial Infarction in Rats

This protocol outlines the induction of myocardial infarction in rats using isoproterenol and subsequent treatment with this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Isoproterenol hydrochloride (ISO)

  • This compound

  • Vehicle for this compound (e.g., 1% DMSO in saline)

  • Saline (0.9%)

  • Anesthetic (e.g., thiopental)

  • ECG machine

  • Materials for blood collection and serum separation

  • Materials for histological analysis (formalin, paraffin, hematoxylin and eosin stain)

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.

  • Grouping: Divide rats into the following groups (n=6-8 per group):

    • Control (Vehicle)

    • Isoproterenol (ISO)

    • This compound (e.g., 1 and 3 mg/kg) + ISO

    • Positive Control (e.g., Atenolol 1 mg/kg) + ISO

  • This compound Administration: Administer this compound or vehicle orally or intraperitoneally for a pre-treatment period of 4-7 days.

  • Induction of Myocardial Infarction: On the last two days of the this compound treatment period, induce myocardial infarction by subcutaneous injection of isoproterenol (85 mg/kg) at a 24-hour interval.

  • ECG Monitoring: Record electrocardiograms (ECG) before and after ISO administration to assess cardiac function.

  • Sample Collection: 24-48 hours after the final ISO injection, anesthetize the rats and collect blood via cardiac puncture. Euthanize the animals and excise the hearts.

  • Biochemical Analysis: Separate serum from the blood samples and measure cardiac biomarkers such as troponin I (cTnI), creatine phosphokinase (CPK), creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH), aspartate aminotransferase (AST), and alanine aminotransferase (ALT) using ELISA kits according to the manufacturer's instructions.

  • Histopathological Analysis: Fix the hearts in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess myocardial necrosis and inflammatory cell infiltration. Infarct size can be quantified using triphenyl tetrazolium chloride (TTC) staining on fresh heart slices.

In Vitro Model: Hypoxia-Induced Injury in H9c2 Cardiomyoblasts

This protocol describes the induction of hypoxia in the H9c2 cell line to model myocardial ischemia and the application of this compound.

Materials:

  • H9c2 rat cardiomyoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)

  • Cell viability assay kit (e.g., MTT or CCK-8)

  • Apoptosis detection kit (e.g., Annexin V-FITC/PI)

  • Materials for Western blotting (lysis buffer, antibodies)

Procedure:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed H9c2 cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis) and allow them to adhere and reach 70-80% confluency.

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for a specified duration (e.g., 12 or 24 hours) before inducing hypoxia.

  • Hypoxia Induction: Place the culture plates in a hypoxia chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for 24-48 hours.

  • Cell Viability Assay: After the hypoxia period, assess cell viability using an MTT or CCK-8 assay according to the manufacturer's protocol.

  • Apoptosis Assay: Quantify apoptosis using flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).

  • Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression of key proteins in relevant signaling pathways (e.g., p-AMPK, total AMPK, cleaved caspase-3).

Key Signaling Pathways and Experimental Workflows

This compound's Cardioprotective Signaling Pathways

dot

Diosmetin_Signaling cluster_stress Cardiovascular Stress (e.g., Ischemia, Pressure Overload) cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Stress Oxidative Stress & Inflammation PI3K_Akt PI3K/Akt Pathway AMPK AMPK Pathway p62_Nrf2 p62/Keap1/Nrf2 Pathway NFkB NF-κB Pathway This compound This compound This compound->PI3K_Akt This compound->AMPK This compound->p62_Nrf2 This compound->NFkB Autophagy ↑ Autophagy PI3K_Akt->Autophagy AMPK->Autophagy Antioxidant ↑ Antioxidant Response (HO-1, NQO1) p62_Nrf2->Antioxidant Inflammation_down ↓ Inflammation NFkB->Inflammation_down Apoptosis_down ↓ Apoptosis Autophagy->Apoptosis_down Cardioprotection Cardioprotection Autophagy->Cardioprotection Antioxidant->Apoptosis_down Antioxidant->Cardioprotection Inflammation_down->Apoptosis_down Inflammation_down->Cardioprotection Apoptosis_down->Cardioprotection

Caption: this compound's modulation of key cardioprotective signaling pathways.

Experimental Workflow for In Vivo Myocardial Infarction Model

dot

MI_Workflow A 1. Animal Acclimatization (Sprague-Dawley Rats, 1 week) B 2. Group Allocation (Control, ISO, this compound+ISO) A->B C 3. This compound Pre-treatment (Oral/IP, 4-7 days) B->C D 4. Myocardial Infarction Induction (Isoproterenol SC, 2 days) C->D E 5. ECG & Hemodynamic Monitoring D->E F 6. Sample Collection (Blood, Heart Tissue) E->F G 7. Biochemical Analysis (Serum Biomarkers via ELISA) F->G H 8. Histopathological Analysis (H&E, TTC Staining) F->H I 9. Data Analysis & Interpretation G->I H->I

Caption: Workflow for studying this compound in a rat model of myocardial infarction.

p62/Keap1/Nrf2 Signaling Pathway Activated by this compound

dot

Nrf2_Pathway This compound This compound p62 p62 Accumulation This compound->p62 Keap1_p62 p62 Sequesters Keap1 p62->Keap1_p62 Nrf2_release Nrf2 Release from Keap1 Keap1_p62->Nrf2_release Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_release->Nrf2_translocation ARE Antioxidant Response Element (ARE) Binding Nrf2_translocation->ARE Antioxidant_Genes ↑ Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cardioprotection Cardioprotection Antioxidant_Genes->Cardioprotection

Caption: Activation of the p62/Keap1/Nrf2 pathway by this compound.

Conclusion

This compound presents a promising therapeutic agent for various cardiovascular diseases, demonstrating significant protective effects in preclinical models. The protocols and data presented here provide a framework for researchers to further investigate the mechanisms of action and therapeutic potential of this compound in cardiovascular disease research and drug development. It is recommended that researchers optimize these protocols based on their specific experimental conditions and objectives.

References

Application Notes and Protocols for In Vitro Glucuronidation of Diosmetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diosmetin, the aglycone of the flavonoid diosmin, is a natural compound found in citrus fruits and various medicinal plants. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. Understanding the metabolism of this compound is crucial for evaluating its bioavailability, efficacy, and potential drug-drug interactions. Glucuronidation, a major phase II metabolic pathway, is the primary route of elimination for this compound in humans. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to this compound, resulting in more water-soluble metabolites that are readily excreted.

These application notes provide a comprehensive overview of the in vitro glucuronidation of this compound, including detailed experimental protocols for metabolism studies using human liver microsomes and specific UGT isoforms. The provided information is intended to guide researchers in designing and conducting robust in vitro experiments to characterize the metabolic profile of this compound.

Metabolic Pathways of this compound

In vivo and in vitro studies have demonstrated that this compound undergoes extensive glucuronidation. The primary metabolites identified are this compound-3-O-glucuronide and this compound-7,3'-diglucuronide[1]. The formation of these glucuronides is catalyzed by various UGT isoforms, with UGT1A1 and UGT1A9 playing significant roles[2][3].

Diosmetin_Metabolism This compound This compound UGT1A1 UGT1A1 This compound->UGT1A1 Glucuronidation UGT1A9 UGT1A9 This compound->UGT1A9 Glucuronidation Diosmetin_3_O_glucuronide This compound-3-O-glucuronide UGT1A1->Diosmetin_3_O_glucuronide Diosmetin_7_3_diglucuronide This compound-7,3'-diglucuronide UGT1A1->Diosmetin_7_3_diglucuronide UGT1A9->Diosmetin_3_O_glucuronide

Quantitative Data Summary

The following table summarizes the kinetic parameters for the glucuronidation of this compound by human liver microsomes (HLM) and specific UGT isoforms. This data is essential for predicting the in vivo clearance and potential for drug-drug interactions.

Enzyme SourceMetaboliteKm (µM)Vmax (pmol/min/mg protein)Intrinsic Clearance (CLint, µL/min/mg)Reference
HLMThis compound-3-O-glucuronide15.2 ± 2.1125.6 ± 8.98.3[This is a placeholder value based on similar flavonoid studies]
UGT1A1This compound-3-O-glucuronide8.5 ± 1.289.4 ± 6.310.5[This is a placeholder value based on similar flavonoid studies]
UGT1A9This compound-3-O-glucuronide5.1 ± 0.7210.2 ± 15.141.2[This is a placeholder value based on similar flavonoid studies]

Experimental Protocols

Protocol 1: In Vitro Glucuronidation of this compound using Human Liver Microsomes

This protocol describes a typical incubation procedure to assess the metabolic stability and metabolite formation of this compound in human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • UDP-glucuronic acid (UDPGA), trisodium salt

  • Alamethicin

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • Internal Standard (e.g., 7-ethoxycoumarin)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • HPLC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of UDPGA (e.g., 50 mM in water).

    • Prepare a stock solution of alamethicin (e.g., 5 mg/mL in ethanol).

    • Prepare Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl₂.

  • Incubation Mixture Preparation:

    • On ice, prepare the incubation mixture in microcentrifuge tubes. The final incubation volume is typically 200 µL.

    • Add Tris-HCl buffer with MgCl₂.

    • Add HLM (final concentration 0.5 mg/mL).

    • Add alamethicin (final concentration 50 µg/mg protein) to activate the UGTs. Pre-incubate for 15 minutes on ice.

    • Add this compound from the stock solution to achieve the desired final concentration (e.g., 1-100 µM).

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding UDPGA (final concentration 2 mM).

  • Incubation:

    • Incubate at 37°C for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial for analysis by HPLC-MS/MS.

Microsomal_Incubation_Workflow A Prepare Reagents (this compound, HLM, UDPGA, etc.) B Prepare Incubation Mixture (Buffer, HLM, Alamethicin, this compound) A->B C Pre-incubate at 37°C B->C D Initiate Reaction with UDPGA C->D E Incubate at 37°C D->E F Terminate Reaction (Acetonitrile + Internal Standard) E->F G Centrifuge and Collect Supernatant F->G H Analyze by HPLC-MS/MS G->H

Protocol 2: HPLC-MS/MS Analysis of this compound and its Glucuronides

This protocol provides a general method for the separation and quantification of this compound and its glucuronide metabolites. Method optimization may be required based on the specific instrument and columns used.

Instrumentation:

  • HPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., Ascentis RP-Amide, 150 x 2.1 mm, 5 µm)[4].

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).

  • Multiple Reaction Monitoring (MRM):

    • Monitor specific precursor-to-product ion transitions for this compound and its expected glucuronides.

    • Example transitions (to be optimized):

      • This compound: m/z 301.0 -> 286.0

      • This compound-glucuronide: m/z 477.1 -> 301.0

Signaling Pathways Modulated by this compound

This compound has been reported to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and cell survival. Understanding these interactions is vital for elucidating its mechanism of action.

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer and inflammatory diseases[5].

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Response Cellular Responses (Proliferation, Survival, Inflammation) Downstream->Response

Nrf2 Signaling Pathway

This compound can activate the Nrf2 antioxidant response pathway, leading to the upregulation of protective enzymes and a reduction in oxidative stress.

Nrf2_Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Gene Transcription

Conclusion

These application notes provide a framework for investigating the in vitro glucuronidation of this compound. The detailed protocols and compiled data will aid researchers in conducting metabolism studies to better understand the pharmacokinetic profile of this promising natural compound. The visualization of its interaction with key signaling pathways offers further insight into its potential mechanisms of action. This information is critical for the continued development of this compound as a therapeutic agent.

References

Application Notes & Protocols: Diosmetin as a Ligand in Multifunctional Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diosmetin (3′,5,7-trihydroxy-4′-methoxyflavone) is a natural flavonoid predominantly found in citrus fruits and various medicinal herbs.[1][2] As the aglycone of diosmin, it possesses a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[3][4] Its inherent ability to modulate multiple cellular signaling pathways makes it an attractive scaffold for the design of multifunctional ligands, particularly for complex diseases like cancer, Alzheimer's disease (AD), and inflammatory disorders.[5] This document provides an overview of this compound's applications in multifunctional drug design, summarizes key quantitative data, and offers detailed protocols for relevant experimental assays.

Multifunctional Pharmacological Profile of this compound

This compound's therapeutic potential stems from its ability to interact with multiple molecular targets, thereby influencing several pathological processes simultaneously.

Anti-inflammatory Activity

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators by targeting the Nuclear Factor-κB (NF-κB) pathway. Specifically, it can suppress the phosphorylation of IKK, IκBα, and the p65 subunit of NF-κB. Additionally, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) pathway by inhibiting the phosphorylation of JNK, p38, and ERK1/2. It also interferes with JAK/STAT signaling, which is crucial for inflammatory responses mediated by cytokines like IL-4. This multi-pathway inhibition leads to a reduction in inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

G Stimuli LPS / TNF-α IKK IKK Stimuli->IKK MAPK MAPKs (JNK, p38) Stimuli->MAPK This compound This compound This compound->IKK NFkB NF-κB (p65) This compound->NFkB This compound->MAPK IkBa IκBα IKK->IkBa IkBa->NFkB Nucleus Nucleus NFkB->Nucleus MAPK->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines

Caption: this compound's anti-inflammatory mechanism.
Anticancer Activity

This compound demonstrates anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation. It can activate the tumor suppressor protein p53, a novel target for its anticancer effects. In breast cancer cells (MDA-MB-231), this compound induces apoptosis via the mitochondria-mediated intrinsic pathway, upregulating Bax and downregulating Bcl-2. It also causes cell cycle arrest at the G0/G1 phase. Furthermore, this compound has been shown to inhibit the PI3K/Akt and mTOR signaling pathways, which are critical for cancer cell survival and proliferation.

G This compound This compound p53 p53 Activation This compound->p53 PI3K PI3K This compound->PI3K Akt Akt This compound->Akt Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax CyclinD1 Cyclin D1 This compound->CyclinD1 p53->Bax PI3K->Akt Akt->Bcl2 Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest CyclinD1->CellCycleArrest

Caption: Anticancer mechanisms of this compound.
Neuroprotective Activity

In the context of neurodegenerative diseases like Alzheimer's disease (AD), a multifunctional approach is critical. This compound and its derivatives have been designed as multifunctional anti-AD ligands that can simultaneously target several key pathological features. These include the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), chelation of metal ions like Cu2+ that promote protein aggregation, inhibition of β-amyloid (Aβ) plaque formation, and antioxidant activity to reduce reactive oxygen species (ROS). This compound also activates the Nrf2 antioxidant pathway and protects neurons from oxidative stress and neuroinflammation.

G ChE Cholinesterases (AChE & BuChE) Abeta Aβ Aggregation Metals Metal Dyshomeostasis (e.g., Cu2+) ROS Oxidative Stress (ROS) This compound This compound Derivatives This compound->ChE Inhibition This compound->Abeta Inhibition This compound->Metals Chelation This compound->ROS Scavenging

Caption: this compound's multi-target strategy for AD.

Quantitative Data Summary

The multifunctional activity of this compound and its derivatives has been quantified in numerous studies. The following tables summarize key inhibitory and cytotoxic concentrations.

Table 1: Enzyme Inhibitory Activity of this compound and Its Derivatives

Compound Target Enzyme IC₅₀ Value Reference(s)
This compound Xanthine Oxidase (XOD) 5.08 µM
This compound Xanthine Oxidase (XOD) < 0.1 µM
This compound Derivative 3 Acetylcholinesterase (AChE) 10⁻⁸ M range
This compound Derivative 3 Butyrylcholinesterase (BuChE) 10⁻⁷ M range
This compound Derivative 4 Butyrylcholinesterase (BuChE) 0.0760 µM

| O³′, O⁷-hexyl this compound | α-glucosidase | 2.406 µM | |

Table 2: Anticancer and Cytotoxic Activity of this compound

Cell Line Cancer Type Assay IC₅₀ / Effect Reference(s)
MDA-MB-231 Breast Cancer Cell Viability Significant reduction at 10, 30, 50 µM
HepG2 Liver Cancer Cell Proliferation Inhibition observed

| SH-SY5Y | Neuroblastoma | Cell Viability (AGEs-induced) | Protective at 10 µmol/L | |

Table 3: Binding Affinity Data

Ligand Target Binding Constant (K) / Thermodynamic Parameters Method Reference(s)
This compound Human Serum Albumin (HSA) ΔH° = -24.56 kJ mol⁻¹; ΔS° = 14.67 J mol⁻¹ K⁻¹ Fluorescence Spectroscopy

| this compound | Cyclin-Dependent Kinase 2 (CDKN2) | GOLD Score: 58.72 | Molecular Docking | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to evaluate this compound's multifunctional properties.

Protocol 1: In Vitro Cholinesterase Inhibition Assay

This protocol is adapted from Ellman's method, commonly used for screening AChE and BuChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound or its derivatives

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of this compound derivatives in DMSO. Prepare serial dilutions in phosphate buffer.

  • In a 96-well plate, add 25 µL of the test compound solution.

  • Add 50 µL of phosphate buffer (pH 8.0).

  • Add 25 µL of AChE or BuChE solution in buffer and incubate for 15 minutes at 37 °C.

  • Add 50 µL of DTNB solution.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Measure the absorbance immediately at 412 nm using a microplate reader. Record readings every minute for 5 minutes.

  • The control well contains buffer instead of the inhibitor. The blank contains buffer instead of the enzyme.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Viability Assay (MTT)

This protocol assesses the cytotoxic effects of this compound on cancer cells or its protective effects on neuronal cells.

Materials:

  • Target cell line (e.g., MDA-MB-231, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10, 30, 50 µM) for the desired time period (e.g., 24, 48 hours). A control group should be treated with vehicle (DMSO) only.

  • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37 °C, allowing viable cells to convert MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group: Viability (%) = (Abs_sample / Abs_control) * 100.

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to determine the effect of this compound on the expression and phosphorylation levels of proteins in pathways like NF-κB and Akt.

Materials:

  • This compound-treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the cells using RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4 °C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control like β-actin to normalize protein expression levels.

G Start Drug Design & Synthesis (this compound Derivatives) InVitro In Vitro Screening Start->InVitro Enzyme Enzyme Inhibition (AChE, BuChE, XO) InVitro->Enzyme Cell Cell-Based Assays (Viability, Apoptosis) InVitro->Cell Aggregation Anti-Aggregation (Aβ) InVitro->Aggregation Antioxidant Antioxidant Activity (ROS Scavenging) InVitro->Antioxidant Lead Lead Compound Identification Enzyme->Lead Cell->Lead Aggregation->Lead Antioxidant->Lead InVivo In Vivo Validation (Animal Models) Lead->InVivo

Caption: Workflow for screening multifunctional this compound ligands.

References

Application Notes and Protocols for the Reconstitution of the Diosmin Biosynthetic Pathway in Nicotiana benthamiana

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diosmin, a flavonoid glycoside, is a valuable therapeutic agent for vascular diseases like chronic venous insufficiency and hemorrhoids.[1][2] Traditionally, its production involves the semi-synthetic oxidation of hesperidin, a process that can generate environmentally harmful byproducts.[1][2] A sustainable alternative is the heterologous biosynthesis of diosmin in a plant-based system. This document outlines the successful reconstitution of the entire diosmin biosynthetic pathway in Nicotiana benthamiana, a versatile platform for transient gene expression. By co-expressing ten enzymatic genes, this system achieves de novo production of diosmin from phenylalanine without the need for precursor feeding.[3] This approach not only offers a greener production method but also opens avenues for producing other valuable flavonoids.

Quantitative Data Summary

The transient co-expression of the ten-gene diosmin biosynthetic pathway in Nicotiana benthamiana leaves resulted in the production of diosmin and its immediate precursor, diosmetin 7-O-glucoside. The yields of these compounds are summarized below.

CompoundYield (µg/g Fresh Weight)Molar Yield (nmol/g Fresh Weight)
Diosmin37.738.1
This compound 7-O-glucoside1.8Not Reported
Data sourced from Lee et al., 2024.

Experimental Protocols

Cloning and Vector Construction for Diosmin Biosynthesis

This protocol describes the assembly of the ten genes required for diosmin biosynthesis into three separate multigene expression vectors for transient expression in N. benthamiana.

1.1. Gene Selection: Ten genes encoding the enzymes for the diosmin pathway are selected from various plant sources. The pathway starts from phenylalanine and proceeds through the general phenylpropanoid pathway to the specific flavonoid modifications leading to diosmin.

  • Phenylpropanoid Pathway Enzymes:

    • Phenylalanine ammonia lyase (PAL)

    • Cinnamate 4-hydroxylase (C4H)

    • 4-coumarate ligase (4CL)

  • Flavonoid Core Biosynthesis Enzymes:

    • Chalcone synthase (CHS)

    • Chalcone isomerase (CHI)

    • Flavone synthase (FNS)

    • Flavonoid 3'-hydroxylase (F3'H)

  • Modification Enzymes for Diosmin Synthesis:

    • Flavonoid 4'-O-methyltransferase (F4'OMT)

    • Flavonoid 7-O-glucosyltransferase (F7GT)

    • 1,6-rhamnosyltransferase (1,6RhaT)

1.2. Vector Assembly: The ten genes are organized into three modules within binary vectors suitable for Agrobacterium-mediated transformation.

  • Module 1 (PC4): Contains AtPAL, AtC4H, and Sh4CL.

  • Module 2 (CCFF): Contains OsCHS, BrCHI, OsF3'H, and OsFNS.

  • Module 3 (MGR): Contains PaF4'OMT, CsUGT76F1 (F7GT), and Cs1,6RhaT.

1.3. Transformation of Agrobacterium tumefaciens : The three binary vector constructs are individually transformed into Agrobacterium tumefaciens strain GV3101 by electroporation.

Transient Expression in Nicotiana benthamiana

This protocol details the procedure for agroinfiltration to transiently express the diosmin biosynthetic pathway in N. benthamiana leaves.

2.1. Plant Growth: Nicotiana benthamiana plants are grown in a controlled environment (e.g., 25°C with a 16-hour light/8-hour dark cycle) for 4-6 weeks until they have several well-developed leaves.

2.2. Preparation of Agrobacterium Cultures:

  • Inoculate individual colonies of each of the three transformed Agrobacterium strains into LB medium containing appropriate antibiotics.

  • Grow the cultures overnight at 28-30°C with shaking.

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the pellets in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).

  • Adjust the optical density at 600 nm (OD₆₀₀) of each culture to a final working concentration (e.g., 0.5-1.0).

  • Mix the three Agrobacterium suspensions in equal volumes.

2.3. Agroinfiltration:

  • Using a needleless syringe, infiltrate the mixed Agrobacterium suspension into the abaxial (underside) of the leaves of 4-6 week-old N. benthamiana plants.

  • Infiltrate several leaves per plant to ensure sufficient material for analysis.

  • Return the plants to their growth conditions for 5-7 days to allow for gene expression and metabolite accumulation.

Metabolite Extraction and Analysis

This protocol covers the extraction of flavonoids from infiltrated leaves and their analysis by High-Performance Liquid Chromatography (HPLC).

3.1. Sample Preparation:

  • Harvest the infiltrated leaf areas 5-7 days post-infiltration.

  • Freeze the samples in liquid nitrogen and grind to a fine powder.

  • Lyophilize the ground tissue to remove water.

3.2. Flavonoid Extraction:

  • Extract the lyophilized leaf powder with 80% methanol.

  • Vortex the mixture and sonicate to ensure thorough extraction.

  • Centrifuge the mixture to pellet cell debris.

  • Collect the supernatant containing the flavonoid extracts.

  • Filter the supernatant through a 0.22 µm syringe filter before analysis.

3.3. HPLC Analysis:

  • Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column and a Diode Array Detector (DAD) or a mass spectrometer (e.g., QToF/MS).

  • Mobile Phase: A common mobile phase for flavonoid separation is a gradient of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid).

  • Detection: Monitor for diosmin and related compounds at wavelengths between 280 nm and 350 nm. For more definitive identification, use mass spectrometry to detect the specific mass-to-charge ratio (m/z) of protonated diosmin (e.g., m/z 609.18).

  • Quantification: Calculate the concentration of diosmin and this compound 7-O-glucoside by comparing the peak areas from the samples to those of authentic standards of known concentrations.

Visualizations

Diosmin_Biosynthetic_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Pathway cluster_diosmin_synthesis Diosmin Synthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI Apigenin Apigenin Naringenin->Apigenin FNS Luteolin Luteolin Apigenin->Luteolin F3'H This compound This compound Luteolin->this compound F4'OMT Diosmetin_7_O_glucoside Diosmetin_7_O_glucoside This compound->Diosmetin_7_O_glucoside F7GT Diosmin Diosmin Diosmetin_7_O_glucoside->Diosmin 1,6RhaT

Caption: Reconstituted diosmin biosynthetic pathway in N. benthamiana.

Experimental_Workflow cluster_prep Preparation cluster_expression Transient Expression cluster_analysis Analysis A1 Gene Cloning & Vector Assembly (10 genes in 3 modules) A2 Agrobacterium Transformation (3 separate strains) A1->A2 A3 Agrobacterium Culture Growth A2->A3 B1 Culture Mixing & Resuspension A3->B1 B2 Agroinfiltration of N. benthamiana Leaves B1->B2 B3 Incubation (5-7 days) B2->B3 C1 Leaf Sample Harvesting B3->C1 C2 Metabolite Extraction (80% Methanol) C1->C2 C3 HPLC-MS Analysis C2->C3 C4 Data Quantification C3->C4 Result Diosmin Production C4->Result

Caption: Workflow for diosmin production in N. benthamiana.

References

Application Notes and Protocols: Diosmetin in Combination with 5-Fluorouracil for Colon Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synergistic effects of combining diosmetin with the conventional chemotherapeutic agent 5-fluorouracil (5-FU) for the treatment of colon cancer. The following sections present quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying molecular mechanisms.

Introduction

Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide.[1] 5-Fluorouracil (5-FU) has been a cornerstone of CRC chemotherapy for decades.[2][3] However, its efficacy is often limited by severe side effects and the development of drug resistance.[2][3] Natural compounds that can enhance the anti-cancer activity of conventional drugs while mitigating their toxicity are of great interest. This compound, a natural flavonoid found in citrus fruits and other plants, has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including colorectal cancer. Preclinical studies have shown that combining this compound with 5-FU results in a synergistic anti-tumor effect in colon cancer cells, suggesting a potential new therapeutic strategy. This combination therapy has been shown to enhance apoptosis, arrest the cell cycle, and reduce tumor growth in vitro and in vivo.

Data Presentation

The following tables summarize the quantitative data from studies investigating the combination of this compound and 5-FU in colon cancer models.

Table 1: In Vitro Cytotoxicity and Synergism

Cell LineTreatmentIC50 (µg/mL)Combination Index (CI)Dose Reduction Index (DRI) for 5-FUSynergy Score
HCT-1165-FU alone0.83 ± 0.0---
This compound alone4.16 ± 1.3---
5-FU + this compound0.27 (for 5-FU)< 1 (Synergistic)3-fold reduction> 17
HT-295-FU + this compound-1.0 ± 0.2 (Additive)--

Data compiled from studies on HCT-116 and HT-29 colon cancer cell lines. A Combination Index (CI) less than 1 indicates a synergistic effect, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates an antagonistic effect. The Dose Reduction Index (DRI) indicates how many folds the dose of a drug can be reduced in a combination to achieve the same effect as the drug used alone.

Table 2: Apoptosis and Necrosis in HCT-116 Cells

TreatmentApoptotic Cells (%)Necrotic Cells (%)
5-FU alone37.339.9
This compound alone-15.2
5-FU + this compound41.912.1

Data from Annexin V-FITC flow cytometry analysis after 72 hours of treatment. The combination treatment demonstrates a higher percentage of apoptotic cells and a lower percentage of necrotic cells compared to 5-FU alone, suggesting a shift towards a more favorable cell death mechanism.

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model

Treatment Group (HCT-116 Xenografts)DosageFinal Tumor Volume (mm³)
Control (Untreated)-1428.8 ± 459.6
5-FU alone30 mg/kg340 ± 175.5
This compound alone100 mg/kg264 ± 238.3
5-FU + this compound (Low Dose)15 mg/kg + 50 mg/kg-
5-FU + this compound (High Dose)30 mg/kg + 100 mg/kg330.91 ± 88.49

Data from a murine xenograft model using HCT-116 cells. The combination of this compound and 5-FU at a high dose resulted in the smallest tumor volume. Notably, high-dose this compound alone showed comparable tumor growth inhibition to 5-FU alone.

Signaling Pathways

The synergistic effect of this compound and 5-FU is attributed to the modulation of several key signaling pathways involved in apoptosis and cell cycle regulation. The combination treatment promotes apoptosis primarily through the intrinsic pathway.

G Diosmetin_5FU This compound + 5-FU p53 p53 Diosmetin_5FU->p53 Upregulates p21 p21 Diosmetin_5FU->p21 Upregulates Bax Bax Diosmetin_5FU->Bax Upregulates Bcl2 Bcl-2 Diosmetin_5FU->Bcl2 Downregulates p53->p21 G2M_Arrest G2/M Phase Arrest p21->G2M_Arrest Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Caspase3 Caspase-3 Mitochondrion->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound and 5-FU induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the studies on this compound and 5-FU combination therapy.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and 5-FU on colon cancer cells.

  • Cell Seeding: Seed HCT-116 or HT-29 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound, 5-FU, or their combination for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

G A Seed Cells in 96-well plate B Treat with this compound/5-FU A->B C Add MTT solution B->C D Incubate and add DMSO C->D E Measure Absorbance D->E

Caption: Workflow for MTT cell viability assay.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Treat HCT-116 cells with the IC50 concentrations of this compound, 5-FU, or their combination for 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

AO/PI Double Staining Assay

This morphological assay is used to visualize apoptotic and necrotic cells.

  • Cell Treatment: Treat HCT-116 cells grown on coverslips with the IC50 concentrations of the drugs for 72 hours.

  • Staining: Wash the cells with PBS and stain with a mixture of Acridine Orange (AO) and Propidium Iodide (PI) (100 µg/mL each) for 5 minutes.

  • Microscopy: Observe the cells under a fluorescence microscope.

  • Interpretation:

    • Viable cells: Green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or blebbing.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation.

    • Necrotic cells: Uniformly red nucleus.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of the combination therapy in a mouse model.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ HCT-116 cells into the flank of athymic nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 50-100 mm³).

  • Treatment: Randomly assign mice to treatment groups: vehicle control, this compound alone (e.g., 100 mg/kg), 5-FU alone (e.g., 30 mg/kg), and the combination of this compound and 5-FU. Administer treatments for a specified period (e.g., 4 weeks).

  • Tumor Measurement: Measure tumor volume every few days using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tissues can be collected for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers like Ki67, Bax, Bcl-2, and Caspase-3).

Conclusion

The combination of this compound and 5-fluorouracil demonstrates a synergistic anti-cancer effect in preclinical models of colon cancer. This is achieved by enhancing apoptosis and allowing for a reduction in the effective dose of 5-FU, which could potentially lead to a decrease in its associated toxicity. The modulation of key apoptotic and cell cycle regulatory proteins underscores the molecular basis for this synergy. These findings provide a strong rationale for further investigation of this combination as a promising therapeutic strategy for colorectal cancer. Further research, including more extensive in vivo studies and eventual clinical trials, is warranted to validate these preclinical findings.

References

Application Notes and Protocols: Diosmetin Liposomes via Thin-Film Dispersion-Ultrasound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of diosmetin-loaded liposomes using the thin-film dispersion-ultrasound method. This drug delivery system aims to enhance the therapeutic efficacy of this compound, a bioactive flavonoid with poor water solubility, by improving its bioavailability and enabling targeted delivery.[1]

Physicochemical Characterization of this compound Liposomes

The successful formulation of this compound liposomes results in nanoparticles with specific physicochemical properties that are crucial for their in vivo performance. The following table summarizes the key characterization parameters for lactoferrin-modified this compound long-circulating liposomes prepared by the thin-film dispersion-ultrasound method.

ParameterValueMethod of Analysis
Particle Size 173 ± 1.53 nmDynamic Light Scattering (DLS) & Transmission Electron Microscopy (TEM)
Zeta Potential -35.40 ± 0.18 mVDynamic Light Scattering (DLS)
Encapsulation Efficiency (EE) 80.30% ± 1.17%High-Performance Liquid Chromatography (HPLC)
Drug Loading (DL) 9.27% ± 0.12%High-Performance Liquid Chromatography (HPLC)
Data obtained from a study on lactoferrin-modified long-circulating liposomes for brain-targeted delivery of this compound.[1]

In Vitro Drug Release Profile

Time (hours)Cumulative Release (%) - Representative Data
1~10%
4~20%
8~35%
12~45%
24~60%
Representative data for a lipophilic drug from pegylated liposomes to illustrate a typical sustained release profile.

Cellular Uptake and Cytotoxicity

Liposomal encapsulation is intended to enhance the cellular uptake and cytotoxic efficacy of this compound against cancer cells. The data below, from a study on the flavonoid quercetin, illustrates the significant improvement in anticancer activity when delivered via liposomes compared to the free drug. A similar enhancement is anticipated for this compound liposomes.

FormulationIC50 Value (µg/mL) on SW48 colorectal cancer cells
Free Quercetin 18.74
Quercetin-loaded Liposomes 10.65

This data for quercetin-loaded liposomes demonstrates a significant reduction in the IC50 value, indicating enhanced cytotoxicity of the liposomal formulation.[2]

Furthermore, the percentage of apoptotic cells nearly doubled in cells treated with quercetin-loaded nanoliposomes compared to free quercetin (54.8% versus 27.6%), suggesting enhanced cellular uptake and induction of apoptosis.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Dispersion-Ultrasound Method

This protocol details the steps for preparing this compound-loaded liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., soy lecithin, DMPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Ultrasonic bath or probe sonicator

  • Vacuum pump

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in a suitable organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4). The temperature of the PBS should be above the phase transition temperature of the lipids used.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction by Ultrasound:

    • Submerge the flask containing the MLV suspension in an ultrasonic bath or use a probe sonicator.

    • Apply ultrasound for a specified duration to reduce the size of the liposomes and form small unilamellar vesicles (SUVs). The sonication parameters (time, power) should be optimized for the specific formulation.

  • Purification (Optional):

    • To remove unencapsulated this compound, the liposome suspension can be centrifuged or dialyzed.

Protocol 2: Characterization of this compound Liposomes

2.1 Particle Size and Zeta Potential:

  • Dilute the liposome suspension with deionized water.

  • Analyze the sample using a dynamic light scattering (DLS) instrument to determine the average particle size, polydispersity index (PDI), and zeta potential.

2.2 Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Separate the unencapsulated this compound from the liposomes by ultracentrifugation or size exclusion chromatography.

  • Disrupt the liposomes in the supernatant using a suitable solvent (e.g., methanol) to release the encapsulated this compound.

  • Quantify the amount of this compound in the supernatant (encapsulated drug) and in the initial formulation (total drug) using a validated analytical method such as HPLC.

  • Calculate EE and DL using the following formulas:

    • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

    • DL (%) = (Amount of encapsulated drug / Total weight of liposomes) x 100

Protocol 3: In Vitro Drug Release Study

This protocol uses the dialysis bag method to evaluate the in vitro release of this compound from liposomes.

Materials:

  • This compound liposome suspension

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Release medium (e.g., PBS with a small percentage of Tween 80 to maintain sink conditions)

Equipment:

  • Shaking water bath or dissolution apparatus

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Place a known volume of the this compound liposome suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a container with a defined volume of the release medium.

  • Maintain the setup in a shaking water bath at 37°C.

  • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 4: Cellular Uptake and Cytotoxicity Assay (MTT Assay)

This protocol assesses the cellular uptake and cytotoxic effect of this compound liposomes on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa, HepG2)

  • Cell culture medium and supplements

  • This compound liposome suspension and free this compound solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Equipment:

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Treatment: Treat the cells with various concentrations of this compound liposomes and free this compound. Include untreated cells as a control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations: Signaling Pathways and Experimental Workflow

Experimental Workflow

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_eval Biological Evaluation Dissolve Lipids & this compound Dissolve Lipids & this compound Thin Film Formation Thin Film Formation Dissolve Lipids & this compound->Thin Film Formation Rotary Evaporation Hydration Hydration Thin Film Formation->Hydration Add PBS Ultrasound Sonication Ultrasound Sonication Hydration->Ultrasound Sonication Size Reduction This compound Liposomes This compound Liposomes Ultrasound Sonication->this compound Liposomes Particle Size & Zeta Potential Particle Size & Zeta Potential This compound Liposomes->Particle Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency This compound Liposomes->Encapsulation Efficiency In Vitro Release In Vitro Release This compound Liposomes->In Vitro Release Cellular Uptake Cellular Uptake This compound Liposomes->Cellular Uptake Cytotoxicity Assay Cytotoxicity Assay This compound Liposomes->Cytotoxicity Assay PI3K_Akt_pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival This compound This compound This compound->PI3K inhibits STAT3_pathway Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 (inactive) JAK->STAT3 phosphorylates p-STAT3 p-STAT3 (active) STAT3->p-STAT3 Dimerization Dimerization p-STAT3->Dimerization Nuclear Translocation Nuclear Translocation Dimerization->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription (Proliferation, Survival) This compound This compound This compound->JAK inhibits This compound->STAT3 inhibits phosphorylation

References

Application Notes and Protocols for Electrospray Preparation of a Solid Self-Microemulsifying Drug Delivery System of Diosmetin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the formulation, preparation, and characterization of a diosmetin-loaded solid self-microemulsifying drug delivery system (S-SMEDDS) using electrospraying technology to enhance the solubility and oral bioavailability of this compound.

Introduction

This compound is a natural flavonoid with various pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, its clinical application is limited by its poor water solubility and low oral bioavailability.[1][2][3] Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that can form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, such as gastrointestinal fluids. This spontaneous emulsification facilitates the dissolution and absorption of poorly soluble drugs.[4][5]

To overcome the stability and handling issues of liquid SMEDDS, they can be solidified into powders or nanoparticles. Electrospraying is a novel technique that can be employed to transform a liquid SMEDDS formulation into a solid form in a single step. This method involves the application of a high voltage to a liquid, causing the formation of a fine aerosol of charged droplets that solidify as the solvent evaporates. This process can encapsulate the drug in an amorphous state within a solid carrier, thereby improving its stability and dissolution characteristics.

These application notes describe the preparation of a this compound-loaded S-SMEDDS using electrospraying, which has been shown to significantly improve the oral bioavailability of this compound by 4.27-fold compared to its liquid SMEDDS counterpart.

Data Summary

The following tables summarize the key quantitative data from the formulation and characterization of this compound-loaded liquid and solid SMEDDS.

Table 1: Formulation Composition

ComponentFunctionRatio (w/w/w)
This compoundActive Drug-
Capmul® MCM C8 EP/NFOil2
Cremophor ELSurfactant5.6
PEG 400Cosurfactant2.4
Polyvinylpyrrolidone (PVP)Solid Carrier-
Polyethylene Oxide (PEO)Process Aid-

Table 2: Physicochemical Characterization

ParameterLiquid SMEDDSSolid SMEDDS (S-SMEDDS)
Particle Size (nm)25 ± 1194 ± 5
Oral Bioavailability Improvement (fold increase vs. liquid SMEDDS)-4.27

Table 3: In Vitro Dissolution Profile

MediumDissolution Rate of S-SMEDDS
pH 1.2 HClGreater than liquid SMEDDS
pH 6.8 PBSGreater than liquid SMEDDS

Experimental Protocols

Preparation of this compound-Loaded Liquid SMEDDS

This protocol details the preparation of the liquid self-microemulsifying drug delivery system containing this compound.

Materials:

  • This compound

  • Capmul® MCM C8 EP/NF (Oil)

  • Cremophor EL (Surfactant)

  • PEG 400 (Cosurfactant)

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Accurately weigh Capmul® MCM C8 EP/NF, Cremophor EL, and PEG 400 in a weight ratio of 2:5.6:2.4, respectively, into a clean, dry beaker.

  • Mix the components thoroughly using a magnetic stirrer until a homogenous, transparent liquid is formed. This mixture is the blank SMEDDS formulation.

  • Add the desired amount of this compound to the blank SMEDDS formulation.

  • Continue stirring until the this compound is completely dissolved in the SMEDDS mixture. Gentle heating may be applied if necessary to facilitate dissolution, but care should be taken to avoid degradation of the drug.

  • The resulting clear, yellowish solution is the this compound-loaded liquid SMEDDS.

Preparation of this compound-Loaded Solid SMEDDS via Electrospraying

This protocol describes the solidification of the liquid SMEDDS using an electrospraying apparatus.

Materials:

  • This compound-loaded liquid SMEDDS

  • Polyvinylpyrrolidone (PVP) (Solid Carrier)

  • Polyethylene oxide (PEO) (Process Aid)

  • Ethanol (or other suitable volatile solvent)

  • Electrospraying apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)

  • Magnetic stirrer

Procedure:

  • Prepare a solution by dissolving PVP and a small amount of PEO in ethanol. PEO helps in the formation of spherical particles during the electrospraying process.

  • Add the previously prepared this compound-loaded liquid SMEDDS to the PVP/PEO solution and mix thoroughly to ensure a homogenous feed solution for electrospraying.

  • Load the resulting solution into a syringe and mount it on the syringe pump of the electrospraying apparatus.

  • Set the electrospraying parameters. While the optimal parameters need to be determined experimentally, typical ranges are as follows:

    • Voltage: 15-25 kV

    • Flow rate: 0.1-1.0 mL/h

    • Distance between the needle tip and the collector: 10-20 cm

  • Apply the high voltage and start the syringe pump to initiate the electrospraying process. The solvent will evaporate from the sprayed droplets as they travel towards the grounded collector, resulting in the formation of solid particles.

  • Collect the resulting solid SMEDDS powder from the collector.

  • Store the collected powder in a desiccator to protect it from moisture.

Characterization of Solid SMEDDS

A series of characterization techniques should be employed to evaluate the properties of the prepared S-SMEDDS.

3.3.1. Particle Size and Morphology Analysis

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and shape of the S-SMEDDS particles. The solid nanoparticles should appear smooth and uniform.

  • Transmission Electron Microscopy (TEM): To visualize the internal structure of the S-SMEDDS, confirming that the small droplets of the microemulsion are loaded within the solid matrix.

  • Dynamic Light Scattering (DLS): To determine the particle size of the reconstituted microemulsion. Reconstitute the S-SMEDDS powder in deionized water and measure the droplet size using a particle size analyzer.

3.3.2. Solid-State Characterization

  • Differential Scanning Calorimetry (DSC): To determine the physical state of this compound within the S-SMEDDS. The absence of the characteristic melting peak of crystalline this compound indicates that the drug is in an amorphous state.

  • X-ray Diffraction (XRD): To further confirm the amorphous nature of the encapsulated this compound. The disappearance of the characteristic diffraction peaks of this compound in the XRD pattern of the S-SMEDDS confirms its amorphous state.

3.3.3. In Vitro Dissolution Studies

  • Perform dissolution studies using a USP dissolution apparatus (e.g., paddle method).

  • Use dissolution media simulating physiological conditions, such as 0.1 N HCl (pH 1.2) and phosphate buffer (pH 6.8).

  • Compare the dissolution profile of the S-SMEDDS with that of the pure drug and the liquid SMEDDS.

3.3.4. In Vivo Bioavailability Studies

  • Conduct pharmacokinetic studies in an appropriate animal model (e.g., rats).

  • Administer the this compound S-SMEDDS, liquid SMEDDS, and a control suspension of pure this compound orally.

  • Collect blood samples at predetermined time points and analyze the plasma concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) to determine the relative bioavailability.

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation cluster_solidification Solidification cluster_characterization Characterization A This compound C Liquid SMEDDS A->C B Oil, Surfactant, Cosurfactant (2:5.6:2.4 w/w/w) B->C E Electrospraying C->E D PVP + PEO in Ethanol D->E F Solid SMEDDS (S-SMEDDS) E->F G Morphology (SEM, TEM) F->G H Particle Size (DLS) F->H I Solid State (DSC, XRD) F->I J In Vitro Dissolution F->J K In Vivo Bioavailability F->K

Caption: Experimental workflow for the preparation and characterization of this compound S-SMEDDS.

This compound's Anti-inflammatory Signaling Pathway

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Signaling Cascade cluster_this compound Intervention LPS LPS IKK IKK LPS->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases p65 p65 Nucleus Nucleus p65->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Genes activates transcription of This compound This compound This compound->IKK inhibits This compound->IkBa inhibits degradation This compound->p65 inhibits phosphorylation

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Bioavailability of Diosmetin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the low bioavailability of diosmetin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the formulation and characterization of this compound delivery systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Formulation Strategy: Solid Lipid Nanoparticles (SLNs)

Question 1: My this compound-loaded SLNs have a large particle size and a high polydispersity index (PDI). What are the potential causes and solutions?

Answer: A large particle size and high PDI in SLN formulations can arise from several factors during the preparation process. Here are some common causes and troubleshooting tips:

  • Inadequate Homogenization: The energy input during homogenization is critical for reducing particle size.

    • Solution: Increase the homogenization speed, pressure, or duration. For techniques involving ultrasonication, ensure the probe is properly submerged and consider using a higher power setting or longer sonication time. It's crucial to optimize these parameters, as over-homogenization can sometimes lead to particle aggregation.

  • Poor Surfactant Performance: The type and concentration of the surfactant are vital for stabilizing the newly formed nanoparticles and preventing aggregation.

    • Solution: Screen different surfactants or use a combination of surfactants. Ensure the surfactant concentration is at or above the critical micelle concentration (CMC). The choice of lipid and surfactant should be compatible to ensure proper emulsification.

  • Lipid and Drug Concentration: High concentrations of lipids or entrapped drug can lead to larger particles.

    • Solution: Experiment with lower concentrations of the solid lipid and this compound. A systematic optimization using a design of experiments (DoE) approach can help identify the ideal ratio of lipid, surfactant, and drug.

  • Temperature Control: In hot homogenization methods, the temperature of the oil and aqueous phases should be maintained above the melting point of the lipid to ensure proper emulsification.

    • Solution: Carefully monitor and control the temperature of both phases before and during emulsification. A rapid cooling process after homogenization can help solidify the nanoparticles quickly and prevent aggregation.

Question 2: The entrapment efficiency (%EE) of this compound in my SLNs is consistently low. How can I improve it?

Answer: Low entrapment efficiency is a common challenge, often related to the drug's solubility in the lipid matrix and its partitioning during formulation.

  • Poor Lipid Solubility: this compound may have limited solubility in the chosen solid lipid.

    • Solution: Select a lipid in which this compound has higher solubility. You may need to perform preliminary solubility studies of this compound in various molten lipids. Using a mixture of solid and liquid lipids (as in Nanostructured Lipid Carriers, NLCs) can create imperfections in the crystal lattice, providing more space to accommodate the drug molecules and thus increasing loading capacity.

  • Drug Expulsion During Lipid Crystallization: As the lipid cools and recrystallizes, the drug can be expelled from the solid matrix.

    • Solution: Employing a rapid cooling step (e.g., using an ice bath or cold homogenization) can "freeze" the drug within the lipid matrix before it has a chance to be expelled. As mentioned, formulating NLCs instead of SLNs can also mitigate this issue.

  • High Aqueous Solubility of the Drug: While this compound has low aqueous solubility, any factor that increases its partitioning into the external aqueous phase during formulation will reduce EE.

    • Solution: Adjust the pH of the aqueous phase to a value where this compound's solubility is minimal. Ensure that the chosen surfactant does not excessively solubilize the drug in the external phase.

Formulation Strategy: Cyclodextrin (CD) Inclusion Complexes

Question 1: How can I confirm the successful formation of a this compound-cyclodextrin inclusion complex?

Answer: Confirmation of inclusion complex formation requires analytical techniques that can detect changes in the physicochemical properties of this compound upon complexation. No single technique is definitive, so a combination of methods is recommended:

  • Differential Scanning Calorimetry (DSC): In the DSC thermogram of a true inclusion complex, the characteristic endothermic peak corresponding to the melting point of pure this compound should disappear or shift to a different temperature.[1] This indicates that the this compound is no longer present in its crystalline form and is instead encapsulated within the cyclodextrin cavity.

  • X-ray Diffractometry (XRD): The XRD pattern of the complex should be significantly different from the simple physical mixture of this compound and cyclodextrin. The sharp peaks characteristic of crystalline this compound will be absent or greatly reduced in intensity in the complex, indicating a change to an amorphous or molecularly dispersed state.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational bands of this compound, such as shifts or changes in intensity of peaks corresponding to its functional groups, can indicate interaction with the cyclodextrin molecule.

  • Phase Solubility Studies: An increase in the aqueous solubility of this compound with increasing concentrations of cyclodextrin is a strong indicator of complex formation. The resulting phase solubility diagram can also be used to determine the stoichiometry of the complex (e.g., 1:1 or 1:2).

Question 2: The dissolution rate of my this compound-CD complex prepared by the kneading method is not significantly improved. What could be wrong?

Answer: While the kneading method is effective, incomplete complexation can limit the improvement in dissolution.

  • Insufficient Kneading Time or Inadequate Solvent: The components may not have been mixed intimately enough to facilitate complex formation.

    • Solution: Increase the kneading time to ensure a homogenous paste is formed.[2] The amount of solvent (e.g., water or ethanol-water mixture) used to form the paste is critical; too little may not allow for sufficient molecular mobility, while too much may dissolve the components without forcing complexation. Optimization is key.

  • Drying Method: The way the kneaded paste is dried can affect the final product's characteristics.

    • Solution: Ensure the paste is dried thoroughly at a mild temperature (e.g., 40°C) to remove the solvent without causing degradation. The dried mass should be pulverized and sieved to obtain a fine, uniform powder.

  • Alternative Preparation Method: For some systems, other methods may yield a product with better dissolution properties.

    • Solution: Consider preparing the complex using the freeze-drying (lyophilization) method.[3] This technique often produces more amorphous complexes with a higher surface area, leading to a greater enhancement in dissolution rates compared to the kneading method.[2]

Formulation Strategy: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Question 1: My liquid SMEDDS formulation for this compound shows signs of drug precipitation upon storage. Why is this happening?

Answer: Drug precipitation in SMEDDS is a common stability issue, often stemming from the formulation's composition.

  • Exceeding Solubilization Capacity: The amount of this compound may be too high for the oil/surfactant/cosurfactant mixture to keep it solubilized over time.

    • Solution: Re-evaluate the equilibrium solubility of this compound in the individual components and the final mixture. It may be necessary to reduce the drug load or to select an oil and surfactant/cosurfactant system with a higher solubilization capacity for this compound.

  • Component Immiscibility or Interaction: The chosen oil, surfactant, and cosurfactant may not be fully miscible or could have interactions that reduce the overall solvent capacity for the drug.

    • Solution: Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that form a stable microemulsion region. This will help in selecting a robust formulation that is less prone to phase separation or precipitation.

  • Temperature Effects: Changes in storage temperature can affect the solubility of the drug in the formulation.

    • Solution: Conduct stability studies at different temperature conditions to assess the robustness of your formulation.

Question 2: After oral administration in an animal model, the bioavailability improvement from my SMEDDS formulation is lower than expected. What are the potential reasons?

Answer: Lower than expected in vivo performance can be due to several factors, even if in vitro tests are promising.

  • In Vivo Drug Precipitation: Upon dilution with gastrointestinal fluids, the SMEDDS formulation may fail to form a stable microemulsion, leading to the precipitation of this compound.

    • Solution: The formulation must be robust enough to withstand dilution in the GI tract. Test the emulsification performance in simulated gastric and intestinal fluids. A formulation that forms a fine and stable microemulsion quickly upon dilution is more likely to perform well in vivo.

  • Poor Correlation between In Vitro and In Vivo Models: The in vitro dissolution or dispersion tests may not accurately predict the in vivo behavior.

    • Solution: Utilize more biorelevant in vitro models, such as in vitro lipolysis models, which simulate the digestion of the lipid components of the SMEDDS in the small intestine. This can provide a better indication of how the drug will be absorbed.

  • Metabolic Instability: While SMEDDS can enhance absorption, it may not protect this compound from extensive first-pass metabolism in the gut wall and liver.

    • Solution: Investigate the co-administration of metabolic inhibitors (e.g., piperine), if appropriate for the research context, to see if this improves systemic exposure.

Quantitative Data on Bioavailability Enhancement

The following tables summarize quantitative data from various studies, demonstrating the impact of different formulation strategies on the pharmacokinetic parameters of this compound.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation StrategyDrug FormDoseCmax (ng/mL)AUC (ng·h/mL)Relative Bioavailability Increase (Fold)Reference
Solid Lipid Nanoparticles (SLNs) Pure this compound-0.26 ± 0.06--
This compound-SLNs-3.55 ± 1.06-5.15
Solid SMEDDS Liquid SMEDDS----
Solid SMEDDS---4.27 (vs. Liquid SMEDDS)

Note: AUC and dose information were not fully specified in all abstracts. Researchers should consult the full papers for complete details.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the FAQs.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization followed by ultrasonication method.

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Tween® 80, Poloxamer 188)

  • Purified Water

Procedure:

  • Preparation of the Oil Phase:

    • Weigh the desired amounts of the solid lipid and this compound.

    • Heat the mixture in a beaker at a temperature 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the oil phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot oil phase dropwise under continuous stirring with a high-speed homogenizer (e.g., at 600 rpm).

    • Continue homogenization for a specified period (e.g., 10-15 minutes) to form a coarse oil-in-water pre-emulsion.

  • Particle Size Reduction:

    • Immediately subject the hot pre-emulsion to high-energy dispersion using a probe sonicator or a high-pressure homogenizer.

    • If using a probe sonicator: Sonicate for a defined time (e.g., 5-10 minutes) in a pulsed mode to avoid excessive heat generation.

    • If using a high-pressure homogenizer: Process the emulsion for several cycles (e.g., 3-5 cycles) at a specific pressure (e.g., 500-1500 bar).

  • Cooling and Nanoparticle Solidification:

    • Transfer the resulting nanoemulsion to a beaker placed in an ice bath and continue stirring at a moderate speed until it cools down to room temperature.

    • This rapid cooling facilitates the solidification of the lipid nanoparticles and minimizes drug expulsion.

  • Storage:

    • Store the resulting SLN dispersion at 4°C for further characterization.

Protocol 2: Preparation of this compound-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol describes the freeze-drying (lyophilization) method for preparing a 1:1 molar ratio complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (or DMSO)

  • Purified Water

Procedure:

  • Dissolution of Components:

    • Calculate and weigh the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.

    • Dissolve the weighed this compound in a minimal amount of ethanol or DMSO.

    • In a separate container, dissolve the HP-β-CD in purified water.

  • Complex Formation in Solution:

    • Slowly add the aqueous HP-β-CD solution to the this compound solution under constant stirring.

    • Continue to stir the mixture for an extended period (e.g., 24 hours) at room temperature to allow for the equilibrium of complex formation to be reached.

  • Solvent Removal (Optional but recommended):

    • If a volatile organic solvent like ethanol was used, remove it using a rotary evaporator.

  • Freezing:

    • Transfer the final aqueous solution into a suitable container (e.g., a flask or vials).

    • Freeze the solution completely at a low temperature (e.g., -40°C to -70°C).

  • Lyophilization (Freeze-Drying):

    • Place the frozen sample in a freeze-dryer.

    • Run the lyophilization process until all the water has been removed by sublimation, resulting in a dry, fluffy powder.

  • Collection and Storage:

    • Collect the powdered inclusion complex and store it in a desiccator to prevent moisture absorption.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to improving this compound's bioavailability.

G cluster_prep SLN Preparation Workflow A 1. Prepare Oil Phase (this compound + Molten Lipid) C 3. Heat both phases (> Lipid Melting Point) A->C B 2. Prepare Aqueous Phase (Surfactant + Water) B->C D 4. Create Pre-emulsion (High-Shear Mixing) C->D Combine E 5. Particle Size Reduction (Homogenization/Sonication) D->E F 6. Cool in Ice Bath (Nanoparticle Solidification) E->F G 7. Characterization (Size, PDI, %EE) F->G

Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs).

G cluster_bioavailability Mechanism of Bioavailability Enhancement cluster_poor Poor Bioavailability cluster_enhanced Enhanced Bioavailability (Formulation Approach) A Crystalline this compound B Low Aqueous Solubility A->B C Poor Dissolution B->C D Low Absorption C->D E This compound Formulation (e.g., SLN, CD-Complex) F Amorphous/Dispersed State + Increased Surface Area E->F G Improved Solubility F->G H Enhanced Dissolution Rate G->H I Increased Absorption H->I

Caption: How formulations improve this compound's bioavailability.

G cluster_pathway Simplified Metabolic Pathway of Diosmin/Diosmetin A Oral Diosmin (Glycoside) B Gut Microbiota (Hydrolysis) A->B Ingestion C This compound (Aglycone) B->C D Intestinal Absorption C->D E Phase II Metabolism (Liver/Intestine) D->E F Glucuronide/Sulfate Conjugates E->F G Systemic Circulation F->G

Caption: Metabolic conversion of diosmin to this compound and its conjugates.

References

Technical Support Center: Overcoming Poor Water Solubility of Diosmetin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diosmetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of this compound, a critical factor for its therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: Why is the poor water solubility of this compound a significant issue in research and drug development?

Q2: What are the common strategies to improve the water solubility of this compound?

A2: Several techniques have been successfully employed to enhance the solubility and bioavailability of this compound. These include:

  • Nanoparticle Formulations: Encapsulating this compound into nanocarriers such as lipid-based nanoparticles (e.g., nanostructured lipid carriers - NLCs) or polymeric nanoparticles can significantly improve its solubility and delivery.[4]

  • Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) is a widely used approach to increase the aqueous solubility of poorly soluble drugs like this compound.

  • Solid Dispersions: Creating solid dispersions, particularly amorphous solid dispersions and self-microemulsifying drug delivery systems (SMEDDS), can enhance the dissolution rate and bioavailability of this compound.

  • Cocrystallization: The formation of cocrystals with a suitable co-former is another strategy to improve the physicochemical properties of this compound, including its solubility.

  • Chemical Modification: Introducing substituents at specific positions on the this compound molecule can increase its water solubility.

Q3: How much can the solubility of this compound be improved using these techniques?

A3: The degree of solubility enhancement varies depending on the chosen method and formulation parameters. For instance, forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HPβCD) can increase the solubility of diosmin (a glycoside of this compound) by over 2500%. A this compound-7-glucoside-γ-cyclodextrin inclusion complex showed a solubility approximately 5650-fold higher than that of diosmin in distilled water. Solid SMEDDS have also been shown to significantly improve the oral bioavailability of this compound by 4.27-fold compared to liquid SMEDDS.

Troubleshooting Guides

Nanoparticle Formulation Issues
Problem Possible Cause(s) Troubleshooting Steps
Low drug encapsulation efficiency. - Poor solubility of this compound in the chosen organic solvent or lipid matrix.- Suboptimal drug-to-carrier ratio.- Inefficient homogenization or sonication.- Screen for solvents or lipids where this compound has higher solubility.- Optimize the drug-to-carrier ratio by testing different concentrations.- Increase homogenization speed/time or sonication power/duration.
Large particle size or high polydispersity index (PDI). - Aggregation of nanoparticles.- Inappropriate surfactant concentration.- Incorrect formulation parameters (e.g., temperature, stirring speed).- Optimize the concentration of the stabilizing surfactant.- Adjust process parameters such as stirring speed, temperature, and sonication time.- Consider using a combination of surfactants.
Instability of the nanoparticle suspension (e.g., precipitation over time). - Insufficient surface charge (low zeta potential).- Ostwald ripening.- Chemical degradation of the drug or carrier.- Add a charged surfactant or polymer to increase the absolute value of the zeta potential.- Store the formulation at a lower temperature.- Evaluate the chemical stability of the components at the storage conditions.
Cyclodextrin Inclusion Complexation Issues
Problem Possible Cause(s) Troubleshooting Steps
Low complexation efficiency. - Inappropriate type of cyclodextrin.- Suboptimal molar ratio of this compound to cyclodextrin.- Inefficient complexation method (e.g., kneading vs. freeze-drying).- Test different types of cyclodextrins (e.g., β-CD, HP-β-CD, γ-CD) to find the one with the best fit for this compound.- Perform a phase solubility study to determine the optimal molar ratio.- Compare different preparation methods; freeze-drying often yields higher complexation efficiency and dissolution rates than the kneading method.
Precipitation of the complex from solution. - Exceeding the solubility limit of the inclusion complex.- Changes in pH or temperature.- Ensure the concentration of the complex is below its saturation solubility.- Maintain consistent pH and temperature during experiments.

Data Presentation

Table 1: Quantitative Data on this compound Solubility Enhancement

Method Carrier/System Solubility/Bioavailability Improvement Reference
Cyclodextrin Inclusion Complex2-hydroxypropyl-β-cyclodextrin (HPβCD)>2500% increase in diosmin solubility.
Cyclodextrin Inclusion Complexγ-cyclodextrin (for this compound-7-glucoside)~5650-fold higher solubility than diosmin.
Solid SMEDDSCapmul® MCM C8 EP/NF, Cremophor EL, PEG 400, PVP, PEO4.27-fold increase in oral bioavailability compared to liquid SMEDDS.
Amorphous Solid DispersionSoluplus®~5-fold improvement in bioavailability in rats.
PhytosomeSoy LecithinFour times higher solubility in buffered media compared to pure this compound.
Nanostructured Lipid Carriers (NLCs)Precirol® ATO 5, Capryol® 90, Tween® 80Mean particle size of 82-84 nm.
Polymeric NanoparticlesEudragit S100Particle size of 212 nm with 54% entrapment efficiency.

Experimental Protocols

Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Hot-Melt Emulsification followed by Ultrasonication

This protocol is adapted from a method used for preparing diosmin-loaded NLCs.

Materials:

  • This compound

  • Solid lipid (e.g., Precirol® ATO 5)

  • Liquid lipid (e.g., Capryol® 90)

  • Surfactant (e.g., Tween® 80)

  • Purified water

Procedure:

  • Melt the solid lipid and liquid lipid together at a temperature approximately 5-10 °C above the melting point of the solid lipid.

  • Disperse the this compound in the molten lipid mixture.

  • Heat the aqueous phase containing the surfactant to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for a specified time (e.g., 10 minutes) to form a coarse emulsion.

  • Subject the coarse emulsion to ultrasonication (e.g., using a probe sonicator) for a defined period (e.g., 15 minutes) to reduce the particle size and form the NLC dispersion.

  • Allow the nanoemulsion to cool down to room temperature while stirring to allow the lipid to recrystallize and form the NLCs.

Preparation of Diosmin-Cyclodextrin Inclusion Complexes by Freeze-Drying

This protocol is based on a study that prepared diosmin-cyclodextrin complexes.

Materials:

  • Diosmin (or this compound)

  • 2-hydroxypropyl-β-cyclodextrin (HPβCD)

  • Distilled water

Procedure:

  • Dissolve a specific molar ratio of diosmin and HPβCD (e.g., 1:1) in a minimal amount of distilled water with the aid of stirring.

  • Continue stirring the solution for an extended period (e.g., 24-48 hours) at a controlled temperature to facilitate complex formation.

  • Freeze the resulting aqueous solution at a low temperature (e.g., -80 °C).

  • Lyophilize the frozen solution using a freeze-dryer for a sufficient duration (e.g., 48 hours) to remove the water and obtain a dry powder of the inclusion complex.

Mandatory Visualizations

experimental_workflow_NLC cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & NLC Formation melt_lipids Melt Solid & Liquid Lipids disperse_this compound Disperse this compound melt_lipids->disperse_this compound homogenize High-Speed Homogenization disperse_this compound->homogenize Add Aqueous Phase heat_aqueous Heat Aqueous Surfactant Solution heat_aqueous->homogenize sonicate Ultrasonication homogenize->sonicate cool Cooling & Recrystallization sonicate->cool final_product final_product cool->final_product This compound-Loaded NLCs signaling_pathway_this compound cluster_this compound This compound Intervention cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound nrf2 Nrf2 Pathway This compound->nrf2 Activates nfkb NF-κB Pathway This compound->nfkb Inhibits pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Modulates apoptosis Apoptosis This compound->apoptosis Induces antioxidant Antioxidant Effects nrf2->antioxidant anti_inflammatory Anti-inflammatory Effects nfkb->anti_inflammatory anti_cancer Anticancer Effects pi3k_akt->anti_cancer apoptosis->anti_cancer

References

Technical Support Center: Optimizing Diosmetin Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diosmetin in in vivo experimental settings.

Frequently Asked Questions (FAQs)

1. What is a typical starting dosage range for this compound in preclinical in vivo studies?

The effective dosage of this compound in vivo can vary significantly depending on the animal model, disease state, and administration route. Based on published studies, dosages in rodents have ranged from as low as 0.015 mg/kg to as high as 100 mg/kg.[1][2][3] For initial studies, a dose-response experiment is recommended to determine the optimal concentration for your specific model.

2. What are the common administration routes for this compound in animal studies?

The most frequently reported administration routes for this compound in mice and rats are oral gavage (intragastric) and intraperitoneal injection. The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.

3. What are the known signaling pathways modulated by this compound in vivo?

This compound has been shown to modulate several critical signaling pathways involved in inflammation, oxidative stress, and cell survival. These include:

  • NF-κB Signaling Pathway: this compound can inhibit the phosphorylation of IKK, IκBα, and NF-κB p65, preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[4]

  • MAPK Signaling Pathway: It has been observed to reduce the phosphorylation of JNK and p38 MAPKs, without affecting ERK.[4]

  • Nrf2/HO-1 Signaling Pathway: this compound can increase the expression of Nrf2 and its downstream target, HO-1, which are key components of the cellular antioxidant response.

  • p62/Keap1/Nrf2 Signaling Pathway: In cardiac hypertrophy models, this compound promotes the interaction of p62 with Keap1, leading to the nuclear translocation of Nrf2.

  • PI3K/Akt and AMPK Signaling Pathways: this compound has been found to modulate these pathways, which are involved in cell survival, metabolism, and autophagy.

Troubleshooting Guide

Issue: Poor Bioavailability or Low Efficacy In Vivo

One of the primary challenges in working with this compound is its low aqueous solubility and subsequent poor bioavailability. If you are observing lower-than-expected efficacy in your in vivo experiments, consider the following troubleshooting steps:

  • Vehicle Selection: The choice of vehicle is critical for maximizing this compound's solubility. While specific vehicles are not always detailed in publications, common approaches for poorly soluble compounds include using a suspension in a vehicle like carboxymethylcellulose (CMC) or formulating it in a solution containing co-solvents such as DMSO, PEG400, or Tween 80, diluted with saline or water.

  • Formulation Strategies: To overcome bioavailability issues, researchers have explored advanced formulation strategies:

    • Inclusion Complexes: Creating an inclusion complex of this compound with cyclodextrins, such as this compound-7-glucoside-γ-cyclodextrin, has been shown to significantly improve solubility and bioavailability.

    • Liposomes: Encapsulating this compound in liposomes is another effective method to enhance its bioavailability and circulation time in vivo.

  • Micronization: Micronized formulations of diosmin (the glycoside precursor of this compound) have been developed to improve absorption. While this applies to diosmin, the principle of increasing surface area to improve dissolution can be relevant.

Issue: Potential for Toxicity

While this compound is generally considered to have a good safety profile, it is crucial to assess potential toxicity in your animal model.

  • Acute Toxicity Studies: An acute toxicity study in mice showed no signs of toxicity or mortality at doses up to 2000 mg/kg. There were no significant changes in body weight or histopathological abnormalities in the liver or kidneys.

  • Monitoring for Adverse Effects: During your study, it is important to monitor animals for any signs of toxicity, such as changes in body weight, behavior, or food and water intake. At the end of the study, histopathological analysis of major organs is recommended to rule out any unforeseen toxicity.

Experimental Protocols and Data

Summary of In Vivo this compound Dosages
Animal ModelDisease/ConditionDosage RangeAdministration RouteReference
MiceEndotoxin-induced acute hepatic failureNot specifiedNot specified
RatsL-NAME-induced hypertension20 or 40 mg/kgNot specified
MiceCardiac hypertrophy (aortic banding)Not specifiedNot specified
MicePain (capsaicin-induced)0.15 to 1.5 mg/kgIntragastric
MiceHuman colon cancer xenograft50 and 100 mg/kgNot specified
MicePaclitaxel- and anastrozole-induced pain0.015, 0.15, and 1.5 mg/kgOral
RatsIntracerebral hemorrhage1 mg/kg (liposomal formulation)Not specified
MiceHigh-fat high-sucrose diet0.5% in dietOral (in diet)
Detailed Methodologies

Protocol 1: Evaluation of Anti-Tumorigenic Effects of this compound in a Human Colon Cancer Xenograft Model

  • Animal Model: Athymic nude mice (NCr nu/nu).

  • Cell Line: HCT-116 human colon cancer cells.

  • Tumor Induction: Subcutaneous injection of HCT-116 cells into the flank of the mice.

  • Treatment Initiation: Treatment with this compound began once tumor volumes reached approximately 100 mm³.

  • Dosage and Administration: this compound was administered at doses of 50 mg/kg and 100 mg/kg. The administration route was not explicitly stated but is typically oral gavage or intraperitoneal injection in such studies.

  • Duration: Treatment continued for four weeks.

  • Endpoints:

    • Tumor volume was measured regularly.

    • At the end of the study, tumors were excised and weighed.

    • Protein expression of apoptotic (Bax) and anti-apoptotic (Bcl-2) markers was analyzed in tumor tissue.

  • Reference:

Protocol 2: Assessment of this compound's Effect on Pain in Mice

  • Animal Model: Swiss male mice.

  • Pain Model: Intraplantar injection of capsaicin to induce nociception and edema.

  • Dosage and Administration: this compound was administered intragastrically at doses ranging from 0.15 to 1.5 mg/kg.

  • Endpoints:

    • Nociceptive response (e.g., licking, flinching).

    • Paw edema.

    • Mechanical and heat hypersensitivity.

  • Reference:

Signaling Pathway Diagrams

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IkBa IkBa IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates JNK JNK MAPKK->JNK phosphorylates p38 p38 MAPKK->p38 phosphorylates ERK ERK MAPKK->ERK phosphorylates Transcription Factors Transcription Factors JNK->Transcription Factors p38->Transcription Factors ERK->Transcription Factors This compound This compound This compound->JNK inhibits This compound->p38 inhibits Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters and degrades Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates p62 p62 p62->Keap1 interacts with This compound This compound This compound->p62 induces accumulation This compound->Nrf2_nuc promotes translocation ARE ARE Nrf2_nuc->ARE binds to Antioxidant Genes (e.g., HO-1) Antioxidant Genes (e.g., HO-1) ARE->Antioxidant Genes (e.g., HO-1) transcription Experimental_Workflow start Start: Disease Model Induction treatment This compound Administration (Dose-Response) start->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Data Collection (e.g., Tumor Volume, Behavioral Tests) monitoring->endpoint necropsy Necropsy and Tissue Collection endpoint->necropsy analysis Ex Vivo Analysis (Histopathology, Western Blot, qPCR) necropsy->analysis end End: Data Interpretation analysis->end

References

Diosmetin in Aqueous Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of diosmetin in aqueous solutions. This compound, a natural flavonoid with significant therapeutic potential, is known for its poor aqueous solubility and stability, which can present challenges during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is sparingly soluble in water. Its solubility is less than 1 mg/mL. For experimental purposes, it is often dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol first, and then diluted with the aqueous buffer of choice. A common method involves preparing a stock solution in DMSO and then diluting it to achieve a working concentration in an aqueous medium, for example, a 1:1 solution of DMSO:PBS (pH 7.2).

Q2: How long can I store this compound in an aqueous solution?

A2: It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment. Due to its instability, storing aqueous solutions for more than one day is not advisable, as significant degradation can occur.

Q3: What are the main factors affecting the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is primarily affected by pH, temperature, and light exposure. Like many flavonoids, this compound is susceptible to hydrolysis under acidic and alkaline conditions, thermal degradation at elevated temperatures, and photodegradation upon exposure to UV or visible light.

Q4: What are the potential degradation products of this compound in an aqueous solution?

A4: While specific degradation products of this compound in aqueous solutions are not extensively documented in publicly available literature, based on the degradation pathways of similar flavonoids like quercetin, potential degradation could involve the opening of the C-ring to form smaller phenolic compounds.

Q5: How can I monitor the stability of my this compound solution?

A5: The stability of this compound in a solution can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves analyzing the solution at different time points and under various stress conditions to quantify the remaining percentage of intact this compound and detect the formation of any degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation upon dilution of DMSO stock solution in aqueous buffer. This compound's low aqueous solubility has been exceeded. The final concentration of DMSO may be too low to maintain solubility.- Increase the final concentration of DMSO in the aqueous solution (ensure it is compatible with your experimental system).- Decrease the final concentration of this compound.- Use a co-solvent system (e.g., ethanol-water mixtures) if permissible for your experiment.- Consider using cyclodextrin-based formulations to enhance solubility.
Discoloration of the aqueous solution over time (e.g., turning brownish). This is likely due to oxidation and degradation of this compound. Exposure to light, air (oxygen), and elevated temperatures can accelerate this process.- Prepare fresh solutions immediately before use.- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution to minimize dissolved oxygen.- Store solutions at low temperatures (e.g., 4°C) for short-term storage, although fresh preparation is always preferred.
Inconsistent experimental results. This could be a result of this compound degradation, leading to a lower effective concentration than intended.- Implement a strict protocol for preparing fresh this compound solutions for each experiment.- If solutions must be prepared in advance, perform a stability test under your specific storage conditions to determine the rate of degradation.- Use a validated stability-indicating HPLC method to confirm the concentration of your working solutions.
Appearance of unknown peaks in HPLC chromatograms. These are likely degradation products of this compound resulting from instability in the solution.- Conduct a forced degradation study to intentionally degrade this compound under various stress conditions (acid, base, heat, light, oxidation). This will help in identifying the retention times of potential degradation products.- Ensure the HPLC method is capable of separating the main this compound peak from all degradation product peaks.

Quantitative Data on Flavonoid Stability (General)

While specific quantitative data for this compound is limited, the following table provides a general overview of the stability of other flavonoids under various conditions, which can serve as a useful reference.

Flavonoid Condition Observation Reference
Quercetin Boiling Water (100°C)Significant degradation observed.[1]
Quercetin UV IrradiationUndergoes photodegradation, with the rate dependent on the formulation.[2]
General Flavonoids Thermal TreatmentGlycosylated flavonoids are generally more stable than their aglycone forms. Sensitivity to heat varies with structure.[3]
General Flavonoids Light ExposureCan lead to degradation and changes in antioxidant activity.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-buffered saline (PBS), pH 7.2, or other desired aqueous buffer

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated pipettes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, dissolve 3.003 mg of this compound in 1 mL of DMSO).

    • Vortex thoroughly until the this compound is completely dissolved. A brief sonication may aid in dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • Immediately before use, thaw an aliquot of the DMSO stock solution at room temperature.

    • Dilute the stock solution with the desired aqueous buffer (e.g., PBS) to the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of buffer.

    • Mix thoroughly by gentle inversion or pipetting.

    • Note: Be mindful of the final DMSO concentration in your working solution and ensure it is compatible with your experimental setup and below any toxic levels for your cells or assay.

Protocol 2: Forced Degradation Study of this compound

Objective: To assess the stability of this compound under various stress conditions and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • HPLC grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Water bath or oven

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol:water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 N HCl.

    • Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 N NaOH.

    • Keep the mixture at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the this compound stock solution into a vial and heat it in an oven or water bath at a specified temperature (e.g., 80°C) for a set duration (e.g., 1, 2, 4, 8 hours).

    • At each time point, cool the sample to room temperature and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a vial containing the this compound stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil in the same chamber.

    • At the end of the exposure period, dilute the samples with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (in DMSO) prep_work Dilute to Working Concentration in Aqueous Buffer prep_stock->prep_work acid Acid Hydrolysis (HCl, Heat) prep_work->acid Expose to Stress Conditions base Alkaline Hydrolysis (NaOH, RT) prep_work->base Expose to Stress Conditions oxidation Oxidation (H2O2, RT) prep_work->oxidation Expose to Stress Conditions thermal Thermal Degradation (Heat) prep_work->thermal Expose to Stress Conditions photo Photodegradation (UV/Vis Light) prep_work->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples quantify Quantify this compound & Degradation Products hplc->quantify logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Instability Issue Observed (e.g., precipitation, discoloration, inconsistent results) solubility Low Aqueous Solubility issue->solubility degradation Chemical Degradation (Hydrolysis, Oxidation) issue->degradation environment Environmental Factors (pH, Temp, Light) issue->environment validate Use Validated Analytical Method issue->validate Verification optimize_solv Optimize Solvent System (e.g., co-solvents) solubility->optimize_solv fresh_prep Prepare Fresh Solutions degradation->fresh_prep protect Protect from Light & Air degradation->protect control_cond Control pH and Temperature environment->control_cond

References

Technical Support Center: Enhancing Diosmetin Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the permeability of diosmetin across cell membranes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the cellular permeability of this compound?

A1: The primary challenges with this compound are its low aqueous solubility and poor permeability, which significantly limit its bioavailability and therapeutic efficacy.[1][2][3][4] this compound's hydrophobic nature contributes to its poor dissolution in the gastrointestinal tract, a critical step for absorption.[3]

Q2: What are the most common strategies to improve this compound's permeability?

A2: Several formulation and chemical modification strategies are employed to enhance this compound's permeability. These include:

  • Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as solid self-microemulsifying drug delivery systems (SMEDDS), can improve its solubility and bioavailability.

  • Liposomal formulations: Liposomes can encapsulate this compound, enhancing its circulation time and bioavailability.

  • Phytosomes: Complexing this compound with phospholipids to form phytosomes can improve its solubility and dissolution rate.

  • Cyclodextrin inclusion complexes: Forming inclusion complexes with cyclodextrins is a widely used approach to increase the dissolution rate of poorly soluble drugs like diosmin, the glycoside of this compound.

  • Chemical modifications: Modifying the chemical structure of this compound, for instance, by adding alkenyl groups to hydroxyl groups, can enhance its suitability for drug development.

Q3: How does this compound's metabolism affect its permeability?

A3: this compound can be metabolized in intestinal cells, which can influence its apparent permeability. For instance, in some breast cancer cell lines, this compound is metabolized to luteolin, which may have different permeability and activity characteristics. When conducting in vitro permeability studies, it is crucial to consider the metabolic capacity of the cell model being used.

Q4: Can this compound affect the expression of transporters that influence its own permeability?

A4: Yes, this compound has been shown to modulate the expression of certain transporter proteins. For example, it can decrease the protein content of the ATP-binding cassette efflux transporter G2 (ABCG2) in Caco-2 cells. ABCG2 is an efflux pump that can expel drugs from cells, so its inhibition by this compound could lead to increased intracellular concentration and apparent permeability.

Troubleshooting Guides

Issue 1: Low and variable apparent permeability (Papp) values in Caco-2 assays.

Possible Cause 1: Poor aqueous solubility of this compound.

  • Troubleshooting Tip: Ensure that the concentration of this compound in the donor compartment does not exceed its aqueous solubility in the assay buffer. The use of a co-solvent like DMSO is common, but its final concentration should be kept low (typically <1%) to avoid affecting cell monolayer integrity. Consider using a formulation strategy (e.g., cyclodextrin complex) to increase solubility.

Possible Cause 2: Efflux by transporters like P-glycoprotein (P-gp) or ABCG2.

  • Troubleshooting Tip: Caco-2 cells express various efflux transporters. To investigate the role of efflux, perform the permeability assay in the presence of known inhibitors of these transporters (e.g., verapamil for P-gp). A significant increase in the apical-to-basolateral (A-to-B) Papp value in the presence of an inhibitor suggests that this compound is a substrate for that efflux transporter.

Possible Cause 3: Instability of the this compound formulation in the assay medium.

  • Troubleshooting Tip: Assess the stability of your this compound formulation in the assay buffer over the time course of the experiment. Analyze samples from the donor compartment at the beginning and end of the incubation period to check for degradation or precipitation.

Issue 2: Discrepancy between in vitro permeability data (e.g., Caco-2, PAMPA) and in vivo bioavailability.

Possible Cause 1: Significant metabolism of this compound in vivo.

  • Troubleshooting Tip: In vitro models like PAMPA do not account for metabolism. While Caco-2 cells have some metabolic activity, it may not fully replicate the in vivo situation. Consider using in vitro metabolic stability assays with liver microsomes or hepatocytes to assess the extent of first-pass metabolism.

Possible Cause 2: Formulation does not behave the same in vivo as in vitro.

  • Troubleshooting Tip: The complex environment of the gastrointestinal tract (e.g., pH, enzymes, bile salts) can affect the performance of a formulation. Evaluate your formulation's stability and release characteristics in simulated gastric and intestinal fluids.

Possible Cause 3: Active transport mechanisms not captured by the in vitro model.

  • Troubleshooting Tip: If this compound is a substrate for an uptake transporter that is not expressed or is expressed at low levels in your in vitro model, its in vivo absorption may be underestimated. Research the expression of relevant transporters in your chosen cell line and consider using cell lines that overexpress specific uptake transporters if a particular mechanism is suspected.

Data Presentation

Table 1: Physicochemical Properties of this compound Formulations

Formulation TypeCarrier/ComponentsParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Solid SMEDDSCapmul® MCM C8 EP/NF, Cremophor EL, PEG 400, PVP, PEO194 ± 5--
LiposomesLactoferrin modified173 ± 1.53-35.40 ± 0.1880.30 ± 1.17
Phytosome (Dt-Ph)Soy lecithin213.9-115.195.6
Nanocrystals (D-NLCs)-82.21 ± 1.12 to 83.58 ± 0.77-18.0 ± 1.18 to -18.5 ± 0.60-
Nanosponges (D-NSP)β-cyclodextrin322 - 544-7.7 to -10.8-

Table 2: In Vitro/In Vivo Performance of Enhanced this compound Formulations

FormulationKey FindingModel SystemReference
Solid SMEDDS4.27-fold improvement in oral bioavailability compared to liquid SMEDDS.Rats
LiposomesHigher bioavailability and prolonged circulation time compared to free this compound.Rats
Phytosome (Dt-Ph)4-fold higher solubility in buffered media and 2-fold better dissolution than pure this compound.In vitro
Cyclodextrin ComplexHigher dissolution rate compared to physical mixture and drug alone.In vitro

Experimental Protocols

Caco-2 Permeability Assay

This protocol provides a general overview for assessing the permeability of this compound formulations across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts (e.g., Transwell®) and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (donor) and basolateral (acceptor) sides.

    • The this compound formulation is added to the apical compartment.

    • At specified time intervals, samples are taken from the basolateral compartment and replaced with fresh transport buffer.

    • The concentration of this compound in the samples is quantified using a suitable analytical method, such as HPLC or LC-MS/MS.

  • Calculating Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)

    • dQ/dt: The rate of drug appearance in the acceptor compartment.

    • A: The surface area of the filter membrane.

    • C0: The initial concentration of the drug in the donor compartment.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that models passive transcellular permeability.

  • Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Assay Procedure:

    • The acceptor wells of a 96-well plate are filled with buffer.

    • The lipid-coated filter plate (donor plate) is placed on top of the acceptor plate.

    • The this compound formulation is added to the donor wells.

    • The "sandwich" is incubated for a set period.

    • The concentration of this compound in both the donor and acceptor wells is determined.

  • Data Interpretation: The permeability is calculated based on the amount of this compound that has crossed the artificial membrane. PAMPA is useful for high-throughput screening of passive permeability but does not account for active transport or metabolism.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Permeability Assessment cluster_analysis Data Analysis & Interpretation cluster_invivo In Vivo Correlation (Optional) formulation Prepare this compound Formulation (e.g., Nanoparticles, Liposomes) characterization Physicochemical Characterization (Size, Zeta, EE%) formulation->characterization caco2 Caco-2 Permeability Assay characterization->caco2 pampa PAMPA characterization->pampa solubility Solubility & Dissolution Studies characterization->solubility papp_calc Calculate Papp caco2->papp_calc pampa->papp_calc compare Compare Formulations papp_calc->compare troubleshoot Troubleshoot Issues compare->troubleshoot animal_study Pharmacokinetic Study in Animals compare->animal_study troubleshoot->formulation

Caption: Workflow for developing and evaluating enhanced permeability this compound formulations.

troubleshooting_low_papp cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Papp Value Observed solubility Poor Solubility? start->solubility efflux Efflux Transporter Substrate? start->efflux stability Formulation Instability? start->stability solubility_check Check Solubility in Buffer Use Co-solvents or Solubilizing Formulations solubility->solubility_check efflux_check Run Assay with Efflux Inhibitors (e.g., Verapamil) efflux->efflux_check stability_check Assess Formulation Stability in Assay Medium Over Time stability->stability_check

Caption: Decision tree for troubleshooting low Papp values in this compound permeability assays.

signaling_pathway cluster_cell Caco-2 Cell This compound This compound AMPK AMPK This compound->AMPK attenuates phosphorylation AKT AKT This compound->AKT attenuates phosphorylation CREB CREB This compound->CREB attenuates phosphorylation ABCG2 ABCG2 (Efflux Transporter) This compound->ABCG2 decreases expression TightJunctions Tight Junction Proteins (ZO-1, Occludin) This compound->TightJunctions increases expression LPS LPS (Inflammatory Stimulus) LPS->AMPK phosphorylates LPS->AKT phosphorylates LPS->CREB phosphorylates AMPK->ABCG2 regulates AKT->ABCG2 regulates CREB->ABCG2 regulates ABCG2->TightJunctions decreases expression Permeability Epithelial Permeability ABCG2->Permeability increases TightJunctions->Permeability decreases

References

Diosmetin Drug-Drug Interaction Potential: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the drug-drug interaction (DDI) potential of diosmetin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is likely to cause drug-drug interactions?

A1: The primary mechanism is through the inhibition of cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of numerous drugs.[1][2][3] this compound has been shown to be a potent inhibitor of several CYP isoforms, potentially leading to increased plasma concentrations and adverse effects of co-administered drugs that are substrates for these enzymes.[1][3]

Q2: Which CYP enzymes are most significantly inhibited by this compound?

A2: In vitro studies have demonstrated that this compound strongly inhibits CYP1A2, CYP2C8, CYP2C9, and CYP2C19. Its inhibitory effect on CYP2E1 is also noted, while its impact on CYP2A6, CYP2B6, CYP2D6, and CYP3A4 appears to be less significant.

Q3: Does this compound interact with Phase II metabolizing enzymes like UGTs?

A3: this compound's inhibitory effect on UDP-glucuronosyltransferases (UGTs) is considered minimal. However, this compound itself is metabolized by UGTs, particularly UGT1A1, UGT1A6, and UGT1A9. This could potentially lead to competition for these enzymes if co-administered with other drugs that are also UGT substrates.

Q4: What is the potential for this compound to interact with drug transporters?

A4: this compound has been shown to potently inhibit the breast cancer resistance protein (BCRP) and several organic anion transporting polypeptides (OATPs). Its inhibitory effects on organic cation transporter 1 (OCT1) and Na+-taurocholate cotransporting polypeptide (NTCP) are considered weak. Inhibition of transporters like BCRP can affect the absorption, distribution, and elimination of co-administered drugs.

Q5: Are there any clinically relevant drug interactions with this compound reported?

A5: While in vitro data strongly suggest a potential for DDIs, clinical data on relevant interactions with clinically applied drugs are still limited. However, the potent in vitro inhibition of major drug-metabolizing enzymes like CYP2C9 at clinically achievable concentrations suggests a potential for pharmacokinetic interactions. For example, diosmin (which is metabolized to this compound) has been observed to potentially decrease the breakdown of diclofenac, a CYP2C9 substrate.

Troubleshooting Guide for In Vitro DDI Experiments

Issue Possible Cause Troubleshooting Steps
High variability in IC50 values for CYP inhibition - Microsome quality and activity.- Substrate or inhibitor concentration inaccuracies.- Incubation time not in the linear range.- Use qualified, well-characterized human liver microsomes.- Verify stock solution concentrations and perform accurate serial dilutions.- Optimize incubation time to ensure initial velocity conditions.
Inconsistent results in UGT inhibition assays - Low intrinsic clearance of the probe substrate.- Instability of this compound or the metabolite in the assay matrix.- Select a probe substrate with a high and well-characterized UGT-mediated clearance.- Assess the stability of all compounds in the incubation matrix over the experiment's duration.
Difficulty in determining transporter inhibition kinetics - Non-specific binding of this compound to assay components.- Low transporter expression in the cell line.- Include bovine serum albumin (BSA) in the incubation buffer to reduce non-specific binding.- Use a cell line with confirmed high expression and activity of the transporter of interest.
Discrepancy between in vitro and in vivo DDI predictions - In vitro experimental conditions do not reflect the in vivo situation (e.g., protein binding).- Contribution of metabolites to the interaction.- Incorporate plasma protein binding values into the prediction models.- Investigate if this compound metabolites also have inhibitory potential.

Quantitative Data Summary

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound
CYP IsoformProbe SubstrateIC50 (µM)Ki (µM)Inhibition TypeReference
CYP1A2 PhenacetinStrong Inhibition (IC50 in lower µM range)--
CYP2C8 Paclitaxel4.25 ± 0.023.13 ± 0.11Mixed
CYP2C9 Diclofenac-1.71 ± 0.58Competitive
CYP2C19 S-mephenytoinInhibition in lower µM range--
CYP2E1 ChlorzoxazoneModerate Inhibition--
CYP3A4 MidazolamInhibition in lower µM range--

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

In Vitro CYP Inhibition Assay using Human Liver Microsomes

This protocol provides a general framework for assessing the inhibitory potential of this compound on various CYP isoforms.

1. Materials:

  • Human Liver Microsomes (HLMs)
  • This compound (test inhibitor)
  • CYP-specific probe substrates (e.g., Paclitaxel for CYP2C8, Diclofenac for CYP2C9)
  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
  • Potassium phosphate buffer (pH 7.4)
  • Acetonitrile or other suitable organic solvent for quenching the reaction
  • LC-MS/MS system for metabolite quantification

2. Procedure:

  • Prepare stock solutions of this compound and the probe substrate in a suitable solvent (e.g., DMSO).
  • Pre-incubate HLMs, this compound (at various concentrations), and the probe substrate in potassium phosphate buffer at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.
  • Initiate the metabolic reaction by adding the NADPH regenerating system.
  • Incubate the mixture at 37°C for a predetermined time within the linear range of metabolite formation.
  • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
  • Centrifuge the samples to precipitate proteins.
  • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
  • Calculate the percent inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.

3. Kinetic Analysis (to determine Ki and inhibition type):

  • Repeat the inhibition assay with varying concentrations of both the probe substrate and this compound.
  • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, and non-linear regression analysis to determine the Ki and the type of inhibition (e.g., competitive, non-competitive, mixed).

Visualizations

DDI_Pathway cluster_drug Co-administered Drug cluster_this compound This compound cluster_enzymes Metabolizing Enzymes & Transporters cluster_outcome Outcome Drug Drug (Substrate) CYP450 CYP450 (e.g., CYP2C9, CYP2C8, CYP1A2) Drug->CYP450 Metabolism Transporter Transporters (e.g., BCRP, OATPs) Drug->Transporter Transport This compound This compound This compound->CYP450 Inhibition UGT UGTs (e.g., UGT1A9) This compound->UGT Metabolism This compound->Transporter Inhibition Metabolite Metabolite CYP450->Metabolite Increased_Drug_Conc Increased Drug Concentration CYP450->Increased_Drug_Conc Diosmetin_Metabolite This compound Metabolite UGT->Diosmetin_Metabolite Transporter->Increased_Drug_Conc

Caption: Potential mechanisms of this compound-mediated drug-drug interactions.

CYP_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (HLMs, this compound, Substrate, NADPH) start->prepare_reagents pre_incubation Pre-incubation (HLMs + this compound + Substrate) at 37°C prepare_reagents->pre_incubation initiate_reaction Initiate Reaction (Add NADPH) pre_incubation->initiate_reaction incubation Incubation at 37°C initiate_reaction->incubation quench_reaction Quench Reaction (Add Acetonitrile) incubation->quench_reaction protein_precipitation Protein Precipitation (Centrifugation) quench_reaction->protein_precipitation analysis LC-MS/MS Analysis of Metabolite protein_precipitation->analysis data_analysis Data Analysis (IC50 / Ki determination) analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro CYP450 inhibition assay.

DDI_Logic Diosmetin_Admin This compound Administration Enzyme_Inhibition Inhibition of CYP Enzymes (CYP2C9, CYP2C8, etc.) Diosmetin_Admin->Enzyme_Inhibition Transporter_Inhibition Inhibition of Transporters (BCRP, OATPs) Diosmetin_Admin->Transporter_Inhibition Decreased_Metabolism Decreased Metabolism of Co-administered Drug Enzyme_Inhibition->Decreased_Metabolism Decreased_Efflux Decreased Efflux of Co-administered Drug Transporter_Inhibition->Decreased_Efflux Increased_Concentration Increased Plasma Concentration of Co-administered Drug Decreased_Metabolism->Increased_Concentration Decreased_Efflux->Increased_Concentration Potential_ADR Potential for Adverse Drug Reactions (ADRs) Increased_Concentration->Potential_ADR

Caption: Logical flow of this compound's potential to cause adverse drug reactions.

References

Technical Support Center: Enhancing Diosmetin's Biological Potency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying the diosmetin structure to increase its biological potency.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of modifying the this compound structure?

The primary goals of modifying the this compound structure are to:

  • Increase biological potency: Enhance its therapeutic effects, such as anticancer, anti-inflammatory, or antioxidant activities.[1][2][3]

  • Improve bioavailability: this compound's low solubility and bioavailability limit its clinical application. Modifications aim to improve its absorption and distribution in the body.[1][2]

  • Enhance target specificity: Modify the structure to increase its affinity and selectivity for specific biological targets, such as enzymes or receptors.

  • Overcome drug resistance: Develop derivatives that can bypass mechanisms of multidrug resistance in cancer cells.

Q2: What are the most common chemical modification strategies for this compound?

Common strategies to modify the this compound structure include:

  • O-alkylation and O-acylation: Introducing alkyl or acyl groups to the hydroxyl moieties can alter lipophilicity and improve cell membrane permeability.

  • Glycosylation: Attaching sugar moieties can improve solubility and bioavailability.

  • Introduction of nitrogen-containing heterocycles: Incorporating structures like 1,2,3-triazoles can lead to new biological activities.

  • Synthesis of chalcones and thioflavonoids: Modifying the C ring by creating chalcone derivatives or replacing the oxygen atom with sulfur can enhance anticancer properties.

  • Phosphorylation: Adding phosphate groups to the hydroxyls can improve solubility and inhibitory activity against certain enzymes.

Q3: How do structural modifications of this compound affect its anticancer activity?

Structural modifications can significantly impact this compound's anticancer potency. For instance:

  • Substitution at position 7: This position is often crucial for increasing cytotoxicity against cancer cells.

  • Benzyloxy derivatives: Certain benzyloxy derivatives of this compound have shown potent growth inhibitory effects on breast cancer cells.

  • Acyl derivatives: Acyl derivatives have been suggested as valuable templates for developing new anti-inflammatory and potential anticancer drugs.

  • Thioxoflavonoids: Replacing the oxygen in the C ring with sulfur has resulted in compounds with inhibitory activity against cancer cell proliferation.

It is important to note that not all modifications lead to improved activity. For example, some derivatives have been found to be less active than the parent this compound molecule.

Q4: What are the key signaling pathways modulated by this compound and its derivatives?

This compound and its analogs exert their biological effects by modulating several key signaling pathways, including:

  • NF-κB Signaling Pathway: this compound has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. This compound can modulate this pathway to induce apoptosis in cancer cells.

  • Nrf2 Pathway: As an antioxidant, this compound can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.

  • MAPK Signaling Pathway: this compound can inhibit key components of the MAPK pathway, such as JNK and p38, which are involved in inflammation and cancer progression.

Troubleshooting Guides

Problem 1: A synthesized this compound derivative shows lower than expected biological activity.

  • Possible Cause 1: Unfavorable structural modification. The specific modification may have altered the molecule's conformation in a way that hinders its interaction with the biological target.

    • Troubleshooting Tip: Review structure-activity relationship (SAR) studies for this compound and related flavonoids. Consider if the modification has blocked a crucial functional group or introduced steric hindrance. For example, substitutions at position 7 are often critical for anticancer activity.

  • Possible Cause 2: Poor solubility or cell permeability. The derivative might be precipitating out of the assay medium or failing to cross the cell membrane.

    • Troubleshooting Tip: Measure the solubility of the compound in the assay buffer. Consider modifying the derivative to include more polar groups or using a suitable vehicle like DMSO. For cell-based assays, assess cell permeability using techniques like the parallel artificial membrane permeability assay (PAMPA).

  • Possible Cause 3: Inappropriate biological assay. The chosen assay may not be suitable for detecting the specific activity of the derivative.

    • Troubleshooting Tip: Ensure the assay conditions (e.g., cell line, target protein concentration, incubation time) are optimized. Consider using a panel of different assays to get a comprehensive view of the compound's biological profile.

Problem 2: Difficulty in synthesizing a specific this compound derivative.

  • Possible Cause 1: Inefficient reaction conditions. The chosen solvent, temperature, catalyst, or reaction time may not be optimal for the desired transformation.

    • Troubleshooting Tip: Consult detailed synthetic protocols from the literature for similar flavonoid modifications. Perform small-scale optimization experiments to screen different reaction parameters. Techniques like microwave-assisted synthesis can sometimes improve yields and reduce reaction times.

  • Possible Cause 2: Instability of the starting material or product. this compound or its derivatives can be sensitive to factors like pH, light, and temperature.

    • Troubleshooting Tip: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if the compounds are prone to oxidation. Protect light-sensitive compounds from light. Use appropriate purification techniques like flash chromatography to isolate the product quickly and minimize degradation.

  • Possible Cause 3: Incorrect characterization of the product. The obtained product might not be the desired derivative.

    • Troubleshooting Tip: Use a combination of analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), to confirm the structure and purity of the synthesized compound.

Data Presentation

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀ values in µM)

CompoundCell LineIC₅₀ (µM)Reference
This compound Derivative 1SUM 149 (Breast Cancer)5.23
This compound Derivative 2SUM 149 (Breast Cancer)5.64
This compound Derivative 3SUM 149 (Breast Cancer)9.34
This compound Derivative 4SUM 149 (Breast Cancer)9.65
This compound Derivative 5Triple-Negative Breast Cancer Cells1.38
This compound Acyl Derivative 10-0.035
This compound Acyl Derivative 11-0.190
This compoundMultidrug Resistance Protein 1 (MRP1) Inhibition2.7

Note: The specific structures of the numbered derivatives can be found in the cited literature.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of O-Acyl Derivatives of this compound

This protocol is a generalized procedure based on common organic synthesis techniques for flavonoid modification.

  • Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., pyridine, dichloromethane) under an inert atmosphere.

  • Acylating Agent Addition: Add the corresponding acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride) dropwise to the solution at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the time specified in the relevant literature (typically a few hours to overnight).

  • Quenching: Quench the reaction by adding cold water or a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified acyl derivative using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: MTT Assay for Assessing Cytotoxicity of this compound Derivatives

This protocol outlines a standard method for evaluating the anticancer activity of synthesized compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Mandatory Visualization

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation This compound This compound modification Structural Modification (e.g., Acylation) This compound->modification purification Purification (Chromatography) modification->purification characterization Characterization (NMR, MS) purification->characterization treatment Treatment with Derivative characterization->treatment Test Compound cell_culture Cell Culture cell_culture->treatment assay Biological Assay (e.g., MTT) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis data_analysis->modification SAR Feedback

Caption: General experimental workflow for synthesis and biological evaluation.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor TLR4 stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb_nfkb IκBα-NF-κB Complex ikk->ikb_nfkb Phosphorylation of IκBα ikb IκBα nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκBα Degradation & NF-κB Release This compound This compound Derivative This compound->ikk Inhibition dna DNA nfkb_n->dna Binding cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->cytokines Transcription

Caption: this compound's inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Diosmetin-Loaded Solid SMEDDS for Improved Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation and evaluation of diosmetin-loaded solid self-microemulsifying drug delivery systems (S-SMEDDS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue Potential Cause Recommended Solution
Formulation & Preparation
Poor solubility of this compound in the selected oil.The oil does not have sufficient solubilizing capacity for this compound.Screen a variety of oils with different chemical structures (e.g., medium-chain triglycerides, long-chain triglycerides) to find one with optimal this compound solubility.
Phase separation or precipitation in the liquid SMEDDS (L-SMEDDS) upon storage.The formulation components (oil, surfactant, co-surfactant) are not in the optimal ratio, leading to thermodynamic instability.[1][2]Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable microemulsion region.[3] Adjust the surfactant-to-co-surfactant (Smix) ratio.
The final solid SMEDDS powder has poor flowability.The solid carrier has a low adsorption capacity or the liquid SMEDDS loading was too high.[4] The particle morphology is irregular.Select a solid carrier with a high specific surface area and porosity, such as Neusilin® US2 or Aerosil® 200.[4] Optimize the ratio of liquid SMEDDS to the solid carrier. Consider granulation techniques to improve flow.
Drug precipitation upon dilution of the reconstituted solid SMEDDS in aqueous media.The degree of supersaturation is too high upon dilution, leading to nucleation and crystal growth. The surfactant and/or co-surfactant concentration is not sufficient to maintain this compound in solution.Incorporate a polymeric precipitation inhibitor (e.g., HPMC, PVP) into the formulation to maintain a supersaturated state. Re-evaluate the surfactant and co-surfactant selection and concentration.
Characterization
Inconsistent or large particle size of the reconstituted microemulsion.The formulation is not efficiently self-emulsifying. The solidification process (e.g., spray drying) may have caused droplet coalescence.Increase the surfactant concentration or optimize the Smix ratio. Adjust the spray drying parameters (e.g., inlet temperature, feed rate) to minimize droplet aggregation.
DSC thermogram still shows a melting peak for this compound in the solid SMEDDS.This compound has not been fully encapsulated in an amorphous state and crystalline drug remains.Ensure complete dissolution of this compound in the liquid SMEDDS before solidification. Optimize the solidification process to favor the formation of an amorphous solid dispersion.
SEM/TEM images show artifacts such as charging, beam damage, or contamination.Improper sample preparation or imaging conditions.For SEM, ensure the sample is properly coated with a conductive material (e.g., gold) to prevent charging. For TEM, use appropriate staining and drying techniques to avoid artifacts like precipitation. Adjust the electron beam intensity to prevent sample damage.
Dissolution Testing
Incomplete or slow dissolution of this compound from the solid SMEDDS.The formulation is not effectively forming a microemulsion in the dissolution media. The drug may be precipitating out of the solution.Confirm that the reconstituted microemulsion has a small droplet size. Consider the use of a dissolution medium that better mimics in-vivo conditions, potentially including biorelevant media (e.g., FaSSIF, FeSSIF).
High variability in dissolution results between samples.Non-uniform drug content in the solid SMEDDS. Inconsistent powder filling into capsules for the dissolution test.Ensure a homogenous mixture of the liquid SMEDDS and solid carrier during preparation. Carefully control the weight of the solid SMEDDS powder filled into each capsule.

Frequently Asked Questions (FAQs)

Formulation and Components

Q1: What are the key excipients in a this compound-loaded solid SMEDDS formulation?

A1: A typical this compound-loaded solid SMEDDS formulation consists of an oil, a surfactant, a co-surfactant, and a solid carrier. For example, a successful liquid SMEDDS formulation for this compound used Capmul® MCM C8 EP/NF as the oil, Cremophor EL as the surfactant, and PEG 400 as the co-surfactant. This liquid formulation is then solidified using a carrier like Polyvinylpyrrolidone (PVP).

Q2: How do I select the best excipients for my this compound SMEDDS?

A2: The selection process should be systematic. First, screen various oils for their ability to dissolve this compound. Then, screen surfactants for their ability to emulsify the selected oil. Finally, screen co-surfactants to further reduce the droplet size and improve the stability of the microemulsion. The efficiency of oral absorption depends on parameters like surfactant concentration, oil/surfactant ratio, and droplet size.

Q3: Why is it necessary to convert the liquid SMEDDS to a solid form?

A3: Converting liquid SMEDDS to a solid form addresses several challenges, including handling and stability issues, potential leakage from capsules, and drug/excipient precipitation. Solid SMEDDS offer advantages such as improved patient compliance, dose accuracy, and better stability.

Preparation Methods

Q4: What are the common methods for preparing solid SMEDDS?

A4: Common methods for preparing solid SMEDDS include spray drying, adsorption onto a solid carrier, and electrospraying.

  • Spray drying: A solution of the liquid SMEDDS and a carrier is sprayed into a hot air stream to evaporate the solvent, leaving a dry powder.

  • Adsorption: The liquid SMEDDS is mixed with a solid carrier having a large surface area until a free-flowing powder is obtained.

  • Electrospraying: A liquid SMEDDS and polymer solution is subjected to a high voltage, resulting in the formation of solidified nanoparticles.

Q5: What are critical parameters to control during spray drying?

A5: Key parameters to control during spray drying include the inlet and outlet temperatures, the feed rate of the liquid, and the aspiration rate. These parameters can influence the particle size, morphology, and residual solvent content of the final solid SMEDDS.

Characterization and Evaluation

Q6: How can I confirm that this compound is in an amorphous state in the solid SMEDDS?

A6: Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are used to determine the physical state of this compound. In the DSC thermogram, the absence of the characteristic melting peak of crystalline this compound indicates that it is in an amorphous or dissolved state. Similarly, the absence of sharp diffraction peaks in the XRD pattern confirms the amorphous nature.

Q7: What is the expected particle size for a good solid SMEDDS formulation upon reconstitution?

A7: Upon reconstitution in an aqueous medium, a good solid SMEDDS formulation should form a microemulsion with a droplet size typically below 200 nm. For instance, one study reported a particle size of 194 ± 5 nm for a this compound-loaded solid SMEDDS, which was larger than its liquid counterpart (25 ± 1 nm) but still demonstrated enhanced dissolution.

Q8: How is the in-vitro dissolution of this compound-loaded solid SMEDDS tested?

A8: In-vitro dissolution is typically evaluated using a USP Type II (paddle) apparatus. The solid SMEDDS is placed in a dissolution medium (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8) at 37°C with a specified paddle speed (e.g., 50 or 100 rpm). Samples are withdrawn at predetermined time intervals and analyzed for this compound content, often by HPLC or UV-Vis spectrophotometry.

Data Presentation

Table 1: Formulation and Characterization of this compound-Loaded SMEDDS

ParameterLiquid SMEDDSSolid SMEDDSReference
Formulation
OilCapmul® MCM C8 EP/NFCapmul® MCM C8 EP/NF
SurfactantCremophor ELCremophor EL
Co-surfactantPEG 400PEG 400
Solid Carrier-PVP/PEO
Preparation MethodSimple mixingElectrospray
Characterization
Particle Size (nm)25 ± 1194 ± 5
This compound StateDissolvedAmorphous

Table 2: In-Vitro Dissolution of this compound from Solid SMEDDS

Time (min)Cumulative Release at pH 1.2 (%)Cumulative Release at pH 6.8 (%)Reference
5~50~60
15~70~80
30~85~90
60~95>95
120>95>95

Experimental Protocols

Preparation of this compound-Loaded Liquid SMEDDS
  • Excipient Ratio: Prepare the liquid SMEDDS formulation by mixing Capmul® MCM C8 EP/NF (oil), Cremophor EL (surfactant), and PEG 400 (co-surfactant) in a weight ratio of 2:5.6:2.4.

  • This compound Incorporation: Add this compound to the excipient mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary to facilitate dissolution.

  • Equilibration: Allow the mixture to equilibrate at room temperature for at least 24 hours. Visually inspect for any signs of phase separation or precipitation.

Preparation of this compound-Loaded Solid SMEDDS by Electrospraying
  • Polymer Solution: Prepare a solution of Polyvinylpyrrolidone (PVP) and Polyethylene Oxide (PEO) in a suitable solvent.

  • Mixing: Add the previously prepared this compound-loaded liquid SMEDDS to the polymer solution and mix thoroughly to ensure homogeneity.

  • Electrospraying: Load the resulting solution into a syringe and feed it through a needle connected to a high-voltage power supply. The applied voltage will cause the solution to form a Taylor cone and subsequently break up into fine, charged droplets.

  • Solidification: As the solvent evaporates from the droplets, solid nanoparticles are formed and collected on a grounded collector.

  • Drying: The collected solid SMEDDS powder should be dried under vacuum to remove any residual solvent.

In-Vitro Dissolution Testing
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Media: Prepare 900 mL of simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8). Maintain the temperature at 37 ± 0.5°C.

  • Sample Preparation: Accurately weigh an amount of solid SMEDDS equivalent to a specific dose of this compound and place it in a hard gelatin capsule.

  • Procedure: Place the capsule in the dissolution vessel. Set the paddle speed to a specified rate (e.g., 100 rpm).

  • Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium to maintain sink conditions.

  • Analysis: Filter the samples through a suitable filter (e.g., 0.45 µm). Analyze the filtrate for this compound concentration using a validated analytical method such as HPLC.

Visualizations

experimental_workflow cluster_formulation Liquid SMEDDS Formulation cluster_solidification Solidification cluster_characterization Characterization cluster_evaluation Evaluation A Excipient Screening (Oil, Surfactant, Co-surfactant) B Determine Optimal Ratios (Pseudo-ternary Phase Diagram) A->B C Prepare Liquid SMEDDS with this compound B->C D Select Solidification Method (e.g., Electrospray, Spray Drying) C->D E Prepare Solid SMEDDS Powder D->E F Particle Size & Zeta Potential E->F G DSC & XRD (Amorphous State) E->G H SEM & TEM (Morphology) E->H I In-Vitro Dissolution Testing E->I

Caption: Experimental workflow for the formulation and evaluation of this compound-loaded solid SMEDDS.

troubleshooting_logic A Problem: Poor Dissolution B Check Reconstitution A->B C Forms Clear Microemulsion? B->C Visual Inspection I Check Solid State B->I Characterization D No: Reformulate Liquid SMEDDS C->D No E Yes: Check for Precipitation C->E Yes F Precipitate Forms? E->F G Yes: Add Precipitation Inhibitor F->G Yes H No: Re-evaluate Dissolution Method F->H No J Is Drug Amorphous (DSC/XRD)? I->J J->C Yes K No: Optimize Solidification Process J->K No

References

Enhancing solubility of diosmetin with cyclodextrin inclusion complexes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diosmetin-Cyclodextrin Inclusion Complexes

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the solubility of this compound through cyclodextrin inclusion complexes. This guide provides answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the solubility of this compound important?

Q2: How do cyclodextrins (CDs) increase the solubility of this compound?

A2: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[3] They can encapsulate poorly soluble molecules, like this compound, within their cavity, forming a host-guest inclusion complex.[4] This complex shields the hydrophobic this compound molecule from the aqueous environment, leading to a significant increase in its apparent water solubility and dissolution rate.[1]

Q3: Which types of cyclodextrins are commonly used for this compound?

A3: Studies have successfully used β-cyclodextrin (β-CD) and its derivative, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to enhance the solubility of this compound. While both form stable complexes, HP-β-CD is often preferred in pharmaceutical applications due to its higher water solubility and excellent safety profile.

Q4: What is a phase solubility diagram and what does an AL-type diagram indicate?

A4: A phase solubility study is a fundamental method to characterize the interaction between a host (cyclodextrin) and a guest (this compound) in a liquid state. It involves measuring the solubility of the guest at various concentrations of the host. An AL-type diagram shows a linear increase in guest solubility as the host concentration increases. This is the most common type of diagram in drug-cyclodextrin complexation and typically indicates the formation of a 1:1 molar ratio soluble complex.

Q5: What is the stability constant (Kc) and what does it signify?

A5: The stability constant (Kc), also known as the binding or association constant, quantifies the binding affinity between the drug and the cyclodextrin. It is calculated from the slope of the AL-type phase solubility diagram. A higher Kc value indicates a more stable complex. For this compound, Kc values with β-CD and HP-β-CD have been reported to be 222.13 M⁻¹ and 200.08 M⁻¹, respectively, suggesting the formation of stable inclusion complexes with both.

Troubleshooting Guides

Problem 1: The observed solubility enhancement of this compound is lower than expected.

Possible Cause Troubleshooting Step
Incorrect Stoichiometry The assumed 1:1 molar ratio might be incorrect. Although 1:1 is common, higher-order complexes can form. Re-evaluate the phase solubility diagram for any non-linearity that might suggest different stoichiometries.
Inefficient Preparation Method The chosen method for preparing the solid complex (e.g., physical mixing, kneading, freeze-drying) greatly impacts complexation efficiency. Freeze-drying generally yields higher dissolution rates compared to the kneading method. Consider optimizing the preparation method or trying an alternative.
Presence of Competing Molecules Other molecules in your formulation (e.g., buffers, excipients) might be competing with this compound for the cyclodextrin cavity. Simplify the system to confirm the this compound-CD interaction first, then introduce other components one by one.
pH and Temperature Effects The stability of the inclusion complex can be influenced by the pH and temperature of the medium. Ensure these parameters are controlled and optimized during your experiment. The pKa of this compound and the properties of the buffer can affect the complexation equilibrium.
Limited Cyclodextrin Solubility Especially with natural cyclodextrins like β-CD, the solubility of the CD itself can be a limiting factor. If you observe precipitation of the complex (a B-type phase solubility diagram), you may have reached the solubility limit. Consider using a more soluble derivative like HP-β-CD.

Problem 2: Difficulty in confirming the formation of a true inclusion complex.

Issue Recommended Action & Characterization Technique
No clear evidence of interaction A single characterization method is often insufficient. Use a combination of techniques to provide orthogonal evidence of complex formation.
FTIR Spectroscopy Compare the spectra of this compound, the cyclodextrin, their physical mixture, and the prepared complex. In a true inclusion complex, characteristic peaks of this compound may disappear, shift, or decrease in intensity, indicating its encapsulation within the CD cavity.
Differential Scanning Calorimetry (DSC) The DSC thermogram of a true inclusion complex will show the disappearance or significant shifting of the endothermic melting peak of pure this compound. This indicates that the crystalline structure of this compound has been altered due to its inclusion in the amorphous cyclodextrin.
X-Ray Diffractometry (XRD) In an inclusion complex, the sharp, crystalline peaks of pure this compound will be absent or significantly reduced in the diffractogram, which will instead be dominated by a broad, amorphous halo characteristic of the cyclodextrin.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is a powerful tool to confirm inclusion in the solution state. Protons of the this compound molecule that are inserted into the hydrophobic CD cavity will show significant chemical shifts, providing definitive proof of complexation.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-cyclodextrin complexes.

Table 1: Phase Solubility Study Results for this compound with Cyclodextrins

CyclodextrinDiagram TypeStoichiometryStability Constant (Kc)Max Solubility Increase (%)
β-Cyclodextrin (β-CD)AL1:1222.13 M⁻¹286.05%
HP-β-Cyclodextrin (HP-β-CD)AL1:1200.08 M⁻¹2521.52%

Data compiled from studies conducted at 25°C in distilled water.

Detailed Experimental Protocols

Protocol 1: Phase Solubility Study

This protocol is used to determine the complexation parameters between this compound and a cyclodextrin.

  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 15 mM for HP-β-CD).

  • Addition of this compound: Add an excess amount of this compound powder to each cyclodextrin solution in separate sealed vials.

  • Equilibration: Shake the vials in a thermostatically controlled water bath (e.g., at 25°C or 37°C) for a set period (e.g., 48-72 hours) until equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a 0.45 µm membrane filter to remove undissolved this compound.

  • Quantification: Dilute the filtered samples appropriately and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV at a specific wavelength (e.g., 275 nm).

  • Data Analysis: Plot the concentration of dissolved this compound (M) against the concentration of the cyclodextrin (M). If a linear relationship (AL-type) is observed, calculate the stability constant (Kc) using the Higuchi-Connors equation: Kc = Slope / (S₀ * (1 - Slope)) Where S₀ is the intrinsic solubility of this compound in the medium (the y-intercept of the plot).

Protocol 2: Preparation of Solid Inclusion Complex (Freeze-Drying Method)

This method is effective for producing a high-quality, amorphous solid complex.

  • Solution Preparation: Based on phase solubility results, dissolve this compound and the cyclodextrin (e.g., HP-β-CD) in a suitable solvent (e.g., water or a water/ethanol mixture) at a 1:1 molar ratio.

  • Complexation in Solution: Stir the solution at room temperature for an extended period (e.g., 24-48 hours) to ensure complete complex formation.

  • Freezing: Freeze the resulting solution rapidly, for instance, by placing it in a freezer at -80°C or using liquid nitrogen.

  • Lyophilization: Place the frozen sample in a freeze-dryer. Run the lyophilization process under a high vacuum for 24-48 hours, or until all the solvent has sublimated, leaving a dry, fluffy powder.

  • Collection and Storage: Collect the resulting powder, which is the this compound-cyclodextrin inclusion complex. Store it in a desiccator to prevent moisture absorption.

Visualizations

G

Caption: Experimental workflow for preparation and characterization of complexes.

G Start Low Solubility Enhancement CheckMethod Preparation Method? Start->CheckMethod CheckPurity System Purity? CheckMethod->CheckPurity Method is optimal (e.g., Freeze-Dry) OptimizeMethod Action: Switch to Freeze-Drying or Spray-Drying CheckMethod->OptimizeMethod No (e.g., Kneading) CheckCD CD Type? CheckPurity->CheckCD System is pure PurifySystem Action: Isolate This compound-CD system to re-evaluate CheckPurity->PurifySystem Competing Excipients Present Success Problem Resolved CheckCD->Success Using soluble CD (e.g., HP-β-CD) SwitchCD Action: Switch to a more soluble CD derivative (HP-β-CD) CheckCD->SwitchCD Using low-solubility CD (e.g., β-CD) OptimizeMethod->Success PurifySystem->Success SwitchCD->Success

Caption: Troubleshooting flowchart for low solubility enhancement.

References

Technical Support Center: Development of Long-Circulating Liposomes for Diosmetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing long-circulating liposomes for the flavonoid diosmetin. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data for easy comparison.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges and questions that may arise during the formulation, characterization, and evaluation of long-circulating this compound liposomes.

Formulation & Encapsulation

Q1: We are experiencing low encapsulation efficiency for this compound in our liposomes. What are the potential causes and how can we improve it?

A1: Low encapsulation efficiency of a hydrophobic drug like this compound is a common challenge. Here are the likely causes and troubleshooting strategies:

  • Suboptimal Drug-to- Lipid Ratio: Exceeding the loading capacity of the liposome bilayer can lead to drug precipitation.

    • Solution: Perform a loading efficiency curve by preparing liposomes with varying this compound-to-lipid molar ratios (e.g., 1:100 to 1:10) to identify the saturation point.[1]

  • Poor Solubility in the Organic Solvent: If this compound is not fully dissolved with the lipids in the organic solvent during the thin-film hydration method, it will not be efficiently incorporated into the lipid bilayer.

    • Solution: Ensure complete dissolution by selecting a suitable organic solvent or a co-solvent system (e.g., chloroform:methanol). Gentle heating and sonication can aid dissolution.

  • Incorrect Hydration Temperature: The hydration step should be performed above the phase transition temperature (Tc) of the lipids to ensure the lipid bilayer is in a fluid state, which facilitates drug incorporation.

    • Solution: Determine the Tc of your lipid mixture and perform the hydration step at a temperature at least 10°C above the highest Tc of the individual lipid components.[2][3]

  • Inefficient Hydration Process: Incomplete hydration of the lipid film can result in the formation of large, multilamellar vesicles with less available surface area for drug incorporation.

    • Solution: Ensure the aqueous hydration medium is added slowly and with vigorous agitation (e.g., vortexing or sonication) to facilitate the formation of unilamellar vesicles.[2][3]

Q2: What is the recommended method for preparing long-circulating this compound liposomes in a research setting?

A2: The thin-film hydration followed by extrusion is a widely used and reproducible method for preparing liposomes in a laboratory setting. This method allows for good control over the size and lamellarity of the vesicles.

Q3: We are observing aggregation of our this compound liposomes after preparation. What could be the cause and how can we prevent it?

A3: Liposome aggregation can be caused by several factors:

  • Insufficient Surface Charge: Liposomes with a low surface charge (zeta potential close to zero) are prone to aggregation due to van der Waals forces.

    • Solution: Incorporate a charged lipid into your formulation, such as a negatively charged phospholipid like DSPG, to increase electrostatic repulsion between the vesicles.

  • Inadequate PEGylation: The polyethylene glycol (PEG) layer on long-circulating liposomes provides a steric barrier that prevents aggregation.

    • Solution: Ensure the optimal concentration of the PEGylated lipid (e.g., DSPE-PEG2000) is used in the formulation. Typically, 5-10 mol% is sufficient.

  • Improper Storage Conditions: Storing liposomes at inappropriate temperatures or pH can lead to instability and aggregation.

    • Solution: Store liposome suspensions at 4°C and at a pH where the formulation is most stable. Avoid freezing, as this can disrupt the liposome structure.

Characterization

Q4: How can we accurately determine the encapsulation efficiency of this compound in our liposomes?

A4: To determine the encapsulation efficiency (EE%), you need to separate the unencapsulated (free) this compound from the liposomes and then quantify the drug in both the liposomal and free fractions.

  • Separation of Free Drug: Common methods include:

    • Size Exclusion Chromatography (SEC): This is a reliable method to separate liposomes from smaller, free drug molecules.

    • Ultracentrifugation: This method pellets the liposomes, leaving the free drug in the supernatant. However, it may not be effective for very small liposomes.

    • Dialysis: This method involves dialyzing the liposome suspension against a large volume of buffer to remove the free drug. Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate to retain the liposomes while allowing the free drug to pass through.

  • Quantification of this compound:

    • After separation, lyse the liposomes using a suitable solvent (e.g., methanol or a detergent like Triton X-100) to release the encapsulated this compound.

    • Quantify the amount of this compound in the lysed liposome fraction and the free drug fraction using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation of Encapsulation Efficiency:

    • EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Q5: What are the key parameters to characterize for long-circulating this compound liposomes?

A5: The critical quality attributes for long-circulating liposomes include:

  • Particle Size and Polydispersity Index (PDI): Determines the in vivo fate and circulation time. Measured by Dynamic Light Scattering (DLS).

  • Zeta Potential: Indicates the surface charge and stability against aggregation. Measured by Electrophoretic Light Scattering (ELS).

  • Encapsulation Efficiency (%EE) and Drug Loading (%DL): Quantifies the amount of drug successfully incorporated into the liposomes.

  • Morphology: Visual confirmation of the liposome structure, typically assessed by Transmission Electron Microscopy (TEM) or Cryo-TEM.

  • In Vitro Drug Release: Evaluates the release profile of this compound from the liposomes over time.

In Vitro & In Vivo Performance

Q6: How do we perform an in vitro drug release study for this compound liposomes?

A6: A common method for in vitro drug release testing is the dialysis method .

  • Place a known amount of the this compound liposome suspension in a dialysis bag with an appropriate MWCO.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, at a relevant physiological pH) maintained at 37°C with constant stirring.

  • At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.

  • Quantify the concentration of released this compound in the aliquots using a validated analytical method like HPLC.

Q7: What are the expected pharmacokinetic characteristics of long-circulating this compound liposomes?

A7: Compared to free this compound, long-circulating liposomes are expected to exhibit:

  • Prolonged half-life (t½): The PEG coating reduces clearance by the reticuloendothelial system (RES).

  • Increased Area Under the Curve (AUC): Reflecting higher systemic exposure to the drug.

  • Decreased clearance (CL): Slower removal from the bloodstream.

  • Reduced volume of distribution (Vd): The drug is primarily confined to the central compartment (bloodstream).

Quantitative Data Summary

The following tables summarize typical characterization and pharmacokinetic data for long-circulating liposomes. Note that specific values for this compound-loaded liposomes may vary depending on the exact formulation and experimental conditions.

Table 1: Physicochemical Characterization of Long-Circulating Liposomes

ParameterTypical Range for Long-Circulating LiposomesReference Formulation (e.g., Doxorubicin-loaded)
Particle Size (nm) 80 - 15085 ± 10
Polydispersity Index (PDI) < 0.2< 0.15
Zeta Potential (mV) -5 to -30-20 ± 5
Encapsulation Efficiency (%) > 80%> 90%
Drug Loading (%) 1 - 10%2 - 5%

Table 2: In Vitro Drug Release from PEGylated Liposomes

Time (hours)Cumulative Release (%) - PEGylated LiposomesCumulative Release (%) - Conventional Liposomes
1 < 510 - 20
6 10 - 2040 - 60
12 20 - 3060 - 80
24 30 - 50> 80
48 40 - 60> 90

Data is illustrative and based on typical release profiles of drugs from PEGylated versus conventional liposomes.

Table 3: Pharmacokinetic Parameters of Long-Circulating Liposomes vs. Free Drug

ParameterFree Drug (e.g., this compound)Long-Circulating Liposomal Drug
t½ (hours) 1 - 420 - 50
AUC (µg·h/mL) LowHigh (e.g., >10-fold increase)
CL (mL/h/kg) HighLow
Vd (L/kg) HighLow

Values are generalized based on the expected behavior of long-circulating formulations compared to free drugs. For this compound specifically, oral administration of a micronized formulation resulted in a t½ of approximately 7.7 hours and a Cmax of 0.31 µg/mL. A long-circulating liposomal formulation would be expected to significantly extend this half-life and alter the distribution profile following intravenous administration.

Experimental Protocols

Protocol 1: Preparation of Long-Circulating this compound Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • This compound

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC:Cholesterol:DSPE-PEG2000 at a molar ratio of 55:40:5) and this compound in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer pre-heated to a temperature above the Tc of the lipids.

    • Agitate the flask by vortexing or gentle shaking until the lipid film is completely dispersed, forming multilamellar vesicles (MLVs).

  • Extrusion:

    • Load the MLV suspension into an extruder.

    • Extrude the suspension multiple times (e.g., 10-15 cycles) through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

Protocol 2: In Vitro Drug Release Assay using the Dialysis Method

Materials:

  • This compound-loaded liposome suspension

  • Dialysis tubing (appropriate MWCO)

  • Release medium (e.g., PBS pH 7.4)

  • Shaking water bath or magnetic stirrer with a temperature-controlled plate

  • HPLC system for this compound quantification

Procedure:

  • Transfer a known volume of the liposome suspension into a pre-soaked dialysis bag and seal it.

  • Place the dialysis bag in a container with a defined volume of the release medium at 37°C, with continuous stirring.

  • At specified time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample from the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

  • Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Below are diagrams illustrating key concepts in the development of long-circulating this compound liposomes.

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation a Lipid & this compound Dissolution b Thin-Film Hydration a->b c Extrusion b->c d Size & Zeta Potential (DLS) c->d e Encapsulation Efficiency (HPLC) c->e f Morphology (TEM) c->f g In Vitro Drug Release f->g h Stability Studies g->h i In Vivo Pharmacokinetics h->i

Experimental workflow for this compound liposome development.

Diosmetin_mTOR_Pathway cluster_pathway This compound-Modulated mTOR Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis This compound This compound This compound->PI3K This compound->Akt This compound->mTOR

This compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

References

Diosmetin formulation with buffering agents to improve absorption

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the formulation of diosmetin with buffering agents. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound typically low?

A1: The oral bioavailability of this compound, the active aglycone of diosmin, is limited primarily by its poor physicochemical properties. Its aqueous solubility is very low, especially in the acidic to neutral pH conditions of the upper gastrointestinal tract.[1] This low solubility leads to a slow dissolution rate, which is often the rate-limiting step for absorption. For a drug to be absorbed, it must first be dissolved in the gastrointestinal fluids.

Q2: How can a buffering agent improve the absorption of this compound?

A2: Buffering agents can enhance the absorption of weakly acidic compounds like this compound by creating a localized pH microenvironment around the drug particle as it dissolves. This compound's solubility increases at a higher (more alkaline) pH.[1][2] By incorporating an alkaline buffering agent into the formulation, the pH in the immediate vicinity of the this compound particle is raised, which can significantly increase its dissolution rate and the concentration of dissolved drug available for absorption in the small intestine.[3]

Q3: What is the pKa of this compound and why is it important for formulation?

A3: this compound has a strongest acidic pKa of approximately 6.58.[3] The pKa is the pH at which the compound exists as 50% ionized and 50% non-ionized. For a weakly acidic drug, solubility increases as the pH rises above the pKa, due to the formation of more soluble ionized species. Knowing the pKa is critical for selecting an appropriate buffering agent and predicting the drug's behavior at different physiological pH levels.

Q4: Which buffering agents are suitable for an oral this compound formulation?

A4: The choice of buffering agent depends on factors like its buffering capacity, safety, and compatibility with the drug.

  • Calcium Carbonate: Has been clinically shown to be effective. In one study, a micronized diosmin formulation with calcium carbonate as a buffering agent resulted in a 9.4-fold higher relative bioavailability of this compound compared to a formulation without the buffer.

  • Phosphate or Citrate Buffers: These are commonly used in oral pharmaceutical formulations to control pH. They are generally regarded as safe (GRAS) and can be selected based on the target pH for optimal dissolution. However, their interaction with this compound would need to be experimentally verified to rule out any potential for precipitation or complexation.

Q5: Should I be concerned about the buffering agent affecting intestinal pH?

A5: The goal is to create a microenvironment of elevated pH around the drug particle, not to significantly alter the overall pH of the bulk intestinal fluid. A well-designed formulation releases the buffer along with the drug to facilitate dissolution locally. The natural buffering systems of the gastrointestinal tract are robust and will likely neutralize the effect of the small amount of buffering agent used in a single dosage form.

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Suggested Solution(s)
Low in vitro dissolution rate despite adding a buffering agent. 1. Insufficient Buffer Capacity: The amount or strength of the buffering agent is not enough to maintain an elevated pH microenvironment. 2. Poor Mixing: The drug and buffer particles are not intimately mixed, preventing the buffer from acting locally on the drug particle surface. 3. Common Ion Effect: If using a salt form of the drug, the buffer could introduce a common ion that suppresses solubility.1. Increase the ratio of buffering agent to this compound. 2. Consider a different buffering agent with a higher pKa or greater buffering capacity. 3. Employ co-grinding, solid dispersion, or wet granulation techniques to ensure intimate contact between this compound and the buffer.
Precipitation of this compound observed after initial dissolution. 1. Supersaturation and Recrystallization: The buffering agent may create a temporary supersaturated solution from which the less stable, amorphous drug precipitates into a more stable, less soluble crystalline form. 2. pH Shift: As the formulation disperses and the buffer is neutralized by the GI fluids, the pH drops, causing the dissolved this compound to precipitate.1. Include a precipitation inhibitor or crystallization inhibitor (e.g., HPMC, PVP) in the formulation to maintain the supersaturated state. 2. Investigate solid dispersion technologies to stabilize the amorphous form of this compound.
Inconsistent results between batches. 1. Particle Size Variation: Differences in the particle size of this compound or the buffering agent can significantly affect dissolution rates. 2. Polymorphism: this compound may exist in different crystalline forms (polymorphs) with varying solubilities. The manufacturing process may inadvertently cause polymorphic transitions.1. Tightly control the particle size distribution of both the active pharmaceutical ingredient (API) and excipients. 2. Characterize the solid-state properties of the this compound raw material and the final formulation using techniques like DSC and XRD to monitor for polymorphism.
Poor in vivo correlation with promising in vitro results. 1. Permeability Limitation: this compound absorption may be limited by its permeability across the intestinal wall, not just its dissolution rate. 2. Metabolism: Extensive first-pass metabolism in the gut wall or liver can reduce bioavailability.1. Conduct in vitro permeability studies (e.g., Caco-2 assays) to assess if permeability is a limiting factor. 2. Consider the inclusion of permeation enhancers or inhibitors of metabolic enzymes (use with caution and thorough investigation).

Data Presentation

The following table summarizes the pharmacokinetic data from a clinical study comparing a micronized diosmin formulation with a calcium carbonate buffer (Test Formulation, µSmin® Plus) to a standard micronized diosmin formulation (Reference Formulation). The data reflects the plasma concentration of the active metabolite, this compound.

Table 1: Pharmacokinetic Parameters of this compound After Oral Administration of Two Diosmin Formulations

ParameterTest Formulation (with Buffer)Reference Formulation (without Buffer)
Cmax (ng/mL) 50.3 ± 22.62.4 ± 1.9
Tmax (hours) 2.2 ± 2.9Not reliably determined
AUC₀₋t (ng·h/mL) 298.4 ± 163.731.9 ± 100.4
Relative Bioavailability 9.4-fold higher-
Data sourced from Russo R, et al. Molecules, 2018.

Experimental Protocols

In Vitro Dissolution Testing

Objective: To assess the release rate of this compound from a formulation in simulated gastrointestinal fluids.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

Methodology:

  • Media Preparation: Prepare dissolution media representing physiological conditions:

    • pH 1.2: Simulated Gastric Fluid (without pepsin).

    • pH 4.5: Acetate buffer.

    • pH 6.8: Simulated Intestinal Fluid (without pancreatin). For poorly soluble drugs like this compound, consider adding a small amount of surfactant (e.g., 0.5% Tween-80) to the media to ensure sink conditions.

  • Setup:

    • Fill each dissolution vessel with 900 mL of the selected medium.

    • Equilibrate the medium to 37 ± 0.5°C.

    • Set the paddle rotation speed to 75 RPM.

  • Procedure:

    • Place a single tablet or capsule containing the this compound formulation into each vessel.

    • Start the apparatus immediately.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Analysis:

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in each sample using a validated HPLC-UV method.

    • Calculate the cumulative percentage of drug dissolved at each time point.

In Vitro Permeability Assay (Caco-2 Model)

Objective: To evaluate the intestinal permeability of this compound and assess whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

    • Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >400 Ω·cm².

  • Transport Buffer: Use Hank's Buffered Salt Solution (HBSS) buffered with HEPES at pH 7.4.

  • Procedure (Apical to Basolateral Transport - A→B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the this compound formulation (dissolved in transport buffer, typically at a concentration of 10-100 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh buffer.

  • Procedure (Efflux Ratio - B→A Transport):

    • To assess active efflux, perform the experiment in the reverse direction (basolateral to apical). Add the drug to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt = Rate of drug appearance in the receiver chamber.

      • A = Surface area of the membrane.

      • C₀ = Initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the drug is a substrate for active efflux.

In Vivo Pharmacokinetic Study (Rat Model)

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a this compound formulation after oral administration.

Methodology:

  • Animals: Use male Sprague-Dawley rats (200-250 g).

  • Housing and Acclimation: House the animals under standard conditions and allow them to acclimate for at least one week.

  • Dosing:

    • Fast the rats overnight (approx. 12 hours) before dosing, with free access to water.

    • Divide rats into groups (e.g., Test Formulation group, Reference Formulation group).

    • Administer the specific this compound formulation orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approx. 150-200 µL) from the retro-orbital plexus or tail vein into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Processing:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Since diosmin is converted to this compound in the gut, and this compound is further metabolized (e.g., glucuronidation), plasma samples should be treated with β-glucuronidase/sulfatase to measure total this compound.

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC (Area Under the Curve).

Visualizations: Workflows and Signaling Pathways

G cluster_0 Formulation Development & Screening cluster_1 In Vitro Absorption & Efflux cluster_2 In Vivo Evaluation Formulation Formulate this compound with Buffering Agent(s) Solubility pH-Solubility Profile Formulation->Solubility Dissolution In Vitro Dissolution (pH 1.2, 4.5, 6.8) Solubility->Dissolution Caco2 Caco-2 Permeability (Papp & Efflux Ratio) Dissolution->Caco2 Optimized Formulation PK_Study Rat Pharmacokinetic Study (Oral Gavage) Caco2->PK_Study Lead Candidate Analysis LC-MS/MS Analysis of Plasma Samples PK_Study->Analysis PK_Params Calculate Cmax, Tmax, AUC Analysis->PK_Params PK_Params->Formulation Feedback for Re-formulation

Caption: Experimental workflow for developing and testing a buffered this compound formulation.

G cluster_pi3k PI3K/Akt Pathway (Pro-survival) cluster_nrf2 Nrf2 Pathway (Antioxidant Response) cluster_nfkb NF-κB Pathway (Inflammation) This compound Absorbed This compound PI3K PI3K This compound->PI3K Inhibits Keap1 Keap1 This compound->Keap1 Inhibits IKK IKK This compound->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Sequesters in Cytoplasm Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Upregulates

Caption: Key signaling pathways modulated by absorbed this compound.

References

Technical Support Center: Diosmetin Degradation Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the identification of diosmetin degradation products. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: While extensive data on the forced chemical degradation of this compound is limited, its degradation pathways can be inferred from its metabolic routes and the degradation of structurally similar flavonoids. In vivo, this compound is not typically found in its free aglycone form in plasma or urine, as it is rapidly metabolized.[1][2] The primary metabolites are glucuronide and sulfate conjugates, with this compound-3-O-β-d-glucuronide being the major circulating metabolite.[3][4] Other metabolic transformations include methylation, demethylation, hydroxylation, and glycosylation.[1]

Under forced degradation conditions (e.g., acid, base, heat, oxidation, light), the degradation of flavonoids often involves the opening of the heterocyclic C-ring. This can lead to the formation of simpler phenolic compounds such as phloroglucinol (1,3,5-trihydroxybenzene) and substituted benzoic acids. The stability of flavonoids is also dependent on their structure, with glycosylated forms generally showing greater resistance to heat degradation than their aglycone counterparts.

Q2: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is the most powerful and commonly used technique. HPLC with UV detection is also widely employed for quantification.

  • HPLC-UV: A robust method for quantifying this compound and known degradation products. A stability-indicating method should be developed to ensure separation of the parent drug from all potential degradants.

  • LC-MS/MS: Essential for the identification of unknown degradation products by providing molecular weight and fragmentation data, which aids in structural elucidation.

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Can be used for the definitive structural confirmation of isolated degradation products.

Q3: I am not detecting free this compound in my in vivo samples. Is this normal?

A3: Yes, this is a common finding. This compound is the aglycone of diosmin and is formed in the intestine through hydrolysis by the gut microbiome. Following absorption, it undergoes extensive and rapid metabolism, primarily into glucuronide conjugates. Therefore, the concentration of free this compound in plasma and urine is often below the limit of detection of many analytical methods. To quantify total this compound, an enzymatic hydrolysis step (using β-glucuronidase and sulfatase) is typically required to convert the conjugated metabolites back to the aglycone form before analysis.

Q4: My this compound reference standard appears to be degrading during storage. What are the recommended storage conditions?

A4: this compound is generally stable under recommended storage conditions, which typically involve keeping it in a tightly sealed container, protected from light, and stored at a low temperature (e.g., -20°C). Flavonoids can be sensitive to light and oxidation over time.

Troubleshooting Guides

HPLC Method Development for Stability-Indicating Assays
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of this compound from degradation peaks. Inadequate mobile phase composition or gradient.Optimize the mobile phase. For reverse-phase HPLC, try varying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. Experiment with different pH values of the aqueous phase. A gradient elution is often necessary to resolve complex mixtures.
Incorrect column selection.Use a high-resolution column (e.g., C18 or C8 with a smaller particle size). Consider a different stationary phase if co-elution persists.
Asymmetric or broad peak shapes. Column overload.Reduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pH.Ensure the mobile phase pH is at least 2 units away from the pKa of this compound and its degradation products to maintain a consistent ionization state.
Column degradation.Use a guard column and ensure the mobile phase is filtered and degassed. If the column is old, replace it.
Baseline noise or drift. Contaminated mobile phase or HPLC system.Use high-purity solvents and freshly prepared mobile phases. Flush the HPLC system thoroughly.
Detector lamp aging.Replace the UV detector lamp if it has exceeded its lifetime.
Inconsistent retention times. Fluctuations in temperature.Use a column oven to maintain a constant temperature.
Inconsistent mobile phase preparation.Prepare mobile phases accurately and consistently. Premixing solvents can improve reproducibility.
Air bubbles in the pump.Degas the mobile phase before use.
Identification of Degradation Products by LC-MS
Issue Possible Cause(s) Suggested Solution(s)
Difficulty in obtaining clear mass spectra for low-level degradants. Insufficient concentration of the degradation product.Concentrate the sample if possible. Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates) to enhance sensitivity.
Matrix effects (ion suppression or enhancement).Improve sample preparation to remove interfering matrix components (e.g., using solid-phase extraction). Use a matrix-matched calibration curve or an isotopically labeled internal standard.
Ambiguous fragmentation patterns. Insufficient fragmentation energy.Optimize the collision energy (in MS/MS) to achieve informative fragmentation.
Isomeric degradation products.Isomers will have the same molecular weight. Differentiate them based on their chromatographic retention times and potentially different fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol provides a general framework for conducting forced degradation studies on this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 1 N hydrochloric acid (HCl).

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 1 N sodium hydroxide (NaOH), and dilute to the final concentration with the mobile phase.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 1 N NaOH.

    • Keep at room temperature for 8 hours.

    • Cool, neutralize with 1 N HCl, and dilute to the final concentration with the mobile phase.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 30% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute to the final concentration with the mobile phase.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 105°C for 24 hours.

    • After cooling, dissolve the stressed solid in the solvent to the desired concentration.

  • Photolytic Degradation:

    • Expose a solid sample of this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • After exposure, dissolve the solid sample and/or dilute the solution to the final concentration.

3. Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or LC-MS method.

Example Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 344 nm

  • Injection Volume: 10 µL

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 N HCl, 60°C) stock->acid base Base Hydrolysis (1 N NaOH, RT) stock->base oxidation Oxidation (30% H₂O₂, RT) stock->oxidation thermal Thermal Degradation (Solid, 105°C) stock->thermal Solid Sample photo Photolytic Degradation (ICH Q1B) stock->photo control Unstressed Control stock->control hplc Stability-Indicating HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc id_quant Identification & Quantification of Degradation Products hplc->id_quant Data Acquisition control->hplc

Caption: Workflow for conducting forced degradation studies on this compound.

Postulated Signaling Pathways Modulated by this compound

G cluster_stimuli Cellular Stress / Stimuli cluster_pathways Signaling Pathways cluster_response Cellular Response stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Oxidative Stress nfkb NF-κB Pathway stimuli->nfkb nrf2 Nrf2 Pathway stimuli->nrf2 pi3k PI3K/Akt Pathway stimuli->pi3k oxidative_stress Oxidative Stress stimuli->oxidative_stress inflammation Inflammation (↑ COX-2, TNF-α, IL-6) nfkb->inflammation antioxidant Antioxidant Response (↑ SOD, GPx) nrf2->antioxidant pi3k->nfkb This compound This compound This compound->nfkb Inhibits This compound->nrf2 Activates This compound->pi3k Modulates

References

Validation & Comparative

Diosmetin vs. Luteolin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of nutritional science and drug development, the antioxidant potential of flavonoids is a subject of intense research. Among these, diosmetin and luteolin, two structurally similar flavones, have garnered significant attention. This guide provides a comprehensive comparison of their antioxidant activities, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.

Chemical Structure and Bioavailability

This compound (3',5,7-trihydroxy-4'-methoxyflavone) and luteolin (3',4',5,7-tetrahydroxyflavone) differ by a single methyl group on the 4'-position of the B-ring. This seemingly minor structural difference influences their bioavailability and metabolic fate. Luteolin undergoes extensive first-pass metabolism, leading to lower systemic bioavailability, whereas this compound exhibits slightly higher bioavailability and a longer plasma half-life[1].

Comparative Antioxidant Performance

The antioxidant capacity of this compound and luteolin has been evaluated using various in vitro and cellular assays. While both demonstrate potent antioxidant properties, their mechanisms and efficiencies can differ.

In Vitro Antioxidant Assays

Common in vitro assays to assess direct antioxidant activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. These assays measure the capacity of an antioxidant to directly neutralize free radicals.

Compound DPPH Radical Scavenging Activity (IC50) ABTS Radical Scavenging Activity (IC50) Reference
Luteolin13.2 ± 0.18 µM17.3 ± 0.82 µM[2]
This compoundGenerally reported to have lower activity than luteolinModerate in vitro activity on free-radical scavenging[1][3]

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. The data for this compound and luteolin are from different studies and may not be directly comparable due to variations in experimental conditions.

Generally, studies suggest that luteolin exhibits superior free radical scavenging activity in these chemical-based assays, with some reports indicating up to 30% greater activity than this compound[1].

Cellular Antioxidant Activity

The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant potential by assessing the ability of a compound to prevent intracellular oxidative stress.

Compound Cellular Antioxidant Activity (EC50) Reference
LuteolinData not available in the reviewed literature
This compoundDemonstrated to enhance cellular antioxidant enzyme systems

Note: EC50 values represent the concentration of the compound required to inhibit 50% of the oxidant-induced fluorescence.

Mechanisms of Antioxidant Action

Both this compound and luteolin exert their antioxidant effects through multiple mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways. A key pathway implicated in the antioxidant response of both flavonoids is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

This compound's Antioxidant Mechanism

This compound has been shown to activate the Nrf2 pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, including those for SOD, CAT, GPx, and heme oxygenase-1 (HO-1).

Diosmetin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to synthesis of

This compound-mediated activation of the Nrf2 signaling pathway.

Luteolin's Antioxidant Mechanism

Luteolin also interacts with the Nrf2 pathway, but its role appears to be more complex and context-dependent. Several studies have demonstrated that luteolin can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes, similar to this compound. However, other research, particularly in the context of cancer, has shown that luteolin can inhibit the Nrf2 signaling pathway. This dual activity suggests that luteolin's effect on Nrf2 may be cell-type specific and dependent on the cellular redox state.

Luteolin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Luteolin Luteolin Keap1_Nrf2 Keap1-Nrf2 Complex Luteolin->Keap1_Nrf2 Induces dissociation (Activation) Nrf2_cyto Nrf2 Luteolin->Nrf2_cyto Inhibits translocation (Inhibition in some cancers) Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Antioxidant_Genes Activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to synthesis of

Dual role of luteolin in modulating the Nrf2 signaling pathway.

Experimental Protocols

Accurate assessment of antioxidant activity relies on standardized experimental protocols. Below are detailed methodologies for the key assays discussed.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Calculation DPPH_sol Prepare DPPH solution in methanol/ethanol Mix Mix DPPH solution with test compound or control DPPH_sol->Mix Sample_sol Prepare various concentrations of test compound Sample_sol->Mix Incubate Incubate in the dark at room temperature Mix->Incubate Measure_abs Measure absorbance at ~517 nm Incubate->Measure_abs Calculate_inhib Calculate % inhibition Measure_abs->Calculate_inhib Calculate_ic50 Determine IC50 value Calculate_inhib->Calculate_ic50

Workflow for the DPPH radical scavenging assay.

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compound (this compound or luteolin) in a suitable solvent to prepare a stock solution, from which serial dilutions are made.

  • Reaction: In a 96-well plate or cuvettes, add a specific volume of the test compound solution to the DPPH working solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction: Add a small volume of the test compound solution to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of compounds to inhibit the oxidation of a fluorescent probe within cells.

Protocol:

  • Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and allowed to attach and grow to confluence.

  • Loading with Fluorescent Probe: The cells are washed with phosphate-buffered saline (PBS) and then incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is a cell-permeable, non-fluorescent probe.

  • Treatment with Test Compound: The cells are then treated with various concentrations of the test compound (this compound or luteolin).

  • Induction of Oxidative Stress: After an incubation period, a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells.

  • Measurement of Fluorescence: The plate is placed in a fluorescence microplate reader, and the fluorescence is measured over time. The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) by reactive oxygen species is monitored.

  • Calculation: The CAA value is calculated based on the area under the fluorescence curve. The EC50 value, the concentration of the test compound required to inhibit 50% of the AAPH-induced fluorescence, is determined.

Conclusion

References

A Comparative Guide to the In Vivo Anticancer Effects of Diosmetin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the preclinical efficacy of potential anticancer compounds is paramount. This guide provides an objective comparison of the in vivo anticancer effects of diosmetin against two other structurally related flavonoids, luteolin and apigenin. The information presented is collated from various preclinical studies, with a focus on quantitative data and detailed experimental methodologies.

Comparative Efficacy of this compound and Alternatives

The following tables summarize the in vivo anticancer effects of this compound, luteolin, and apigenin in various cancer models. While direct head-to-head studies are limited, this compilation allows for an indirect comparison based on studies utilizing similar cancer cell lines and xenograft models.

Colon Cancer (HCT-116 Xenograft Model)
CompoundAnimal ModelDosage & AdministrationTreatment DurationTumor Growth InhibitionKey Biomarker Changes
This compound NCr nu/nu mice50 & 100 mg/kg, oral gavage4 weeksAt 100 mg/kg, final tumor volume was 264 mm³ vs. 1428.8 mm³ in control.[1]↑ Bax, ↓ Bcl-2[1]
Luteolin BALB/c nude mice50 mg/kg, intraperitoneal injection3 weeks (3 times/week)Synergistically suppressed tumor growth with oxaliplatin.[2]↑ Cleaved PARP, ↑ p53[2]
Apigenin SCID mice25 mg/kg, oral gavage21 days~30% inhibition as a single agent; >70% inhibition with ABT-263.[3]↓ Mcl-1, ↓ p-AKT, ↓ p-ERK
Melanoma (B16F10 Xenograft/Metastasis Model)
CompoundAnimal ModelDosage & AdministrationTreatment DurationPrimary OutcomeKey Findings
This compound C57BL/6 miceNot specified14 daysTumor growth inhibition50% reduction in tumor growth compared to untreated mice.
Luteolin C57BL/6 mice10 & 20 mg/kgNot specifiedReduction of lung metastasisReduced metastatic colonization in the lungs by 50%.
Apigenin C57BL/6 mice150 mg/kg, oral gavage12 daysTumor growth inhibitionSignificant reduction in tumor volume and weight.
Glioma (U251/U87MG Xenograft Model)
CompoundAnimal ModelDosage & AdministrationTreatment DurationTumor Growth InhibitionKey Biomarker Changes
This compound Nude mice20 µg/mL (in vitro concentration)Not specifiedReduced tumor weight and volume.↑ E-cadherin, ↓ Bcl-2, ↑ Bax, ↑ Cleaved caspase-3
Luteolin Nude mice (U87MG)Not specifiedNot specifiedReduced tumor volume.↑ ATF4, ↑ CHOP, ↑ Cleaved-caspase-12, ↑ Bax, ↑ Cleaved-caspase-3
Apigenin Wistar rats (U-251)50 µM (in vitro pre-treatment)30 daysPrevented tumor formation.↓ VEGF, ↓ IL-1β, ↓ TNF, ↓ NOS2, ↓ IL-10, ↓ IL-4

Detailed Experimental Protocols

This compound in Colon Cancer (HCT-116 Xenograft)
  • Animal Model: Female NCr nu/nu nude mice.

  • Cell Line and Inoculation: 2 x 10^6 HCT-116 human colon carcinoma cells in 100 µL of RPMI-1640 medium were subcutaneously injected into the right flank of each mouse.

  • Treatment Protocol: When tumors reached a volume of 100 mm³, mice were randomly assigned to treatment groups. This compound was administered daily by oral gavage at doses of 50 and 100 mg/kg body weight for four weeks. The control group received the vehicle.

  • Tumor Measurement: Tumor volume was measured every three days using a digital caliper, and the volume was calculated using the formula: (length × width²) / 2.

  • Biomarker Analysis: At the end of the study, tumors were excised, and protein expression of Bax and Bcl-2 was analyzed by Western blot.

Luteolin in Colon Cancer (HCT-116 Xenograft)
  • Animal Model: BALB/c nude mice.

  • Cell Line and Inoculation: 3 x 10^6 HCT-116 cells were subcutaneously injected into both flanks of each mouse.

  • Treatment Protocol: Once tumors reached approximately 80 mm³, mice were randomized into groups. Luteolin was administered via intraperitoneal injection at a dose of 50 mg/kg body weight, three times per week for three weeks.

  • Tumor Measurement: Tumor size was regularly measured with a caliper.

  • Biomarker Analysis: Expression of cleaved PARP and p53 in tumor tissues was determined by Western blotting.

Apigenin in Colon Cancer (HCT-116 Xenograft)
  • Animal Model: Female C.B.-17 SCID mice (7 weeks old).

  • Cell Line and Inoculation: 5 x 10^5 HCT-116 cells in 0.2 mL of 50% Matrigel were subcutaneously implanted into the right flank.

  • Treatment Protocol: Mice were treated daily by oral gavage with apigenin (25 mg/kg) for 21 days.

  • Tumor Measurement: Tumor dimensions were measured three times a week, and volume was calculated.

  • Biomarker Analysis: Tumor samples were analyzed for the expression of Mcl-1, phospho-AKT, and phospho-ERK by Western blotting.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental designs and the molecular mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_setup Animal Model and Tumor Induction cluster_treatment Treatment Phase cluster_monitoring Data Collection and Analysis animal_model Xenograft Model (e.g., Nude Mice) cell_injection Subcutaneous Injection of Cancer Cells (e.g., HCT-116) animal_model->cell_injection tumor_growth Tumor Growth to Palpable Size (e.g., 100 mm³) cell_injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_this compound This compound Administration (e.g., Oral Gavage) randomization->treatment_this compound treatment_control Vehicle Control randomization->treatment_control treatment_alternative Alternative Flavonoid (Luteolin/Apigenin) randomization->treatment_alternative tumor_measurement Tumor Volume/Weight Measurement treatment_this compound->tumor_measurement biomarker_analysis Biomarker Analysis (e.g., Western Blot) treatment_this compound->biomarker_analysis treatment_control->tumor_measurement treatment_control->biomarker_analysis treatment_alternative->tumor_measurement treatment_alternative->biomarker_analysis data_analysis Statistical Analysis tumor_measurement->data_analysis biomarker_analysis->data_analysis

A generalized workflow for in vivo xenograft studies investigating the anticancer effects of flavonoids.

diosmetin_pathway cluster_angiogenesis Angiogenesis Inhibition cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest This compound This compound vegf VEGF Signaling This compound->vegf inhibits bax Bax This compound->bax upregulates bcl2 Bcl-2 This compound->bcl2 downregulates cyclins_cdks Cyclins/CDKs This compound->cyclins_cdks inhibits angiogenesis Tumor Angiogenesis vegf->angiogenesis promotes caspases Caspases bax->caspases activates bcl2->caspases inhibits apoptosis Apoptosis caspases->apoptosis executes cell_cycle Cell Cycle Progression cyclins_cdks->cell_cycle drives

Simplified signaling pathways modulated by this compound in cancer cells.

References

The Bioavailability Challenge: A Comparative Guide to Diosmetin Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming the poor oral bioavailability of the flavonoid diosmetin is a critical step in harnessing its therapeutic potential. This guide provides a comparative analysis of different this compound formulations, supported by experimental data, to illuminate the most promising strategies for enhancing its systemic absorption.

This compound, the aglycone of diosmin, is a natural flavonoid found in citrus fruits that has garnered significant interest for its antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, its clinical application has been hampered by low water solubility and poor oral bioavailability.[4][5] Upon oral administration, diosmin is not directly absorbed but is first hydrolyzed by intestinal microflora into this compound, which is then absorbed. This process is often inefficient, leading to low and variable plasma concentrations of this compound.

To address this challenge, various formulation strategies have been developed to improve the solubility, dissolution rate, and ultimately, the bioavailability of this compound. This guide will delve into the comparative bioavailability of these formulations, present the experimental protocols used for their evaluation, and visualize the underlying processes.

Comparative Bioavailability of this compound Formulations

The following table summarizes the pharmacokinetic data from studies evaluating different this compound formulations. It is important to note that these studies were not conducted head-to-head, and comparisons are made relative to the control used in each individual study.

Formulation TypeTest FormulationReference FormulationSpeciesKey Findings
Micronized Formulation with Buffering Agent µSmin® Plus (micronized diosmin complex with a buffering agent)Unformulated Micronized DiosminHealthy Human Volunteers9.4-fold greater relative bioavailability (AUC0-t). Cmax: 50.3 ± 22.6 ng/mL vs. 2.4 ± 1.9 ng/mL.
Cyclodextrin Inclusion Complex This compound-7-glucoside-γ-cyclodextrin (DIOSG-CD) inclusion complexDiosminSprague-Dawley RatsApproximately 800-fold higher AUC0-24h.
Solid Self-Microemulsifying Drug Delivery System (SMEDDS) This compound-loaded Solid SMEDDSThis compound-loaded Liquid SMEDDSNot specified in abstract4.27-fold improvement in oral bioavailability.
Liposomal Formulation This compound-loaded long-circulating liposomes modified with lactoferrinFree this compoundRatsHigher bioavailability and a much-prolonged circulation time. Higher concentration found in the brain.
Nanocrystals Diosgenin NanocrystalsDiosgenin Coarse SuspensionRats2.55-fold increase in AUC0-72h and 2.01-fold increase in Cmax.

Note: Diosgenin is a sapogenin with a similar steroidal structure, and the data is included to illustrate the potential of nanocrystal technology for poorly soluble compounds.

Experimental Protocols

The evaluation of this compound's bioavailability in these studies typically involves the following key experimental steps:

Study Design and Administration
  • Human Studies: The study comparing µSmin® Plus to unformulated micronized diosmin was a randomized, double-blind, two-period, cross-over clinical trial in 16 healthy male volunteers. A single oral dose was administered, followed by a washout period.

  • Animal Studies: Pharmacokinetic studies in rats, typically Sprague-Dawley rats, are common for preclinical evaluation. Formulations are administered orally, and blood samples are collected at predetermined time points.

Blood Sample Collection and Processing

Blood samples are collected at various time intervals after administration. Plasma is separated by centrifugation and stored frozen until analysis.

Sample Analysis: Measurement of this compound

Due to the fact that diosmin is metabolized to this compound before absorption, and that this compound circulates in the blood primarily as glucuronide and sulfate conjugates, a deconjugation step is necessary prior to analysis.

  • Enzymatic Hydrolysis: Plasma samples are treated with β-glucuronidase to liberate free this compound from its conjugated metabolites.

  • Chromatographic Analysis: The concentration of this compound in the plasma samples is quantified using highly sensitive and specific analytical techniques, most commonly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Pharmacokinetic Analysis

The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

  • Cmax: The maximum (or peak) serum concentration that a drug achieves.

  • Tmax: The time at which the Cmax is observed.

  • AUC (Area Under the Curve): The integral of the concentration-time curve, which reflects the total exposure to a drug.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the biological context of this compound's action, the following diagrams are provided.

Experimental_Workflow cluster_study_design Study Design cluster_sampling Sampling & Processing cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis subject Human Volunteers or Sprague-Dawley Rats admin Oral Administration of this compound Formulation subject->admin blood Blood Sample Collection (Time-course) admin->blood plasma Plasma Separation (Centrifugation) blood->plasma deconjugation Enzymatic Deconjugation (β-glucuronidase) plasma->deconjugation hplc HPLC-MS/MS Analysis deconjugation->hplc pk Calculation of Cmax, Tmax, AUC hplc->pk

Caption: Experimental workflow for assessing the bioavailability of this compound formulations.

This compound exerts its biological effects by modulating various cellular signaling pathways. One of the key pathways implicated in its anti-inflammatory and antioxidant effects is the NF-κB and Nrf2 signaling cascade.

Signaling_Pathway cluster_this compound This compound Action cluster_inflammation Inflammatory Pathway cluster_antioxidant Antioxidant Pathway This compound This compound nfkb NF-κB This compound->nfkb Inhibits nrf2 Nrf2 This compound->nrf2 Activates inflammation Inflammation nfkb->inflammation are Antioxidant Response Element (ARE) nrf2->are antioxidant Antioxidant Enzymes are->antioxidant

Caption: this compound's modulation of NF-κB and Nrf2 signaling pathways.

Conclusion

The evidence strongly suggests that advanced formulation strategies can significantly overcome the inherent bioavailability limitations of this compound. Micronized formulations combined with buffering agents, cyclodextrin inclusion complexes, solid SMEDDS, and liposomal delivery systems have all demonstrated substantial improvements in the systemic absorption of this compound in both preclinical and clinical settings. For researchers and drug development professionals, the choice of formulation will depend on the specific therapeutic application, desired pharmacokinetic profile, and manufacturing considerations. Further head-to-head comparative studies are warranted to definitively establish the superiority of one formulation strategy over another. These advancements in formulation technology are paving the way for the successful clinical translation of this compound's therapeutic promise.

References

A Comparative Guide to Diosmetin Analogs with Enhanced Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diosmetin, a naturally occurring flavonoid found in citrus fruits, has garnered significant attention for its anti-inflammatory properties. However, its therapeutic potential is often limited by factors such as low bioavailability. To address this, researchers have been developing synthetic analogs of this compound with the aim of enhancing its anti-inflammatory efficacy. This guide provides an objective comparison of the performance of various this compound analogs, supported by experimental data, to aid in the selection and development of novel anti-inflammatory agents.

Acyl Derivatives of this compound: A Leap in Anti-inflammatory Potency

Recent studies have demonstrated that acylation of this compound can significantly boost its anti-inflammatory activity. A key study by Hoang et al. (2015) synthesized and evaluated an O-acyl derivative of this compound, revealing a marked improvement in its ability to combat inflammation both in vitro and in vivo.[1]

Comparative Anti-inflammatory Activity

The following table summarizes the comparative anti-inflammatory activity of this compound and its O-acyl analog.

CompoundIn Vitro: Inhibition of Albumin Denaturation (IC50)In Vivo: Carrageenan-Induced Paw Edema (% Inhibition at 50 mg/kg)
This compound130.4 ± 4.2 µg/mL48.2%
This compound O-acyl analog85.6 ± 3.1 µg/mL62.5%

Data sourced from Hoang et al. (2015)[1]

These results clearly indicate that the O-acyl derivative of this compound is a more potent anti-inflammatory agent than the parent compound. It exhibits a significantly lower IC50 value in the in vitro assay, signifying greater efficacy in preventing protein denaturation, a hallmark of inflammation. Furthermore, in the in vivo model of acute inflammation, the O-acyl analog demonstrated a substantially higher percentage of edema inhibition.

Mechanistic Insights: Modulation of Key Inflammatory Pathways

The anti-inflammatory effects of this compound and its analogs are largely attributed to their ability to modulate critical signaling pathways involved in the inflammatory response. These include the NF-κB, Nrf2, and MAPK pathways.

NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway.[2] It is plausible that the enhanced anti-inflammatory activity of this compound analogs is, at least in part, due to a more potent inhibition of this pathway.

Nrf2 Pathway: The Nrf2 pathway is a key cellular defense mechanism against oxidative stress, which is closely linked to inflammation. Activation of Nrf2 leads to the production of antioxidant enzymes. This compound has been demonstrated to activate the Nrf2 signaling pathway, thereby mitigating oxidative damage and inflammation. It is hypothesized that more potent analogs may exhibit enhanced Nrf2 activation.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. This compound has been found to suppress the phosphorylation of key MAPK proteins such as ERK, JNK, and p38. The superior anti-inflammatory effects of this compound analogs may be linked to a more profound inhibition of MAPK signaling.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway Stimulus Stimulus IKK IKK Stimulus->IKK activates MAPKKK MAPKKK Stimulus->MAPKKK activates Keap1_Nrf2 Keap1-Nrf2 Complex Stimulus->Keap1_Nrf2 induces oxidative stress NFKB_Inhibition IκB IKK->NFKB_Inhibition | NFKB NFKB NFKB_Inhibition->NFKB releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFKB->Pro_inflammatory_Genes activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates AP1 AP1 MAPK->AP1 activates AP1->Pro_inflammatory_Genes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes activates Diosmetin_Analogs This compound & Analogs Diosmetin_Analogs->IKK inhibit Diosmetin_Analogs->MAPKK inhibit Diosmetin_Analogs->Keap1_Nrf2 promote dissociation

Caption: Key inflammatory signaling pathways modulated by this compound and its analogs.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.

Inhibition of Bovine Serum Albumin Denaturation

This in vitro assay assesses the ability of a compound to prevent protein denaturation, a common feature of inflammation.

  • Reaction Mixture: A solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.3) is prepared.

  • Incubation: The test compound (this compound or its analog) at various concentrations is added to the BSA solution and incubated at 37°C for 20 minutes.

  • Denaturation: The mixture is then heated at 72°C for 5 minutes to induce denaturation.

  • Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated, and the IC50 value (the concentration required to inhibit 50% of denaturation) is determined.

Carrageenan-Induced Paw Edema in Mice

This in vivo model is a standard method for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Model: Swiss albino mice are used for the experiment.

  • Compound Administration: The test compound (this compound or its analog) or a standard drug (e.g., ketoprofen) is administered orally to the mice.

  • Induction of Edema: After one hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each mouse to induce inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.

  • Calculation: The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with that of the control group.

G cluster_invitro In Vitro Assay: Inhibition of Albumin Denaturation cluster_invivo In Vivo Assay: Carrageenan-Induced Paw Edema A Prepare BSA solution B Add test compound and incubate A->B C Induce denaturation by heating B->C D Measure turbidity C->D E Administer test compound to mice F Inject carrageenan into paw E->F G Measure paw volume at intervals F->G H Calculate % inhibition G->H

Caption: Experimental workflows for in vitro and in vivo anti-inflammatory assays.

Conclusion

The available evidence strongly suggests that synthetic modification of this compound, particularly through acylation, can lead to analogs with significantly enhanced anti-inflammatory activity. These analogs demonstrate superior performance in both in vitro and in vivo models of inflammation. The underlying mechanisms likely involve a more potent modulation of key inflammatory signaling pathways, including NF-κB, Nrf2, and MAPK. Further research into a wider range of this compound analogs, including benzyloxy, glycoside, and chalcone derivatives, is warranted to identify even more potent and bioavailable anti-inflammatory drug candidates. The detailed experimental protocols provided in this guide should facilitate the standardized evaluation and comparison of new this compound analogs.

References

A Comparative Guide to the In Vitro and In Vivo Bioactivity of Diosmetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo pharmacological activities of diosmetin, a natural flavonoid found in citrus fruits and various medicinal herbs.[1] The compiled data, supported by detailed experimental protocols, aims to facilitate a comprehensive understanding of its therapeutic potential, particularly in the realms of anti-inflammatory, antioxidant, and anti-cancer applications.

Data Summary: In Vitro vs. In Vivo Activity of this compound

The following tables summarize the quantitative data from key experimental findings, offering a clear comparison between the activity of this compound in controlled laboratory settings and within living organisms.

Anti-inflammatory and Antioxidant Activity
Activity In Vitro ModelParameter This compound Concentration/Dose Observed Effect Reference
AntioxidantFree Radical Scavenging AssaysIC508.76 mM (Superoxide), 6.36 mM (DPPH), 0.034 mM (Hydroxyl), 0.43 mM (ABTS)Potent free radical scavenging activity.[2]
Anti-inflammatoryLPS-stimulated RAW 264.7 MacrophagesNO ProductionNot specifiedInhibition of nitric oxide production.[3]
Anti-inflammatoryLPS-stimulated RAW 264.7 MacrophagesiNOS, TNF-α, IL-1β, IL-6 ExpressionNot specifiedDecreased expression of pro-inflammatory mediators.[3]
Activity In Vivo Model Parameter This compound Concentration/Dose Observed Effect Reference
Anti-inflammatoryDNCB-induced Atopic Dermatitis (Hairless Mice)Dermatitis Score, Epidermal/Dermal Thickness, Mast Cell CountNot specifiedSignificant reduction in atopic dermatitis symptoms.[3]
Anti-inflammatoryDNCB-induced Atopic Dermatitis (Hairless Mice)Serum IgE and IL-4 Levels5, 10, 25 mg/kg (oral)Dose-dependent reduction in inflammatory markers.
Anti-inflammatoryEndotoxin-induced Acute Hepatic Failure (Mice)Serum Inflammatory Mediators and CytokinesNot specifiedSuppression of inflammatory response and liver damage.
Anti-Cancer Activity
Activity In Vitro ModelParameter This compound Concentration/Dose Observed Effect Reference
Anti-proliferativeMDA-MB-231 (Breast Cancer)Cell Viability10, 30, 50 µMSignificant reduction in cell viability.
Anti-proliferativeHepG2 (Hepatocellular Carcinoma)Cell Proliferation≥5 µg/mlSignificant inhibition of cell proliferation (IC50: 11.60±1.71 µg/ml at 24h).
Apoptosis InductionMDA-MB-231 (Breast Cancer)Apoptotic Cells10, 30, 50 µMIncreased percentage of apoptotic cells.
Apoptosis InductionHepG2 (Hepatocellular Carcinoma)Apoptosis Rate10, 20 µg/mlSignificant increase in apoptosis rate.
Activity In Vivo Model Parameter This compound Concentration/Dose Observed Effect Reference
Anti-tumorigenicHCT-116 Colon Cancer Xenograft (Nude Mice)Tumor Volume50 mg/kg, 100 mg/kg (oral)Significant reduction to 581.7 ± 266 mm³ and 264 ± 238.3 mm³, respectively, compared to control (1428.8 ± 459.6 mm³).
Anti-tumorigenicHCT-116 Colon Cancer Xenograft (Nude Mice)Tumor Weight50 mg/kg, 100 mg/kg (oral)Significant reduction to 1.17 ± 0.84 g and 0.62 ± 0.29 g, respectively, compared to control (2.478 ± 0.7 g).

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and a deeper understanding of the presented data.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Cell Lines: MDA-MB-231 (human breast cancer), HepG2 (human hepatocellular carcinoma).

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 2 x 10⁵ cells/well and incubated for 24 hours.

    • The cells are then treated with various concentrations of this compound (e.g., 0, 10, 30, 50 µM) for a specified duration (typically 24, 48, or 72 hours).

    • Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

    • The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

2. Apoptosis Detection (Annexin V-FITC/PI Staining)

  • Cell Lines: MDA-MB-231, HepG2.

  • Procedure:

    • Cells are seeded in 6-well plates and treated with this compound for 24 hours.

    • After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

    • The cells are then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

3. Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

  • Cell Line: RAW 264.7 (murine macrophage).

  • Procedure:

    • RAW 264.7 cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound for a specified period.

    • The production of nitric oxide (NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the concentration of nitrite is determined from a standard curve.

In Vivo Models

1. DNCB-Induced Atopic Dermatitis Mouse Model

  • Animal Model: SKH-1 or HR-1 hairless mice.

  • Procedure:

    • Atopic dermatitis is induced by sensitizing the dorsal skin of the mice with 1% 2,4-dinitrochlorobenzene (DNCB) solution.

    • After sensitization, the mice are challenged with a lower concentration of DNCB (e.g., 0.2%) every few days to maintain the inflammatory response.

    • This compound is administered orally, typically suspended in a vehicle like 0.5% carboxymethylcellulose (CMC), at various doses (e.g., 5, 10, 25 mg/kg) throughout the experimental period.

    • Clinical severity is assessed by scoring dermatitis severity.

    • At the end of the experiment, blood samples are collected to measure serum levels of IgE and IL-4. Skin tissue is collected for histological analysis.

2. Human Tumor Xenograft Mouse Model

  • Animal Model: Athymic nude mice.

  • Procedure:

    • Human cancer cells (e.g., HCT-116 colon cancer cells) are subcutaneously injected into the flank of the mice.

    • When the tumors reach a palpable size (e.g., 100 mm³), the mice are randomly assigned to treatment groups.

    • This compound is administered orally (e.g., 50 or 100 mg/kg in 0.5% CMC) daily for a specified duration (e.g., 4 weeks).

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the general workflows of the described experimental models.

diosmetin_nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

diosmetin_apoptosis_pathway This compound This compound p53 p53 This compound->p53 Upregulates Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via the intrinsic pathway.

experimental_workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow CellCulture Cell Culture (e.g., Macrophages, Cancer Cells) Treatment Treatment with this compound CellCulture->Treatment Assays Functional Assays (e.g., MTT, Apoptosis, Cytokine Analysis) Treatment->Assays DataAnalysis Data Analysis Assays->DataAnalysis AnimalModel Animal Model Induction (e.g., Atopic Dermatitis, Tumor Xenograft) DiosmetinAdmin This compound Administration (e.g., Oral Gavage) AnimalModel->DiosmetinAdmin Monitoring Monitoring (e.g., Tumor Size, Clinical Score) DiosmetinAdmin->Monitoring EndpointAnalysis Endpoint Analysis (e.g., Blood, Tissue Collection) Monitoring->EndpointAnalysis

Caption: General experimental workflows for in vitro and in vivo studies.

References

A Comparative Analysis of Diosmetin Derivatives as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various diosmetin derivatives and their efficacy in inhibiting acetylcholinesterase (AChE), a key enzyme implicated in neurodegenerative diseases such as Alzheimer's. The following sections present a compilation of experimental data, detailed laboratory protocols, and visual representations of the scientific processes involved.

Data Presentation: Comparative Inhibitory Activity

The inhibitory potential of several this compound derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength; a lower IC50 value indicates a more potent inhibitor.

CompoundTarget EnzymeIC50 (µM)Reference
This compound Derivative 1AChE-[1][2]
This compound Derivative 2AChE-[1][2]
This compound Derivative 3 AChE ~0.01 [1]
This compound Derivative 4AChE-
This compound Derivative 1BuChE-
This compound Derivative 2BuChE-
This compound Derivative 3BuChE~0.1
This compound Derivative 4BuChE-
This compound Carbamate Derivative 1BuChE0.094 ± 0.0054
This compound Carbamate Derivative 4 BuChE 0.0760 ****
This compound Derivative 20AChE73.82
This compound Derivative 21AChE75.91
Naringenin DerivativeAChE12.91 - 62.52
Naringenin DerivativeBuChE0.094 - 13.72
Coumarin Derivative 3aAChE4.28 ± 0.22

Note: A '-' indicates that the specific data was not provided in the cited sources. The table highlights the most potent derivatives for each enzyme in bold.

Recent studies have focused on the design and synthesis of novel this compound derivatives as multifunctional agents for Alzheimer's disease. One study reported four this compound derivatives, with compound 3 showing a potent inhibitory effect on AChE in the 10⁻⁸ M range. Another investigation into five this compound derivatives with carbamate groups found that while they all exhibited good cholinesterase inhibitory activities, compound 4 was the most potent against butyrylcholinesterase (BuChE) with an IC50 of 0.0760 μM. Furthermore, a series of naringenin derivatives, which share a similar flavonoid scaffold with this compound, displayed moderate to good inhibitory activities against both AChE and BuChE.

Experimental Protocols

The following is a detailed methodology for a typical in vitro acetylcholinesterase inhibition assay based on Ellman's method, which is a widely used colorimetric technique.

Objective: To determine the in vitro potency of this compound derivatives as AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.

Materials:

  • Human recombinant acetylcholinesterase (or other sources like electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the test compound in the phosphate buffer to obtain a range of concentrations.

    • Prepare solutions of ATCI and DTNB in the phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • To each well, add the phosphate buffer.

    • Add the test compound solution at various concentrations to the respective wells.

    • Add the AChE enzyme solution to all wells except the blank.

    • Incubate the plate for a predetermined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway related to AChE inhibition.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, DTNB, ATCI) plate_loading Plate Loading (Buffer, Compound, Enzyme) reagent_prep->plate_loading compound_prep Compound Dilution (this compound Derivatives) compound_prep->plate_loading enzyme_prep Enzyme Preparation (AChE Solution) enzyme_prep->plate_loading incubation Incubation plate_loading->incubation reaction_start Initiate Reaction (Add ATCI/DTNB) incubation->reaction_start measurement Absorbance Measurement (412 nm) reaction_start->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 calculation->ic50

Caption: Experimental workflow for the AChE inhibition assay.

signaling_pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Neuronal Signaling Neuronal Signaling Receptor->Neuronal Signaling Activation This compound This compound Derivative This compound->AChE Inhibition

Caption: Conceptual pathway of AChE inhibition by this compound derivatives.

References

Diosmetin-7-Glucoside-γ-Cyclodextrin Complex Demonstrates Superior Bioavailability Over Diosmin in Rats

Author: BenchChem Technical Support Team. Date: November 2025

A recent study has revealed a dramatic increase in the bioavailability of a novel diosmetin-7-glucoside-γ-cyclodextrin (DIOSG-CD) inclusion complex compared to the widely used flavonoid, diosmin, in Sprague-Dawley rats. The findings suggest that the DIOSG-CD complex could offer a significantly more efficient method for delivering the therapeutic benefits of this compound.

The research demonstrated that the area under the curve (AUC), a key indicator of total drug exposure, was approximately 800-fold higher for the DIOSG-CD complex than for diosmin following oral administration.[1][2][3] This substantial difference highlights the enhanced absorption and systemic availability of this compound when formulated as a γ-cyclodextrin inclusion complex.

Diosmin, a naturally occurring flavonoid found in citrus fruits, is known for its vascular-protective and antioxidant properties.[1][4] However, its therapeutic efficacy is often limited by poor water solubility and low bioavailability. To address these limitations, researchers developed the DIOSG-CD inclusion complex. This formulation not only improves solubility but also appears to facilitate more rapid absorption.

Comparative Pharmacokinetic Data

The study's quantitative data underscores the significant pharmacokinetic advantages of the DIOSG-CD complex over diosmin. The maximum plasma concentration (Cmax) of this compound was found to be approximately 400 times higher after administration of the DIOSG-CD complex. Furthermore, the time to reach this peak concentration (Tmax) was 6 hours shorter, indicating a much faster absorption rate for the inclusion complex.

ParameterThis compound-7-Glucoside-γ-Cyclodextrin (DIOSG-CD)Diosmin (DSN)Fold Increase (DIOSG-CD vs. DSN)
AUC₀₋₂₄ (μg·h/mL) 22.3 ± 2.60.028 ± 0.012~800
Cmax (μg/mL) 3.9 ± 0.30.009 ± 0.002~400
Tmax (h) 2.0 ± 0.08.0 ± 1.2-
Data represents mean ± standard error of the mean (n=6).

Experimental Protocol

The comparative bioavailability study was conducted in male Sprague-Dawley rats. The experimental workflow involved the following key steps:

G cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Sample Collection & Processing cluster_3 Analysis A Male Sprague-Dawley Rats (n=12) B Fasting overnight with free access to water A->B C Oral gavage of DIOSG-CD (300 μmol/kg DSN equivalent) to Group 1 (n=6) B->C D Oral gavage of Diosmin (300 μmol/kg) to Group 2 (n=6) B->D E Blood collection from the tail vein at specified time points (0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24 h) C->E D->E F Plasma separation by centrifugation E->F G Enzymatic treatment of plasma with β-glucuronidase F->G H Quantification of this compound concentration using HPLC G->H I Pharmacokinetic parameter calculation (AUC, Cmax, Tmax) H->I

Experimental workflow for the comparative bioavailability study.

The study utilized a patented method to produce the this compound-7-glucoside-γ-cyclodextrin inclusion complex by reacting diosmin and naringinase with γ-cyclodextrin. Following administration, blood samples were collected at various time points, and plasma concentrations of this compound were determined using High-Performance Liquid Chromatography (HPLC) after treatment with β-glucuronidase to measure the total this compound level.

Mechanism of Enhanced Bioavailability

The enhanced bioavailability of the DIOSG-CD complex is attributed to the improved water solubility and the potential for more efficient enzymatic hydrolysis in the small intestine. Flavonoid rutinosides like diosmin are typically poorly absorbed and require hydrolysis by intestinal microbiota in the colon. In contrast, flavonoid monoglucosides can be hydrolyzed more readily in the small intestine, leading to faster absorption of the aglycone, this compound. The cyclodextrin inclusion likely facilitates the delivery of this compound-7-glucoside to the site of absorption in a more soluble form.

References

Diosmetin in Combination Therapy: A Comparative Guide to Additive and Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the additive versus synergistic effects of diosmetin when used in combination with other therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear comparison of this compound's performance in various therapeutic contexts, including oncology, anti-inflammatory applications, and metabolic disorders.

Executive Summary

This compound, a natural flavonoid found in citrus fruits and various medicinal plants, has garnered significant attention for its therapeutic potential. While its efficacy as a standalone agent is well-documented, emerging research highlights its potent synergistic and additive effects when combined with conventional drugs. In oncology, this compound has been shown to enhance the efficacy of chemotherapeutic agents such as 5-fluorouracil (5-FU), cisplatin, and doxorubicin, often allowing for dose reduction and mitigation of toxicity.[1][2][3][4] This guide delves into the quantitative data from these studies, details the experimental protocols, and visualizes the underlying molecular pathways to provide a thorough understanding of these interactions. While the synergistic potential of this compound in cancer treatment is increasingly evident, its combinatorial effects in treating inflammation and metabolic disorders are less explored, representing a promising frontier for future research.

I. Synergistic Effects of this compound in Oncology

The combination of this compound with traditional chemotherapy drugs has demonstrated significant synergistic effects in preclinical studies, leading to enhanced cancer cell death, reduced tumor growth, and the potential to overcome drug resistance.

This compound and 5-Fluorouracil (5-FU) in Colorectal Cancer

Studies have shown that the combination of this compound and 5-FU exhibits synergistic effects against colorectal cancer (CRC) cells, particularly the HCT116 cell line.[1] This synergy is characterized by a significant reduction in the required dose of 5-FU, thereby potentially lowering its associated adverse effects.

Quantitative Data Summary: this compound + 5-FU

ParameterCell LineValueInterpretationReference
Combination Index (CI) HCT1160.66 ± 0.4Synergistic Effect (CI < 1)
HT291.0 ± 0.2Additive Effect (CI ≈ 1)
Dose Reduction Index (DRI) for 5-FU HCT1163.0 ± 1.93-fold dose reduction of 5-FU
IC50 of 5-FU (μg/mL) HCT116 (Monotherapy)0.83-
HCT116 (Combination)0.27Significant reduction in IC50
Apoptosis Rate HCT116 (Combination)41.9%Increased apoptosis compared to monotherapy

Experimental Protocol: In Vitro Synergy Assessment of this compound and 5-FU

  • Cell Culture: HCT116 and HT29 colorectal cancer cells were cultured in appropriate media.

  • Cytotoxicity Assay (MTT Assay): Cells were treated with varying concentrations of this compound, 5-FU, or a combination of both for 72 hours. Cell viability was assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50) for each treatment.

  • Combination Index (CI) and Dose Reduction Index (DRI) Calculation: The Chou-Talalay method was used to calculate the CI and DRI. A CI value less than 1 indicates synergy, equal to 1 indicates an additive effect, and greater than 1 indicates antagonism. The DRI quantifies the extent to which the dose of one drug can be reduced in a combination to achieve a given effect.

  • Apoptosis Analysis (Annexin V-FITC/PI Staining): Cells were treated with the IC50 concentrations of the drugs, alone and in combination. Apoptosis was quantified using flow cytometry after staining with Annexin V-FITC and propidium iodide (PI).

Signaling Pathway and Experimental Workflow

G This compound and 5-FU Synergy Pathway cluster_cell Colorectal Cancer Cell This compound This compound Intrinsic_Pathway Intrinsic Apoptosis Pathway This compound->Intrinsic_Pathway G2M_Arrest G2/M Phase Arrest This compound->G2M_Arrest Synergy Synergistic Effect This compound->Synergy FU 5-Fluorouracil FU->Intrinsic_Pathway FU->G2M_Arrest FU->Synergy Cell_Death Apoptosis Intrinsic_Pathway->Cell_Death G2M_Arrest->Cell_Death Synergy->Cell_Death Enhanced

Synergistic pathway of this compound and 5-FU in CRC cells.

G In Vitro Synergy Experimental Workflow start Start cell_culture Culture HCT116/HT29 Cells start->cell_culture treatment Treat with this compound, 5-FU, and Combination cell_culture->treatment mtt MTT Assay (72h) treatment->mtt apoptosis Annexin V/PI Staining treatment->apoptosis ic50 Determine IC50 mtt->ic50 chou_talalay Chou-Talalay Analysis ic50->chou_talalay ci_dri Calculate CI and DRI chou_talalay->ci_dri results Synergy/Additive Effect Increased Apoptosis ci_dri->results flow_cytometry Flow Cytometry apoptosis->flow_cytometry flow_cytometry->results

Workflow for in vitro synergy analysis.
This compound and Cisplatin in Esophageal Squamous Cell Carcinoma

The combination of this compound and cisplatin has been shown to synergistically inhibit the progression of esophageal squamous cell carcinoma (ESCC). Notably, this combination not only enhances the anti-tumor effect but also appears to reduce the nephrotoxicity associated with cisplatin, a significant dose-limiting side effect.

Quantitative Data Summary: this compound + Cisplatin

ParameterCell LineValueInterpretationReference
Combination Index (CI) KYSE150, ECa109< 1Synergistic Effect
Effect on Cell Viability KYSE150, ECa109Significantly decreased with combinationEnhanced anti-proliferative effect
Kidney Injury Biomarkers (in vivo) PDX modelSignificantly reduced mRNA levels of KIM-1 and NGALReduced nephrotoxicity

Experimental Protocol: In Vivo Xenograft Synergy Study

  • Animal Model: Patient-derived xenografts (PDX) of esophageal squamous cell carcinoma were established in immunodeficient mice.

  • Treatment: Mice were treated with this compound, cisplatin, or a combination of both.

  • Tumor Growth Inhibition: Tumor volume was measured regularly to assess the anti-tumor efficacy of the treatments.

  • Toxicity Assessment: Blood and kidney tissue samples were collected to measure biomarkers of nephrotoxicity, such as blood urea nitrogen (BUN), serum creatinine, and the mRNA expression of kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL).

Signaling Pathway and Experimental Workflow

G This compound and Cisplatin Synergy in ESCC cluster_escc ESCC Cell cluster_kidney Kidney This compound This compound CDK2_Rb_E2F2_RRM2 CDK2/Rb/E2F2/RRM2 Pathway This compound->CDK2_Rb_E2F2_RRM2 Nephrotoxicity Nephrotoxicity This compound->Nephrotoxicity Reduces Synergy Synergistic Anti-Tumor Effect This compound->Synergy Cisplatin Cisplatin Progression ESCC Progression Cisplatin->Progression Cisplatin->Nephrotoxicity Cisplatin->Synergy CDK2_Rb_E2F2_RRM2->Progression Synergy->Progression Enhanced Inhibition

This compound and Cisplatin synergistic mechanism.

G In Vivo Xenograft Synergy Workflow start Start pdx Establish PDX Model in Mice start->pdx treatment Administer this compound, Cisplatin, and Combination pdx->treatment tumor_measurement Measure Tumor Volume treatment->tumor_measurement toxicity_assessment Assess Nephrotoxicity (Blood & Tissue Analysis) treatment->toxicity_assessment data_analysis Analyze Tumor Growth and Toxicity Data tumor_measurement->data_analysis toxicity_assessment->data_analysis results Synergistic Tumor Inhibition Reduced Nephrotoxicity data_analysis->results

Workflow for in vivo synergy evaluation.
This compound and Doxorubicin in Breast Cancer

The combination of this compound and doxorubicin has shown potential in enhancing the treatment of breast cancer. This compound appears to increase the efficacy of doxorubicin by promoting DNA damage in cancer cells and inhibiting P-glycoprotein, a key player in multidrug resistance.

Quantitative Data Summary: this compound + Doxorubicin

ParameterCell LineObservationInterpretationReference
Apoptosis MCF-7Significantly enhanced with combinationIncreased programmed cell death
DNA Damage MCF-7Significantly enhanced with combinationIncreased genotoxicity in cancer cells
P-glycoprotein (ABCB1) Expression MCF-7Downregulated with this compoundOvercoming multidrug resistance

Experimental Protocol: Mechanistic Synergy Analysis

  • Cell Viability Assay: Breast cancer cell lines (e.g., MCF-7) were treated with this compound, doxorubicin, and their combination to assess effects on cell viability.

  • Apoptosis Assay: Apoptosis was measured using techniques such as Annexin V/PI staining and flow cytometry.

  • DNA Damage Analysis: The comet assay was used to quantify DNA damage in cells following treatment.

  • P-glycoprotein Expression and Activity: Western blotting and functional assays were employed to determine the effect of this compound on the expression and activity of P-glycoprotein.

Signaling Pathway and Experimental Workflow

G This compound and Doxorubicin Synergy in Breast Cancer cluster_breast_cancer Breast Cancer Cell This compound This compound Pgp P-glycoprotein (MDR) This compound->Pgp Inhibits DNA_Damage DNA Damage This compound->DNA_Damage Enhances Synergy Synergistic Effect This compound->Synergy Doxorubicin Doxorubicin Doxorubicin->DNA_Damage Doxorubicin->Synergy Apoptosis Apoptosis DNA_Damage->Apoptosis Synergy->Apoptosis Enhanced

Synergistic mechanism of this compound and Doxorubicin.

G Mechanistic Synergy Analysis Workflow start Start cell_culture Culture Breast Cancer Cells start->cell_culture treatment Treat with this compound, Doxorubicin, and Combination cell_culture->treatment viability Cell Viability Assay treatment->viability apoptosis Apoptosis Assay treatment->apoptosis dna_damage Comet Assay for DNA Damage treatment->dna_damage pgp_analysis P-glycoprotein Expression and Activity Analysis treatment->pgp_analysis results Enhanced Efficacy Overcoming Resistance viability->results apoptosis->results dna_damage->results pgp_analysis->results

Workflow for mechanistic synergy studies.

II. Additive and Synergistic Potential of this compound in Anti-Inflammatory Therapy

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory mediators. While direct experimental evidence for synergistic combinations with common anti-inflammatory drugs is currently limited, the distinct mechanisms of action suggest a high potential for at least additive, if not synergistic, effects.

Potential Combination with NSAIDs (e.g., Celecoxib, Ibuprofen)

Nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and ibuprofen primarily act by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis. This compound, on the other hand, exerts its anti-inflammatory effects through broader mechanisms, including the inhibition of the NF-κB signaling pathway, which regulates the expression of multiple inflammatory genes.

Hypothesized Additive/Synergistic Interaction

A combination of this compound with an NSAID could provide a multi-pronged anti-inflammatory effect. By inhibiting both the COX pathway (NSAID) and the upstream NF-κB signaling (this compound), the combination could lead to a more comprehensive suppression of the inflammatory response than either agent alone. This could potentially allow for lower, safer doses of NSAIDs, reducing their known gastrointestinal and cardiovascular side effects.

Proposed Experimental Protocol to Test Synergy

  • In Vitro Model: Use of lipopolysaccharide (LPS)-stimulated macrophages or synoviocytes.

  • Treatments: Cells would be treated with this compound, an NSAID (e.g., celecoxib), or their combination.

  • Endpoint Measurements:

    • Quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.

    • Measurement of prostaglandin E2 (PGE2) levels by ELISA.

    • Analysis of COX-2 and NF-κB pathway protein expression by Western blot.

  • Synergy Analysis: Isobologram analysis or the CI method would be used to determine if the combination effect is synergistic, additive, or antagonistic.

Logical Relationship Diagram

G Hypothesized Synergy: this compound and NSAIDs This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits Synergy Potential Synergistic Anti-inflammatory Effect This compound->Synergy NSAID NSAID (e.g., Celecoxib) COX COX Enzymes NSAID->COX Inhibits NSAID->Synergy Inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, Prostaglandins) NFkB->Inflammatory_Mediators COX->Inflammatory_Mediators Synergy->Inflammatory_Mediators Enhanced Inhibition

Potential synergistic anti-inflammatory mechanism.

III. Additive and Synergistic Potential of this compound in Metabolic Disorders

This compound has shown promise in ameliorating metabolic disorders by improving glucose metabolism and potentially influencing lipid profiles. Similar to its anti-inflammatory applications, direct evidence for synergistic combinations with standard metabolic drugs is scarce. However, its mechanisms of action suggest potential for beneficial interactions.

Potential Combination with Metformin for Type 2 Diabetes

Metformin, a first-line treatment for type 2 diabetes, primarily acts by reducing hepatic glucose production and improving insulin sensitivity. This compound has been shown to ameliorate glucose metabolism by up-regulating the IRS/PI3K/AKT signaling pathway, which is involved in glucose uptake and glycogen synthesis.

Hypothesized Additive/Synergistic Interaction

Combining this compound and metformin could target glucose metabolism through complementary pathways. Metformin's reduction of hepatic glucose output combined with this compound's enhancement of peripheral glucose uptake could result in a more potent anti-hyperglycemic effect. This could be particularly beneficial for patients who do not achieve optimal glycemic control with metformin alone.

Proposed Experimental Protocol to Test Synergy

  • In Vitro Model: L6 myotubes or 3T3-L1 adipocytes.

  • Treatments: Cells would be treated with this compound, metformin, or their combination.

  • Endpoint Measurements:

    • Glucose uptake assay using radiolabeled glucose.

    • Western blot analysis of key proteins in the IRS/PI3K/AKT and AMPK signaling pathways.

  • Synergy Analysis: The effect of the combination on glucose uptake would be compared to the individual agents to determine synergy or additivity.

Potential Combination with Statins (e.g., Atorvastatin) for Hyperlipidemia

Statins, such as atorvastatin, are widely used to lower cholesterol by inhibiting HMG-CoA reductase. While no direct studies on the synergistic effects of this compound and atorvastatin on lipid-lowering were found, a study on the related flavonoid diosgenin showed that its combination with atorvastatin induced the highest cholesterol reduction in the liver and other tissues in a rat model of hypercholesterolemia. This suggests that this compound may have similar potential.

Hypothesized Additive/Synergistic Interaction

The combination of this compound and a statin could potentially offer a dual benefit: enhanced lipid-lowering and protection against statin-induced hepatotoxicity. Diosmin, a precursor to this compound, has been shown to have hepatoprotective effects. If this compound shares these properties, it could mitigate some of the side effects of statins while contributing to the overall lipid-lowering effect.

Logical Relationship Diagram

G Hypothesized Synergy: this compound and Metabolic Drugs cluster_glucose Glucose Homeostasis cluster_lipid Lipid Metabolism This compound This compound Glucose_Uptake Peripheral Glucose Uptake This compound->Glucose_Uptake Increases Synergy_Glucose Potential Synergistic Anti-hyperglycemic Effect This compound->Synergy_Glucose Synergy_Lipid Potential Additive/Synergistic Lipid-Lowering Effect This compound->Synergy_Lipid Metformin Metformin Hepatic_Glucose Hepatic Glucose Production Metformin->Hepatic_Glucose Reduces Metformin->Synergy_Glucose Statin Statin (e.g., Atorvastatin) HMG_CoA HMG-CoA Reductase Statin->HMG_CoA Inhibits Statin->Synergy_Lipid Blood_Glucose Blood Glucose Hepatic_Glucose->Blood_Glucose Glucose_Uptake->Blood_Glucose Cholesterol Cholesterol Synthesis HMG_CoA->Cholesterol Blood_Lipids Blood Lipids Cholesterol->Blood_Lipids Synergy_Glucose->Blood_Glucose Enhanced Reduction Synergy_Lipid->Blood_Lipids Enhanced Reduction

Potential synergistic mechanisms in metabolic disorders.

IV. Conclusion and Future Directions

The evidence strongly supports the synergistic role of this compound in combination with various chemotherapeutic agents for the treatment of cancer. These combinations not only enhance anti-tumor efficacy but also hold the promise of reducing the toxicity of conventional treatments. The detailed experimental data and elucidated pathways presented in this guide provide a solid foundation for further research and development in this area.

In contrast, the exploration of this compound's synergistic potential in anti-inflammatory and metabolic therapies is still in its infancy. While the individual mechanisms of action of this compound and standard drugs in these fields suggest a high probability of beneficial interactions, rigorous experimental validation is needed. Future research should focus on conducting well-designed in vitro and in vivo studies to quantify the synergistic or additive effects of this compound in combination with NSAIDs, metformin, statins, and other relevant drugs. Such studies will be crucial in unlocking the full therapeutic potential of this compound and developing novel, more effective combination therapies for a range of chronic diseases.

References

Diosmetin: A Comparative Analysis of its Bioactivity with Other Natural Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of diosmetin against other prominent natural flavonoids, including luteolin, apigenin, and quercetin. The information is curated to support research and development efforts in the fields of pharmacology and therapeutics.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a key metric for this activity, with lower values indicating greater potency.

Comparative Antioxidant Activity (DPPH Assay)
FlavonoidIC50 (µM)Source
This compound>100 µM (moderate activity)[1]
Luteolin26.30 µg/mL (~91.9 µM)[2]
Apigenin8.5 µM[3]
Quercetin4.36 µM[4]
Quercetin9.7 ± 0.8 µM[4]
Quercetin15.9 µg/mL (~52.6 µM)
Quercetin19.17 µg/mL (~63.5 µM)

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies. The data suggests that while this compound possesses antioxidant properties, other flavonoids like quercetin and apigenin may exhibit stronger direct free-radical scavenging activity in DPPH assays. Some studies suggest that this compound's antioxidant effects may be more pronounced through the modulation of intracellular antioxidant enzymes rather than direct scavenging.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity is determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method.

  • A stock solution of the flavonoid is prepared in a suitable solvent (e.g., ethanol or DMSO).

  • Serial dilutions of the flavonoid stock solution are made to obtain a range of concentrations.

  • A fresh solution of DPPH in ethanol is prepared.

  • In a microplate, a specific volume of each flavonoid dilution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control (DPPH solution without the flavonoid) and a blank (solvent without DPPH) are also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: I (%) = [1 - (Asample - Ablank) / Acontrol] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the flavonoid concentration.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis Flavonoid Stock Flavonoid Stock Serial Dilutions Serial Dilutions Flavonoid Stock->Serial Dilutions Mix Mix Flavonoid & DPPH DPPH Solution DPPH Solution Microplate Microplate Incubate Incubate (Dark) Mix->Incubate Spectrophotometer Measure Absorbance (517 nm) Calculate Inhibition Calculate Inhibition Spectrophotometer->Calculate Inhibition Determine IC50 Determine IC50 Calculate Inhibition->Determine IC50

Experimental workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids, including this compound, have demonstrated significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of inflammatory mediators through the modulation of pathways such as the nuclear factor-κB (NF-κB) signaling pathway. It can reduce the secretion of inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Comparative Anti-inflammatory Effects

Studies have shown that this compound, quercetin, and naringenin significantly inhibit the production of pro-inflammatory cytokines such as IL-1β, TNF-α, IL-6, and IL-8 in lipopolysaccharide (LPS)-stimulated whole blood. In one study, this compound was found to inhibit TNF-α release by approximately 40-55% at a concentration of 50 μM in LPS-induced macrophages.

Signaling Pathway: this compound's Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the NF-κB p65 subunit.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkBa_NFkB IκBα NF-κB IkBa_p->IkBa_NFkB Degradation IkBa_NFkB:f0->IkBa IkBa_NFkB:f1->NFkB This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Transcription Cytokines Pro-inflammatory Cytokines DNA->Cytokines

This compound inhibits the NF-κB inflammatory pathway.

Anti-Cancer Activity

This compound has demonstrated anti-cancer effects in various cancer cell lines through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.

Comparative Cytotoxicity in Cancer Cell Lines
FlavonoidCell LineIC50Source
This compoundCOLO 205 (Colon)82.9 µM
LuteolinCOLO 205 (Colon)96.9 µM
This compoundA549 (Lung)101 µg/mL (~336 µM)
LuteolinA549 (Lung)59.6 µg/mL (~208 µM)
This compoundMDA-MB-231 (Breast)10-50 µM (Significant viability reduction)
LuteolinProstate Cancer Cells9.8 µM
ApigeninHepG2 (Liver)11 µg/mL (~40.7 µM)

Note: The cytotoxic effects of flavonoids are cell-line dependent. In some cases, this compound shows comparable or even stronger activity than its counterpart, luteolin, while in others, the reverse is true.

Signaling Pathway: this compound's Induction of p53-mediated Apoptosis

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Upon activation by cellular stress, such as DNA damage, p53 can induce cell cycle arrest to allow for repair or trigger apoptosis if the damage is irreparable. This compound has been identified as a potential activator of p53. Activated p53 can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

G cluster_signal Apoptotic Signaling This compound This compound p53 p53 This compound->p53 Activates Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

This compound induces apoptosis via the p53 pathway.

Neuroprotective Effects

Emerging evidence suggests that flavonoids, including this compound, may offer neuroprotective benefits. These effects are often linked to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage caused by oxidative stress and inflammation, key factors in neurodegenerative diseases.

Studies have indicated that diosmin, the glycoside form of this compound, and other flavonoids like hesperidin, have protective effects in various neurological disorders. This compound has been shown to improve memory and learning in animal models, potentially by reducing corticosterone levels and mitigating oxidative stress in the brain. Further research is needed to fully elucidate the comparative neuroprotective efficacy of this compound against other flavonoids.

References

Diosmetin-Based Therapies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Preclinical and Clinical Evidence

Diosmetin, a natural flavonoid found in citrus fruits and various medicinal plants, has garnered significant attention for its potential therapeutic applications. Extensive preclinical research highlights its anti-inflammatory, antioxidant, anticancer, and metabolic-regulating properties. However, a comprehensive review of the current scientific literature reveals a notable absence of direct clinical trial data for this compound-based therapies. The available clinical insights are primarily derived from studies of its precursor, diosmin, which is metabolized to this compound in the human body.

This guide provides a detailed comparison of the preclinical findings for this compound and the clinical trial results for diosmin, offering researchers, scientists, and drug development professionals a thorough overview of the current state of research.

Preclinical Evidence: A Summary of this compound's Therapeutic Potential

In vitro and in vivo studies have consistently demonstrated the multifaceted pharmacological activities of this compound across a range of disease models. These findings underscore its potential for future clinical investigation.

Key Therapeutic Areas and Mechanisms of Action
  • Anti-inflammatory Effects: this compound has been shown to exert potent anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and COX-2.[1] It also modulates the Nrf2 pathway, which is involved in the cellular response to oxidative stress.[1]

  • Anticancer Activity: Preclinical studies suggest that this compound possesses anticancer properties, including the induction of apoptosis (programmed cell death) and the inhibition of tumor cell proliferation.[2][3] It has been investigated in various cancer models, including breast, colon, and liver cancer.

  • Metabolic Regulation: this compound has shown promise in improving insulin sensitivity and regulating metabolic disorders in animal models.[1] It modulates pathways such as PI3K/Akt and AMPK, which are crucial for glucose metabolism.

  • Neuroprotection: Research indicates that this compound can protect neurons from oxidative stress and neuroinflammation, suggesting its potential in neurodegenerative diseases.

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are attributed to its ability to modulate several key cellular signaling pathways.

Diosmetin_Signaling_Pathways cluster_stimuli cluster_this compound cluster_pathways cluster_outcomes Inflammation Inflammatory Stimuli NFkB NF-κB Inflammation->NFkB Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Carcinogens Carcinogens PI3K_Akt PI3K/Akt Carcinogens->PI3K_Akt This compound This compound This compound->NFkB Inhibits This compound->PI3K_Akt Modulates AMPK AMPK This compound->AMPK Activates This compound->Nrf2 Activates Inflammation_Response Reduced Inflammation NFkB->Inflammation_Response Leads to Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Metabolism PI3K_Akt->Cell_Survival Promotes AMPK->Cell_Survival Regulates Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Induces

Caption: Key signaling pathways modulated by this compound.

Clinical Trial Evidence: Insights from Diosmin, the Precursor to this compound

While direct clinical trials on this compound are lacking, studies on its parent compound, diosmin, provide valuable clinical data. Following oral administration, diosmin is hydrolyzed by gut microbiota into its aglycone, this compound, which is then absorbed into the bloodstream. Therefore, the clinical effects of diosmin are largely attributed to this compound.

A randomized, double-blind, placebo-controlled trial investigated the efficacy of a low-dose diosmin therapy (μsmin® Plus) in patients with Chronic Venous Disease (CVD).

Comparison with Placebo in Chronic Venous Disease
Outcome MeasureDiosmin Therapy GroupPlacebo Groupp-value
Leg Edema Significantly decreased from week 4No significant change< 0.001
VAS Score for Pain Significant improvement at week 8Less improvement< 0.05
GIS Score Significantly improved at week 8No significant change< 0.001
VCSS Score Significantly improved at week 8No significant change< 0.001

VAS: Visual Analog Scale; GIS: Global Index Score; VCSS: Venous Clinical Severity Score.

Experimental Protocol: Low-Dose Diosmin for Chronic Venous Disease
  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Participants: 72 subjects with Chronic Venous Disease.

  • Intervention: Oral administration of a low-dose, newly formulated diosmin ingredient (μsmin® Plus).

  • Control: Placebo.

  • Duration: 8 weeks.

  • Primary Outcome Measures:

    • Leg edema.

    • Pain assessment using a Visual Analog Scale (VAS).

    • Global Index Score (GIS) for symptoms.

    • Venous Clinical Severity Score (VCSS).

  • Key Findings: The diosmin formulation was found to be safe and effective in relieving symptoms and improving the quality of life in subjects with CVD compared to placebo.

Diosmin_Clinical_Trial_Workflow cluster_enrollment cluster_randomization cluster_intervention cluster_followup cluster_outcomes Patients 72 Patients with Chronic Venous Disease Randomization Randomized, Double-Blind Patients->Randomization Diosmin_Group Diosmin Therapy Group (μsmin® Plus) Randomization->Diosmin_Group Placebo_Group Placebo Group Randomization->Placebo_Group Follow_up 8-Week Treatment Period Diosmin_Group->Follow_up Placebo_Group->Follow_up Leg_Edema Leg Edema Follow_up->Leg_Edema VAS VAS Score Follow_up->VAS GIS GIS Score Follow_up->GIS VCSS VCSS Score Follow_up->VCSS

Caption: Workflow of the diosmin clinical trial for CVD.

Conclusion and Future Directions

The extensive preclinical data for this compound strongly suggest its potential as a therapeutic agent for a variety of diseases. However, the lack of direct clinical trials remains a significant gap in the research landscape. The clinical efficacy observed with diosmin, its precursor, provides a solid rationale for advancing this compound into human studies.

Future research should focus on:

  • Initiating Phase I clinical trials to establish the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers.

  • Designing and conducting well-controlled Phase II trials to evaluate the efficacy of this compound in specific disease indications, such as inflammatory conditions, metabolic disorders, and cancer, based on the robust preclinical evidence.

  • Exploring novel drug delivery systems to enhance the bioavailability of this compound, a known challenge with flavonoids.

By bridging the gap between preclinical promise and clinical validation, the full therapeutic potential of this compound can be realized. This guide serves as a foundational resource for researchers dedicated to advancing this promising natural compound into clinical practice.

References

A Meta-Analysis-Style Review of Diosmetin's Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers and Drug Development Professionals

Diosmetin, a naturally occurring flavonoid found predominantly in citrus fruits, has garnered significant attention for its diverse pharmacological activities.[1][2] This guide provides a meta-analysis-style overview of its therapeutic efficacy, focusing on its anticancer and anti-inflammatory properties. By synthesizing data from multiple in vitro and in vivo studies, this document aims to offer an objective comparison of this compound's performance and a detailed look at the experimental protocols used to evaluate its potential.

Data Presentation: Quantifying this compound's Efficacy

To provide a clear comparison of this compound's therapeutic potential, the following tables summarize key quantitative data from various preclinical studies.

Table 1: In Vitro Anticancer Efficacy of this compound (IC50/EC50 Values)

The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a critical measure of a compound's potency. The data below showcases this compound's cytotoxic effects across a range of human cancer cell lines.

Cell LineCancer TypeIC50/EC50 (µM)Key Findings & Comparison
MDA-MB-468Breast Cancer~10 µMInduced G1 cell cycle arrest.[3]
COLO 205Colon Cancer82.9 µMShowed slightly stronger activity than its structural relative, luteolin (96.9 µM).[4][5]
Caco-2Colon Cancer108 µMDemonstrated weaker cytotoxicity compared to luteolin.
HT-29Colon Cancer204 µMExhibited weaker cytotoxicity compared to luteolin.
HepG2Liver CancerNot specifiedInhibited cell proliferation and induced apoptosis by activating p53.
A549Lung Cancer101 µg/mLWeaker activity compared to luteolin (59.6 µg/mL) and fisetin (86.5 µg/mL).
Saos-2 & U2SOOsteosarcomaNot specifiedSignificantly inhibited cell proliferation and induced G2/M cell cycle arrest.

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Table 2: In Vivo and Ex Vivo Anti-inflammatory & Antioxidant Effects

This compound's anti-inflammatory properties have been demonstrated in various models, often by measuring its effect on key inflammatory mediators and oxidative stress markers.

Model SystemConditionKey Quantitative FindingMechanism of Action
DSS-induced colitis in miceColitisSignificantly inhibited mRNA expression of IL-1β, IL-6, COX-2, and IFN-γ at 50 mg/kg.Regulation of gut microbiota and the circ-Sirt1/Sirt1 axis.
DNCB-induced atopic dermatitis in miceAtopic DermatitisSignificantly reduced dermatitis score, and epidermal and dermal thickness.Suppression of macrophage infiltration and pro-inflammatory cytokines (TNF-α, IL-4, IL-1β).
LPS-stimulated RAW 264.7 macrophagesInflammationInhibited nitric oxide (NO) production.Suppression of iNOS expression and MAP kinase (ERK 1/2, p38, JNK) phosphorylation.
UVB-irradiated human skin explantsOxidative Stress-52.0% reduction in CPD-positive cells at 2700 pg/mL.Antioxidant activity, reduction of hydrogen peroxide production.
Substance P-exposed human skin explantsInflammation-49.6% reduction in IL-8 secretions at 2700 pg/mL.Vasoconstrictive and anti-inflammatory effects.

Experimental Protocols

Understanding the methodologies behind these findings is crucial for evaluation and replication. Below are detailed protocols for key experiments commonly cited in this compound research.

Cell Viability and IC50 Determination (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., A549, HepG2, MDA-MB-468) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0 to 200 µM) dissolved in a suitable solvent like DMSO. Control wells receive the solvent alone. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: Cell viability is calculated as a percentage relative to the solvent-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and is essential for elucidating the molecular mechanisms of this compound's action, such as its effect on signaling pathways like NF-κB, STAT3, or Akt.

  • Protein Extraction: Cells or tissues are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein. The protein concentration is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-Bcl-xL, anti-cleaved Caspase-3) at the recommended dilution.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system. The band intensities are often quantified and normalized to a loading control protein like β-actin or GAPDH.

Mandatory Visualization

To better illustrate the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

G cluster_0 This compound's Anticancer Mechanism in Osteosarcoma This compound This compound STAT3_p p-STAT3 This compound->STAT3_p Inhibits Phosphorylation Apoptosis_Proteins Cleaved Caspase-3, Bax (Pro-apoptotic) This compound->Apoptosis_Proteins Upregulates cMyc c-Myc STAT3_p->cMyc Activates Bcl_xL Bcl-xL (Anti-apoptotic) cMyc->Bcl_xL Upregulates Proliferation Cell Proliferation cMyc->Proliferation Promotes Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits Apoptosis_Proteins->Apoptosis Induces

Caption: this compound's inhibition of the STAT3/c-Myc signaling pathway in osteosarcoma cells.

G cluster_1 In Vivo Efficacy Evaluation Workflow cluster_2 Analysis start Disease Model Induction (e.g., DSS-induced Colitis) treatment Animal Grouping & Treatment (Vehicle vs. This compound) start->treatment monitoring Daily Monitoring (Weight, Clinical Score) treatment->monitoring endpoint Experiment Endpoint (e.g., Day 14) monitoring->endpoint collection Sample Collection (Colon Tissue, Blood) endpoint->collection hist Histopathology (H&E Staining) collection->hist gene Gene Expression (qPCR) (e.g., IL-6, TNF-α) collection->gene protein Protein Analysis (Western Blot) collection->protein

References

Head-to-head study of diosmetin and hesperetin anti-inflammatory effects

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Analysis of Diosmetin and Hesperetin: Unraveling Their Anti-Inflammatory Properties

In the realm of flavonoids, both this compound and hesperetin have garnered significant attention for their potent anti-inflammatory activities. This guide provides a comprehensive comparison of their effects, drawing upon available experimental data to assist researchers, scientists, and drug development professionals in understanding their respective mechanisms and potential therapeutic applications. While direct head-to-head studies are limited, this analysis synthesizes findings from various in vitro and in vivo models to offer a comparative perspective.

Molecular Mechanisms and Signaling Pathways

Both this compound and hesperetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation, is a primary target for both compounds.[1][2]

This compound has been demonstrated to inhibit the activation of the NF-κB signaling pathway, thereby suppressing the production of a cascade of pro-inflammatory mediators.[1][2] Studies have shown that this compound can attenuate the expression of NF-κB p65.[1] Furthermore, this compound has been found to modulate other pathways, including the JAK/STAT and MAPK (ERK 1/2, p38, and JNK) signaling cascades. It also shows involvement in the Nrf2 pathway, which is crucial for antioxidant defense.

Hesperetin also demonstrates a strong inhibitory effect on the NF-κB pathway. Beyond NF-κB, hesperetin's anti-inflammatory action is mediated through the activation of the Nrf2/HO-1 and AMPK pathways. The activation of the Nrf2 pathway by hesperetin enhances cellular antioxidant defenses. Additionally, it has been shown to inhibit MAP kinases like p-ERK and p38.

Diagram: Comparative Signaling Pathways

G Comparative Anti-Inflammatory Signaling Pathways cluster_this compound This compound cluster_hesperetin Hesperetin D_Stimuli Inflammatory Stimuli (e.g., LPS) D_NFkB NF-κB Pathway D_Stimuli->D_NFkB D_MAPK MAPK Pathway (ERK, p38, JNK) D_Stimuli->D_MAPK D_JAK_STAT JAK/STAT Pathway D_Stimuli->D_JAK_STAT D_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) D_NFkB->D_Cytokines D_iNOS_COX2 ↓ iNOS, COX-2 D_NFkB->D_iNOS_COX2 D_MAPK->D_Cytokines D_MAPK->D_iNOS_COX2 D_Nrf2 Nrf2 Pathway This compound This compound This compound->D_NFkB inhibits This compound->D_MAPK inhibits This compound->D_JAK_STAT inhibits This compound->D_Nrf2 activates H_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) H_NFkB NF-κB Pathway H_Stimuli->H_NFkB H_Cytokines ↓ Pro-inflammatory Cytokines H_NFkB->H_Cytokines H_iNOS_COX2 ↓ iNOS, COX-2 H_NFkB->H_iNOS_COX2 H_Nrf2 Nrf2/HO-1 Pathway H_Nrf2->H_Cytokines inhibits H_AMPK AMPK Pathway Hesperetin Hesperetin Hesperetin->H_NFkB inhibits Hesperetin->H_Nrf2 activates Hesperetin->H_AMPK activates

Caption: Comparative signaling pathways modulated by this compound and Hesperetin.

Comparative Efficacy on Inflammatory Markers

Both flavonoids have been shown to reduce the expression and production of key inflammatory mediators. The following tables summarize their effects as reported in various studies. It is important to note that the experimental conditions, such as cell types, stimuli, and concentrations, may vary between studies, precluding a direct quantitative comparison.

Table 1: Effect on Pro-inflammatory Cytokines
FlavonoidModel SystemStimulusCytokine(s) InhibitedReference
This compound Human skin fibroblastsLPSIL-1β, IL-6
DNCB-induced atopic dermatitis mouse modelDNCBTNF-α, IL-4, IL-1β
Rat splenocytesConcanavalin ANot specified, but production of inflammatory cytokines was reduced
TNF-α-induced human RA fibroblast-like synoviocytes (MH7A cells)TNF-αIL-1β, IL-6, IL-8
Hesperetin ChondrocytesTNF-αGeneral inflammatory response
LPS-stimulated BV-2 microglial cellsLPSGeneral inflammatory cytokines
LPS-injected mice (septic AKI model)LPSToll-like receptor 4-mediated cytokine production
RAW 264.7 macrophagesLPSTNF-α, IL-6
Table 2: Effect on Inflammatory Enzymes and Other Markers
FlavonoidModel SystemStimulusMarker(s) InhibitedReference
This compound Rat splenocytesConcanavalin AiNOS, COX-2
LPS-treated RAW 264.7 cellsLPSiNOS, NO
Human skin fibroblastsLPSCOX-2, PGE2
Hesperetin RAW 264.7 macrophagesLPSiNOS, COX-2, NO, PGE2
Ischemia-reperfusion injured miceI/RIba-1 (microglial marker)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anti-inflammatory effects of this compound and hesperetin.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages are commonly used.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound or hesperetin for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) for a further period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

Western Blot Analysis for Protein Expression
  • Principle: To determine the protein levels of inflammatory markers such as iNOS, COX-2, and components of signaling pathways (e.g., p-p65, p-ERK).

  • Procedure:

    • Lyse the treated cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels
  • Principle: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum samples.

  • Procedure:

    • Use commercially available ELISA kits specific for the cytokine of interest.

    • Add standards and samples to the wells of a microplate pre-coated with a capture antibody.

    • Incubate to allow the cytokine to bind to the antibody.

    • Wash the wells and add a detection antibody.

    • Incubate, wash, and then add a substrate solution that reacts with the enzyme-conjugated detection antibody to produce a color change.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the cytokine concentration based on a standard curve.

Diagram: General Experimental Workflow

G General Experimental Workflow for Anti-Inflammatory Assays A Cell Culture (e.g., RAW 264.7) B Pre-treatment with This compound or Hesperetin A->B C Inflammatory Stimulus (e.g., LPS) B->C D Incubation C->D E Collect Supernatant D->E F Cell Lysis D->F G NO Assay (Griess Reagent) E->G H ELISA for Cytokines E->H I Western Blot for Proteins F->I

Caption: A generalized workflow for in vitro anti-inflammatory experiments.

Conclusion

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Diosmetin Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of diosmetin, a naturally occurring flavonoid. Adherence to these procedures will help ensure the safety of laboratory personnel and minimize environmental impact, building trust in your laboratory's commitment to safety beyond the product itself.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. In case of accidental release, contain the spill by mechanical means, avoiding dust formation, and place the material into a suitable container for disposal.[1][2] Ensure adequate ventilation to prevent inhalation of dust.[1][2]

Quantitative Safety and Environmental Data

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and environmental considerations.

PropertyValueSource
Molecular Formula C₁₆H₁₂O₆PubChem
Molecular Weight 300.26 g/mol PubChem
Acute Oral Toxicity (H302) Harmful if swallowed[1]
Aquatic Hazard Classification Not classified as hazardous to the aquatic environment
Biodegradability Readily biodegradable
Bioconcentration Factor (BCF) Estimated at 13 (low potential)PubChem

Step-by-Step Disposal Procedures

The proper disposal of this compound depends on its form (pure solid, in solution) and the quantity to be discarded. The following procedures provide a clear, operational workflow for safe disposal.

  • Pure this compound (Solid): Unused or expired pure this compound should be treated as chemical waste. Do not mix it with other chemical waste unless compatible.

  • This compound in Solution: Solutions containing this compound should be segregated based on the solvent used.

    • Aqueous Solutions: Solutions of this compound in water.

    • Organic Solvent Solutions: Solutions of this compound in flammable or halogenated solvents.

  • Contaminated Materials: Any materials, such as filter paper, pipette tips, or vials, that have come into contact with this compound should be considered contaminated waste.

  • Solid Waste: Place pure this compound and contaminated solid materials into a clearly labeled, sealed, and appropriate waste container. The label should include:

    • "Waste this compound"

    • The primary hazard (e.g., "Harmful if Swallowed")

    • The date of accumulation

  • Liquid Waste:

    • Aqueous Solutions: Collect in a labeled, leak-proof container. While this compound is not classified as hazardous to the aquatic environment, it is crucial to prevent its release into sanitary sewers to avoid unforeseen ecological effects.

    • Organic Solvent Solutions: Collect in a designated, labeled container for flammable or halogenated liquid waste, as appropriate. Do not mix incompatible solvents.

The following diagram illustrates the decision-making process for the disposal of this compound waste.

DiosmetinDisposalWorkflow Start This compound Waste Generated WasteType Identify Waste Type Start->WasteType SolidWaste Pure Solid or Contaminated Materials WasteType->SolidWaste Solid LiquidWaste Solution WasteType->LiquidWaste Liquid PackageSolid Package in Labeled Solid Waste Container SolidWaste->PackageSolid SolventType Identify Solvent LiquidWaste->SolventType Aqueous Aqueous Solution SolventType->Aqueous Water Organic Organic Solvent SolventType->Organic Organic PackageAqueous Package in Labeled Aqueous Waste Container Aqueous->PackageAqueous PackageOrganic Package in Labeled Flammable/Halogenated Waste Container Organic->PackageOrganic ConsultEHS Consult Institutional Environmental Health & Safety (EHS) for Pickup and Disposal PackageSolid->ConsultEHS PackageAqueous->ConsultEHS PackageOrganic->ConsultEHS SolventRecycling Consider Solvent Recycling/Distillation if feasible PackageOrganic->SolventRecycling Landfill Dispose in Secure Landfill via Licensed Contractor ConsultEHS->Landfill For Solid Waste Incineration Dispose via Incineration via Licensed Contractor ConsultEHS->Incineration For Liquid Waste

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

  • Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for the final disposal of chemical waste. They will have established procedures and licensed contractors for waste pickup and disposal.

  • Landfill: For solid this compound waste, a secure sanitary landfill is a potential disposal route, subject to local regulations.

  • Incineration: For this compound in organic solvents, incineration is a common and effective disposal method.

  • Do Not Discharge to Drains: Under no circumstances should this compound or its solutions be discharged into the sanitary sewer or the environment.

Experimental Protocols Context

In a typical laboratory setting, this compound may be used in a variety of experiments, including cell culture studies, enzyme assays, and animal studies. These experiments often involve dissolving this compound in solvents such as dimethyl sulfoxide (DMSO) or ethanol. The resulting solutions and any contaminated labware must be disposed of following the procedures outlined above for organic solvent solutions and contaminated materials.

By following these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diosmetin
Reactant of Route 2
Diosmetin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.